molecular formula C3H7N B047189 Cyclopropylamine CAS No. 765-30-0

Cyclopropylamine

货号: B047189
CAS 编号: 765-30-0
分子量: 57.09 g/mol
InChI 键: HTJDQJBWANPRPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclopropylamine is a highly valuable and versatile building block in organic synthesis and medicinal chemistry, prized for the unique conformational and electronic properties imparted by its strained three-membered ring. This small, rigid scaffold is a key precursor in the synthesis of a wide array of bioactive molecules, including pharmaceuticals, agrochemicals, and functional materials. Its primary research value lies in its role as a key intermediate for introducing the cyclopropyl group, a motif known to enhance metabolic stability, increase potency, and reduce conformational flexibility in drug candidates. This compound readily undergoes reactions such as amide bond formation, reductive amination, and nucleophilic substitution, enabling the construction of complex amines, heterocycles, and advanced intermediates. It is a critical starting material for the synthesis of cyclopropyl-containing inhibitors, antibiotics, and CNS-active compounds. The amine group can also serve as a handle for further functionalization or as a ligand in metal-organic frameworks (MOFs) and catalysis. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDQJBWANPRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061099
Record name Cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-30-0
Record name Cyclopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Synthesis Mechanisms of Cyclopropylamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropylamine, a versatile primary amine featuring a strained three-membered ring, is a critical building block in modern medicinal chemistry and agrochemical development. Its unique conformational constraints and electronic properties impart favorable characteristics to bioactive molecules, including enhanced potency, metabolic stability, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of three fundamental and beginner-friendly synthesis mechanisms for this compound: the Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528), the Reductive Amination of Cyclopropanecarboxaldehyde (B31225), and the Gabriel Synthesis from Cyclopropyl (B3062369) Bromide. Each section details the reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data in a structured format for easy comparison.

Hofmann Rearrangement of Cyclopropanecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This method is a reliable and historically significant route to this compound, starting from the readily available cyclopropanecarboxamide.

Mechanism

The reaction proceeds through a series of key steps. First, the primary amide is treated with a halogen (typically bromine) in the presence of a strong base (like sodium hydroxide) to form an N-bromoamide intermediate. The base then abstracts a proton from the nitrogen, leading to the formation of a bromoamide anion. This is followed by the rearrangement of the cyclopropyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Finally, the isocyanate is hydrolyzed in the aqueous basic solution to yield this compound and carbon dioxide.

Quantitative Data Summary
ParameterValueReference
Starting Material Cyclopropanecarboxamide[1]
Reagents Sodium Hypochlorite (B82951), Sodium Hydroxide (B78521)[1][2]
Solvent Water[2]
Reaction Temperature 0-90 °C[2]
Reaction Time ~4 minutes (continuous flow)[2]
Yield Up to 96%[2]
Experimental Protocol

Materials:

  • Cyclopropanecarboxamide

  • Sodium hydroxide

  • Chlorine gas or sodium hypochlorite solution

  • Water

  • Ice

  • Distillation apparatus

Procedure: [2]

  • Prepare a solution of sodium hypochlorite by dissolving sodium hydroxide in water and cooling the solution to 0-5 °C. Bubble chlorine gas through the solution until the required concentration is reached, or use a commercially available sodium hypochlorite solution.

  • In a separate vessel, prepare an aqueous solution of cyclopropanecarboxamide.

  • In a continuous-flow microreactor, the two solutions are pumped and mixed. The reaction mixture is then heated to 90 °C with a residence time of 4 minutes.

  • Alternatively, in a batch process, the cyclopropanecarboxamide solution is added dropwise to the cold (0-5 °C) sodium hypochlorite solution with stirring.

  • After the addition is complete, the reaction mixture is heated to effect the rearrangement to the isocyanate and subsequent hydrolysis.

  • The resulting this compound is then isolated from the reaction mixture by steam distillation.

Logical Relationship Diagram

Hofmann_Rearrangement cluster_start Starting Materials Cyclopropanecarboxamide Cyclopropanecarboxamide N-Bromoamide N-Bromoamide Cyclopropanecarboxamide->N-Bromoamide Halogenation Bromine + NaOH Bromine + NaOH Bromine + NaOH->N-Bromoamide Isocyanate Intermediate Isocyanate Intermediate N-Bromoamide->Isocyanate Intermediate Rearrangement This compound This compound Isocyanate Intermediate->this compound Hydrolysis

Hofmann Rearrangement Workflow

Reductive Amination of Cyclopropanecarboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines. In this two-step, one-pot process, an aldehyde or ketone is first reacted with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, cyclopropanecarboxaldehyde is reacted with ammonia, and the resulting imine is reduced.

Mechanism

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form a cyclopropylmethanimine (an imine). A reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), is then introduced to reduce the imine to this compound. The choice of reducing agent is crucial to avoid the premature reduction of the starting aldehyde.

Quantitative Data Summary
ParameterValueReference
Starting Material Cyclopropanecarboxaldehyde[3][[“]]
Reagents Ammonia, Sodium Borohydride (or other reducing agents)[5]
Solvent Methanol (B129727), Ethanol (B145695), or Dichloromethane[5]
Reaction Temperature Room Temperature to Reflux[5]
Reaction Time Varies (typically a few hours)[5]
Yield Good to excellent (specific yield for this compound not detailed in provided beginner-level protocols)[5]
Experimental Protocol

Materials:

  • Cyclopropanecarboxaldehyde

  • Ammonia (e.g., ammonium (B1175870) chloride with a base, or a solution of ammonia in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Apparatus for stirring and temperature control

Procedure:

  • Dissolve cyclopropanecarboxaldehyde in methanol in a round-bottom flask equipped with a stir bar.

  • Add a source of ammonia to the solution. This can be in the form of ammonium chloride and a non-nucleophilic base, or a solution of ammonia in methanol.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or NMR.

  • Once imine formation is significant, cool the reaction mixture in an ice bath.

  • Slowly and cautiously add the reducing agent (e.g., sodium borohydride) in small portions. The addition is exothermic and may cause gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up the reaction by quenching with water, followed by extraction of the product into an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Signaling Pathway Diagram

Reductive_Amination cluster_start Reactants Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine Intermediate Imine Intermediate Cyclopropanecarboxaldehyde->Imine Intermediate Condensation Ammonia Ammonia Ammonia->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Reductive Amination Pathway

Gabriel Synthesis from Cyclopropyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination.[6] This method utilizes potassium phthalimide (B116566) as an ammonia surrogate.

Mechanism

The synthesis begins with the deprotonation of phthalimide with a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[7] This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, cyclopropyl bromide, to form N-cyclopropylphthalimide.[7][8] The final step involves the cleavage of the N-cyclopropylphthalimide to release the primary amine. This is typically achieved by hydrazinolysis (using hydrazine), which is generally preferred over acidic or basic hydrolysis due to milder reaction conditions.[6][9]

Quantitative Data Summary
ParameterValueReference
Starting Material Cyclopropyl Bromide[10]
Reagents Potassium Phthalimide, Hydrazine (B178648)[6][8]
Solvent Dimethylformamide (DMF) or Ethanol[8][9]
Reaction Temperature 50-100 °C (alkylation step)[8]
Reaction Time 2-4 hours (alkylation step)[8]
Yield Generally good for primary alkyl halides[6]
Experimental Protocol

Materials:

  • Cyclopropyl bromide

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Apparatus for heating and reflux

Procedure: [8]

Step 1: N-Alkylation

  • In a round-bottom flask, combine potassium phthalimide (1 equivalent) and cyclopropyl bromide (1.1 equivalents) in DMF.

  • Heat the reaction mixture to 50-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the N-cyclopropylphthalimide.

  • Filter the solid, wash with water, and dry.

Step 2: Hydrazinolysis

  • Suspend the N-cyclopropylphthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the suspension.

  • Heat the mixture to reflux. A precipitate of phthalhydrazide (B32825) will form.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide and protonate the product amine.

  • Filter the mixture to remove the solid phthalhydrazide.

  • Make the filtrate basic to deprotonate the this compound hydrochloride.

  • Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent to obtain the product.

Experimental Workflow Diagram

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Cyclopropyl Bromide Cyclopropyl Bromide N-Cyclopropylphthalimide N-Cyclopropylphthalimide Cyclopropyl Bromide->N-Cyclopropylphthalimide SN2 Reaction in DMF Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-Cyclopropylphthalimide This compound This compound N-Cyclopropylphthalimide->this compound Cleavage in Ethanol Hydrazine Hydrazine Hydrazine->this compound

Gabriel Synthesis Experimental Workflow

References

The Cyclopropylamine Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety, a unique structural motif characterized by a three-membered carbon ring attached to an amino group, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and distinct electronic properties confer a fascinating and complex reactivity profile, making it a valuable building block for the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the fundamental reactivity of the this compound moiety, with a focus on its implications for drug design and development.

Core Reactivity Principles

The reactivity of this compound is dominated by two key features: the high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) and the nucleophilicity of the amino group. The C-C bonds within the cyclopropane ring possess significant p-character, rendering them susceptible to cleavage under certain conditions. This unique electronic structure governs the moiety's participation in a variety of chemical transformations.

Ring-Opening Reactions

One of the most characteristic reactions of the this compound moiety is its propensity to undergo ring-opening. This can be initiated by various stimuli, including electrophilic attack, oxidation, and radical-mediated processes. The regioselectivity of ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the attacking species. For instance, in the presence of a strong Lewis acid, the ring can be opened to form an azatitanacyclopentane intermediate, which can then be converted to the corresponding this compound.[1]

Oxidation and Metabolic Fate

The oxidation of cyclopropylamines is a critical consideration in drug development, as it can lead to both desired pharmacological effects and potential toxicity. Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the body, can oxidize the nitrogen atom of the this compound moiety. This one-electron oxidation can generate a highly reactive aminium radical cation, which can subsequently lead to ring scission and the formation of reactive metabolites.[2] These reactive intermediates have the potential to covalently modify proteins and other macromolecules, a mechanism that has been implicated in the hepatotoxicity of some this compound-containing drugs.[2]

Quantitative Reactivity Data

Understanding the quantitative aspects of this compound reactivity is crucial for predicting its behavior in biological systems and for designing molecules with desired properties. The following tables summarize key quantitative data related to the this compound moiety.

PropertyValueReference(s)
pKa9.10[3]
Enthalpy of Combustion (liquid, 298.15 K)-532.20 ± 0.10 kcal/mol[3]
Enthalpy of Formation (liquid, 298.15 K)10.95 ± 0.12 kcal/mol[3]
Enthalpy of Vaporization (298.15 K)7.47 ± 0.10 kcal/mol
C-N Thermochemical Bond Energy71.9 kcal/mol

Table 1: Physicochemical and Thermodynamic Properties of this compound

InhibitorTarget EnzymeIC50 / KiPre-incubation TimeReference(s)
cis-N-benzyl-2-methoxythis compoundMAO-B5 nM (IC50)30 min[4]
cis-N-benzyl-2-methoxythis compoundMAO-A170 nM (IC50)30 min[4]
Tranylcypromine (trans-2-phenylthis compound)LSD1~2 µM (IC50)Not specified[5]
Styrenylthis compound Derivative 34 LSD1<4 nM (biochemical IC50)Not specified[5]
cis-4-Br-2,5-F2-PCPA (7c )LSD10.094 µM (Ki)Not specified[6]
cis-4-Br-2,5-F2-PCPA (7c )LSD28.4 µM (Ki)Not specified[6]

Table 2: Inhibitory Activity of Selected this compound Derivatives

Key Signaling Pathways and Mechanisms of Action

This compound-containing molecules are renowned for their ability to act as mechanism-based inhibitors of several important enzymes, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).

Monoamine Oxidase (MAO) Inhibition

MAOs are flavin-containing enzymes that catalyze the oxidative deamination of neurotransmitters. Cyclopropylamines, such as the antidepressant tranylcypromine, act as irreversible inhibitors of MAOs. The inhibition mechanism involves the oxidation of the this compound by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the flavin moiety, thereby inactivating the enzyme.

MAO_Inhibition MAO MAO (FAD) EnzymeSubstrate Enzyme-Inhibitor Complex MAO->EnzymeSubstrate Binding CPA This compound Inhibitor CPA->EnzymeSubstrate OxidizedCPA Oxidized Intermediate (Radical Cation) EnzymeSubstrate->OxidizedCPA Single Electron Transfer (SET) CovalentAdduct Covalent Adduct (Inactive Enzyme) OxidizedCPA->CovalentAdduct Ring Opening & Covalent Bond Formation

Mechanism of MAO Inhibition by Cyclopropylamines.
Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is another flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine (B10760008) residues. Similar to MAO inhibition, this compound-based inhibitors inactivate LSD1 through a covalent modification of the FAD cofactor. The development of potent and selective LSD1 inhibitors is a promising strategy in cancer therapy.[6][7]

LSD1_Inhibition LSD1 LSD1 (FAD) LSD1_complex LSD1-Inhibitor Complex LSD1->LSD1_complex Binding CPA_inhibitor This compound-based LSD1 Inhibitor CPA_inhibitor->LSD1_complex Reactive_intermediate Reactive Intermediate LSD1_complex->Reactive_intermediate Oxidation by FAD Inactive_LSD1 Inactive LSD1 (Covalent Adduct) Reactive_intermediate->Inactive_LSD1 Covalent Modification

Mechanism of LSD1 Inhibition by Cyclopropylamines.
Cytochrome P450-Mediated Metabolism

The metabolic fate of this compound-containing drugs is a critical aspect of their development. Cytochrome P450 enzymes can oxidize the this compound moiety, leading to the formation of reactive metabolites that can cause drug-drug interactions or toxicity. Understanding these metabolic pathways is essential for designing safer and more effective drugs.

P450_Metabolism cluster_P450 Cytochrome P450 Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe2 P450 (Fe²⁺) P450_Fe3->P450_Fe2 e⁻ P450_O2 P450-O₂ P450_Fe2->P450_O2 O₂ P450_O P450=O (Fe⁴⁺) P450_O2->P450_O e⁻, 2H⁺ -H₂O P450_O->P450_Fe3 Substrate Oxidation CPA_Drug This compound- containing Drug Aminium_Radical Aminium Radical Cation CPA_Drug->Aminium_Radical SET by P450=O Ring_Opened Ring-Opened Radical Aminium_Radical->Ring_Opened Ring Scission Reactive_Metabolite Reactive Metabolite (e.g., Aldehyde) Ring_Opened->Reactive_Metabolite Further Oxidation Protein_Adduct Protein Adducts (Toxicity) Reactive_Metabolite->Protein_Adduct Covalent Binding

Cytochrome P450-Mediated Bioactivation of Cyclopropylamines.

Experimental Protocols

The synthesis of cyclopropylamines can be achieved through various methods. Two of the most prominent are the Kulinkovich-Szymoniak reaction and the Curtius rearrangement.

Synthesis of Primary Cyclopropylamines via the Kulinkovich-Szymoniak Reaction

This reaction provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[1]

General Procedure:

  • To a solution of the nitrile in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide.

  • Cool the mixture to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add a solution of the Grignard reagent (e.g., ethylmagnesium bromide) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Add a Lewis acid (e.g., BF₃·OEt₂) to facilitate the ring contraction.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Kulinkovich_Szymoniak Nitrile Nitrile (R-CN) Azatitanacycle Azatitanacycle Nitrile->Azatitanacycle Grignard Grignard Reagent (R'-MgX) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_alkoxide Ti(OⁱPr)₄ Ti_alkoxide->Titanacyclopropane Titanacyclopropane->Azatitanacycle This compound Primary This compound Azatitanacycle->this compound Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->this compound Promotes Ring Contraction

Workflow for the Kulinkovich-Szymoniak Reaction.
Synthesis of Cyclopropylamines via the Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, with one fewer carbon atom. This can be applied to the synthesis of cyclopropylamines from cyclopropanecarboxylic acids.

Detailed Protocol for the Synthesis of (1-cyclopropyl)this compound hydrochloride:

This protocol is adapted from a scalable synthesis procedure.

  • Formation of the Carboxylic Acid: 1-cyclopropylcyclopropanecarboxylic acid can be prepared from 1-bromo-1-cyclopropylcyclopropane via lithiation with t-BuLi followed by quenching with dry ice.

  • Curtius Rearrangement:

    • To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone, add triethylamine (B128534) at -5 °C.

    • After stirring, add ethyl chloroformate dropwise at the same temperature.

    • Continue stirring, then add a solution of sodium azide (B81097) in water.

    • After further stirring, concentrate the mixture and extract the acyl azide.

    • Dissolve the crude acyl azide in anhydrous t-butanol and heat to reflux to effect the rearrangement to the isocyanate, which is trapped by t-butanol to form the Boc-protected amine.

  • Deprotection:

    • Dissolve the Boc-protected (1-cyclopropyl)this compound in diethyl ether.

    • Add a solution of HCl in diethyl ether at 0 °C.

    • Stir the reaction mixture, allowing it to warm to room temperature.

    • Collect the precipitated (1-cyclopropyl)this compound hydrochloride by filtration, wash with diethyl ether, and dry under vacuum.

Curtius_Rearrangement_Workflow CarboxylicAcid Cyclopropanecarboxylic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide 1. Et₃N, ClCO₂Et 2. NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (t-BuOH) BocAmine Boc-Protected This compound Isocyanate->BocAmine Trapping with t-BuOH FinalAmine This compound Hydrochloride BocAmine->FinalAmine Deprotection (HCl/Et₂O)

Synthetic Workflow via Curtius Rearrangement.

Experimental Workflow for Assessing Metabolic Stability and Trapping Reactive Metabolites

A crucial step in the development of this compound-containing drug candidates is the assessment of their metabolic stability and potential for bioactivation. The following workflow outlines a general approach for these studies.

Metabolic_Stability_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_results Results Interpretation TestCompound This compound Drug Candidate Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubation Cofactors NADPH Cofactors->Incubation TrappingAgent Trapping Agent (e.g., GSH, Cysteine, Cyanide) TrappingAgent->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis MetabolicStability Determine Metabolic Stability (t½, Intrinsic Clearance) DataAnalysis->MetabolicStability ReactiveMetabolites Identify Reactive Metabolite-Trapping Agent Adducts DataAnalysis->ReactiveMetabolites RiskAssessment Assess Risk of Bioactivation and Toxicity MetabolicStability->RiskAssessment ReactiveMetabolites->RiskAssessment

Workflow for Metabolic Stability and Reactive Metabolite Trapping.

Conclusion

The this compound moiety continues to be a cornerstone in the design of novel therapeutics. Its unique structural and electronic properties provide a powerful tool for medicinal chemists to modulate the pharmacological profiles of drug candidates. However, a thorough understanding of its fundamental reactivity, particularly its propensity for ring-opening and metabolic bioactivation, is paramount for the successful development of safe and effective medicines. The data, mechanisms, and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

Cyclopropylamine in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Ring

The cyclopropylamine moiety, a seemingly simple combination of a strained three-membered carbocycle and a primary amine, has established itself as a privileged and versatile scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties, arising from the inherent ring strain and the nucleophilicity of the amino group, confer significant advantages in drug design.[2][3] The incorporation of this motif can profoundly influence a molecule's pharmacological profile, impacting everything from metabolic stability and target affinity to pharmacokinetic properties.[1][4]

The high s-character of the C-C bonds within the cyclopropane (B1198618) ring gives it electronic properties akin to a double bond, while its rigid, three-dimensional structure provides a level of conformational constraint that is highly sought after in rational drug design.[4] This guide provides a comprehensive technical overview of this compound's core attributes, its applications in enzyme inhibition, potential toxicological liabilities, and practical experimental methodologies relevant to its synthesis and evaluation.

Physicochemical and Structural Properties

This compound is a colorless, volatile liquid with a characteristic ammonia-like odor. Its strained ring structure, with C-C-C bond angles of 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbon, leading to enhanced reactivity.[2] The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₃H₇N [2]
Molar Mass 57.09 g/mol [2][5]
Appearance Colorless liquid [2]
Boiling Point ~49-50 °C [2]
Density ~0.824 g/mL at 25 °C [6]
Refractive Index (n₂₀/D) ~1.420 [6]
pKa 9.1 (for the conjugate acid) [5]

| Solubility | Miscible with water, ethanol, and other organic solvents |[7] |

The Role of this compound in Drug Design

The utility of the this compound scaffold stems from several key advantages that medicinal chemists leverage to overcome common challenges in drug development.

Bioisosterism and Conformational Rigidity

The cyclopropyl (B3062369) group is an effective bioisostere for several common chemical groups, including isopropyl, gem-dimethyl, and even phenyl rings.[3][8] This substitution can lead to improved physicochemical properties by increasing the fraction of sp³ carbons (Fsp³), which often correlates with better solubility and reduced off-target effects.[3] Its rigid nature constrains the conformation of aliphatic chains, reducing the entropic penalty upon binding to a biological target and thereby potentially increasing potency and selectivity.[1][4]

Metabolic Stability

A significant advantage of the cyclopropane ring is its resistance to oxidative metabolism. The C-H bonds of a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy compared to those in typical alkanes.[4][9] This makes hydrogen atom abstraction by cytochrome P450 (CYP) enzymes more difficult, often "shielding" the molecule from metabolic degradation and increasing its in vivo half-life.[9]

Therapeutic Applications and Key Mechanisms of Action

This compound-containing compounds have found success across multiple therapeutic areas, most notably as enzyme inhibitors in oncology and neuroscience.[1]

Table 2: Examples of FDA-Approved Drugs Containing a this compound Moiety

Drug Name Therapeutic Area Primary Target / Mechanism of Action Reference(s)
Tranylcypromine (B92988) Antidepressant Irreversible inhibitor of Monoamine Oxidase (MAO) A and B [10]
Ciprofloxacin Antibiotic Inhibitor of bacterial DNA gyrase and topoisomerase IV
Simeprevir Antiviral (Hepatitis C) Inhibitor of the HCV NS3/4A protease

| Risdiplam | Spinal Muscular Atrophy | Splicing modifier of the SMN2 gene | |

Inhibition of Flavoenzymes: MAO and LSD1

Cyclopropylamines are classic mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[10] The inhibition proceeds via oxidation of the amine by the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the formation of a reactive intermediate that covalently modifies the flavin, causing irreversible inactivation.[10] This mechanism is the basis for the antidepressant activity of drugs like tranylcypromine and the anticancer potential of LSD1 inhibitors.[1]

MAO_Inhibition cluster_0 Enzyme Active Site MAO_FAD MAO-FAD (Oxidized Flavin) Intermediate Reactive Intermediate (e.g., Iminium Ion) MAO_FAD->Intermediate Single-Electron Oxidation This compound This compound (Inhibitor) This compound->MAO_FAD Enters Active Site Adduct Covalent Flavin Adduct (Inactive Enzyme) Intermediate->Adduct Covalent Bond Formation & Ring Opening

Mechanism of MAO inhibition by cyclopropylamines.
Cytochrome P450 Inhibition and Bioactivation

While often enhancing metabolic stability, the this compound moiety can also be a liability. It is a well-known mechanism-based inactivator of cytochrome P450 enzymes.[11] The inactivation pathway involves an initial one-electron oxidation at the nitrogen, followed by rapid scission of the strained cyclopropane ring.[12] This generates a reactive carbon-centered radical that can covalently bind to the enzyme's heme or protein residues, leading to its inactivation.[11][13]

This bioactivation pathway is also the root of potential toxicity. The fluoroquinolone antibiotic trovafloxacin (B114552) was largely withdrawn from the market due to severe hepatotoxicity, which is believed to be caused by the CYP-mediated oxidation of its this compound group into reactive metabolites, such as α,β-unsaturated aldehydes, that form adducts with hepatic proteins.[9][12][14]

Bioactivation_Pathway CPA_Drug Drug with This compound Aminyl_Radical Aminyl Radical Intermediate CPA_Drug->Aminyl_Radical CYP-mediated 1e- Oxidation CYP450 Cytochrome P450 (e.g., CYP1A2) Ring_Opened_Radical Carbon-Centered Radical (Post-Scission) Aminyl_Radical->Ring_Opened_Radical Ring Scission Reactive_Metabolite Reactive Metabolite (e.g., α,β-Unsaturated Aldehyde) Ring_Opened_Radical->Reactive_Metabolite Further Oxidation Protein_Adduct Covalent Protein Adducts Reactive_Metabolite->Protein_Adduct Nucleophilic Attack by Protein Toxicity Cellular Damage & Hepatotoxicity Protein_Adduct->Toxicity

CYP450-mediated bioactivation of cyclopropylamines.

Quantitative Data: Structure-Activity Relationships

The potency and selectivity of this compound-based inhibitors are highly dependent on their substitution patterns. The following table provides representative data on the inhibitory activity of key compounds.

Table 3: Inhibitory Activities of Representative this compound-Containing Compounds

Compound Target IC₅₀ (nM) Notes Reference(s)
Tranylcypromine MAO-A ~2100 Non-selective MAO inhibitor. [10]
MAO-B ~1800 [10]
cis-N-Benzyl-2-methoxy- this compound MAO-A 170 Selective, irreversible inhibitor of MAO-B. [10]
MAO-B 5 Over 20-fold more effective than tranylcypromine for MAO-B. [10]

| GSK2879552 | LSD1 | ~19 | Potent and selective LSD1 inhibitor in clinical trials for oncology. |[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound-containing compounds.

Synthesis: Preparation of this compound via Hofmann Rearrangement

This protocol describes a common lab-scale synthesis starting from cyclopropanecarboxamide (B1202528), which can be derived from γ-butyrolactone.[15][16]

Materials:

  • Cyclopropanecarboxamide

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ice bath, round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Preparation of Hypobromite (B1234621) Solution: In a flask cooled in an ice bath, dissolve NaOH (e.g., 10 g) in water (e.g., 50 mL). Slowly add bromine (e.g., 4 mL) to the cold, stirring solution. Maintain the temperature below 10 °C until all the bromine has dissolved to form a clear, yellow sodium hypobromite solution.

  • Amide Addition: In a separate flask, dissolve cyclopropanecarboxamide (e.g., 0.1 mol) in a minimal amount of water. Add this solution dropwise to the cold, stirring hypobromite solution.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to approximately 70-80 °C for 30-60 minutes. The reaction progress can be monitored by the disappearance of the yellow color.

  • Isolation of Amine: Cool the reaction mixture. Set up a distillation apparatus and distill the mixture to collect the volatile this compound and water.

  • Extraction: Saturate the distillate with solid NaOH to reduce the solubility of the amine. Extract the aqueous layer multiple times with diethyl ether or DCM.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent. The solvent can be carefully removed by distillation (due to the low boiling point of this compound) or used as a solution for subsequent reactions. For high purity, fractional distillation is required.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS.

Biological Evaluation: In Vitro MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a novel this compound-containing anticancer agent (e.g., an LSD1 inhibitor) on a cancer cell line.[1]

Materials:

  • Cancer cell line (e.g., AML-193, a leukemia cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound test compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine, a saturated heterocyclic amine, is a vital building block in modern organic and medicinal chemistry. Its unique strained three-membered ring structure imparts distinct physical and chemical properties that are leveraged in the synthesis of a wide array of pharmaceuticals and agrochemicals. The incorporation of the cyclopropyl (B3062369) moiety can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its role as an enzyme inhibitor.

Physical and Chemical Properties

This compound is a colorless, volatile liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₇N[1][2]
Molecular Weight 57.09 g/mol [2]
Appearance Clear, colorless liquid[1]
Odor Amine-like[2]
Boiling Point 49-50 °C[1][2]
Melting Point -50 °C[2]
Density 0.824 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.420[1][2]
Vapor Pressure 4.67 psi (20 °C)[2]
pKa 9.10[2]
Solubility Miscible with water, ethanol, ether, and chloroform.[2]
LogP 0.070[2]
Safety and Handling
PropertyValueReference(s)
Flash Point -14 °F (1 °C)[2]
Autoignition Temperature 527 °F[3]
Hazard Statements Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[4]
LD50 (Oral, Rat) 445 mg/kg[4][5]

Spectroscopic Characteristics

The structural features of this compound give rise to a unique spectroscopic signature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methine proton and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring, as well as the protons of the amine group.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂~1.1broad singlet-
CH-NH₂~2.4multiplet-
-CH₂- (cis)~0.4multiplet-
-CH₂- (trans)~0.2multiplet-

Note: Chemical shifts can vary depending on the solvent and concentration. The methine proton is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The methylene protons of the cyclopropyl ring appear at unusually high field, a characteristic feature of strained ring systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm)
C H-NH₂~32
-C H₂-~3

Note: Chemical shifts are approximate and can vary with experimental conditions. The upfield chemical shift of the methylene carbons is a hallmark of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the N-H and C-H bonds.

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch3360, 3280Primary amine, symmetric and asymmetric stretching
C-H stretch (ring)~3080, 3000C-H bonds of the cyclopropyl ring
N-H bend~1590Scissoring vibration of the primary amine
C-H bend~1450Methylene scissoring
Ring deformation~1020"Breathing" mode of the cyclopropane (B1198618) ring

Primary amines typically show two N-H stretching bands, which are evident in the spectrum of this compound.[6]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zIonDescription
57[C₃H₇N]⁺•Molecular ion (M⁺•)
56[C₃H₆N]⁺Loss of a hydrogen atom
42[C₂H₄N]⁺α-cleavage, loss of a methyl radical
30[CH₄N]⁺Base peak, cleavage of the C-C bond adjacent to the nitrogen

The base peak at m/z 30 is a result of the stable iminium cation formed upon α-cleavage, a common fragmentation pathway for primary amines.[6][7]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the nucleophilicity of the amino group and the inherent strain of the cyclopropyl ring.[8] It readily reacts with electrophiles such as carboxylic acid halides to form amides and with aldehydes and ketones to yield imines.[2]

Experimental Protocol: Synthesis of this compound via Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528)

This protocol is based on the well-established Hofmann rearrangement, a reliable method for the synthesis of primary amines from primary amides.[2][9]

Materials:

  • Cyclopropanecarboxamide

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., commercial bleach)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Hofmann Reagent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water. Slowly add sodium hypochlorite solution to the cold NaOH solution while stirring. Maintain the temperature below 10 °C.

  • Amide Addition: Dissolve cyclopropanecarboxamide in a minimal amount of cold water. Slowly add this solution to the cold Hofmann reagent with vigorous stirring. The temperature should be maintained between 0 and 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C. The reaction is typically complete when a clear solution is formed.

  • Isolation of this compound: Set up a distillation apparatus. Distill the reaction mixture to collect an aqueous solution of this compound.

  • Purification (Optional): The aqueous solution of this compound can be used directly for many applications. To obtain the pure amine, the distillate can be saturated with potassium hydroxide pellets to salt out the amine. The organic layer is then separated, dried over anhydrous potassium carbonate, and fractionally distilled.

Safety Precautions: The Hofmann rearrangement involves the formation of an isocyanate intermediate and should be performed in a well-ventilated fume hood. Sodium hydroxide and sodium hypochlorite are corrosive and should be handled with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exhibit significant biological activity, primarily as mechanism-based inhibitors of certain enzymes.

Inhibition of Monoamine Oxidase (MAO)

This compound is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[1][10] The inhibitory mechanism involves the oxidation of the this compound by the FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.[1][3]

MAO_Inhibition cluster_0 MAO Active Site MAO (FAD_ox) MAO (FAD_ox) Reactive Intermediate Reactive Intermediate MAO (FAD_ox)->Reactive Intermediate Oxidation MAO (FAD_red) MAO (FAD_red) Inactive MAO Inactive MAO MAO (FAD_red)->Inactive MAO Irreversible Inhibition This compound This compound This compound->MAO (FAD_ox) Binding Reactive Intermediate->MAO (FAD_red) Covalent Adduct Formation

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by this compound.

Inactivation of Cytochrome P450 Enzymes

Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 (CYP) enzymes.[11][12] The proposed mechanism involves an initial one-electron oxidation of the nitrogen atom by the activated heme iron of the CYP enzyme. This is followed by the ring opening of the cyclopropyl group to form a reactive radical species that can covalently bind to the enzyme, leading to its inactivation.[11][12]

CYP450_Inactivation cluster_1 CYP450 Catalytic Cycle CYP (Fe³⁺) CYP (Fe³⁺) CYP (FeO)³⁺ CYP (FeO)³⁺ (Compound I) CYP (Fe³⁺)->CYP (FeO)³⁺ Activation (O₂, 2e⁻, 2H⁺) Aminium Radical Aminium Radical CYP (FeO)³⁺->Aminium Radical One-Electron Oxidation Inactive CYP Inactive CYP This compound This compound This compound->CYP (Fe³⁺) Binding Ring-Opened Radical Ring-Opened Radical Aminium Radical->Ring-Opened Radical Ring Opening Ring-Opened Radical->Inactive CYP Covalent Binding

Caption: Mechanism of Cytochrome P450 inactivation by this compound.

Conclusion

This compound's distinct structural and electronic properties make it a valuable and versatile molecule in chemical research and development. Its physical characteristics, spectroscopic signature, and chemical reactivity are well-defined, providing a solid foundation for its application in synthesis. Furthermore, its ability to act as a mechanism-based inhibitor of key enzymes like MAO and cytochrome P450 highlights its importance in drug discovery and development. This guide provides core technical information to aid researchers and scientists in harnessing the full potential of this important chemical entity.

References

Cyclopropylamine: A Core Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 765-30-0

Cyclopropylamine, a strained primary aliphatic amine, has emerged as a pivotal structural motif in the fields of medicinal chemistry and agrochemical synthesis. Its unique conformational rigidity and electronic properties, conferred by the three-membered ring, make it a valuable building block for introducing specific physicochemical characteristics into larger molecules. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, applications, and its significant role in drug metabolism, tailored for a scientific audience.

Core Physicochemical and Safety Data

This compound is a colorless, volatile, and flammable liquid with a characteristic ammonia-like odor.[1][2] It is miscible with water and a variety of organic solvents.[1][2][3] A summary of its key properties is presented below.

PropertyValue
CAS Number 765-30-0[4]
Molecular Formula C₃H₇N[4][5]
Molecular Weight 57.09 g/mol [4]
Appearance Colorless to pale yellow liquid[2][6]
Odor Ammonia-like[1][2]
Boiling Point 49-50 °C[1][2][3]
Melting Point -50 °C[2][3]
Density 0.824 g/mL at 25 °C[1][2][3]
Refractive Index (n²⁰/D) 1.420[2][3]
Flash Point -25.56 °C (-14 °F)[3]
Water Solubility Miscible[1][3]
EC Number 212-142-2
UN Number 2733[7]

Synthesis of this compound

This compound can be synthesized through various chemical routes. A prevalent and industrially significant method is the Hofmann rearrangement of cyclopropanecarboxamide (B1202528).[8] This reaction provides a direct pathway to the amine with one less carbon atom than the starting amide.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol outlines the laboratory-scale synthesis of this compound from cyclopropanecarboxamide using the Hofmann rearrangement.

Materials:

Equipment:

  • Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnel

  • Cooling bath

  • Distillation apparatus

Procedure:

  • An aqueous solution or suspension of cyclopropanecarboxamide is prepared in the reaction vessel.

  • The mixture is cooled to a temperature between 0 °C and 5 °C using a cooling bath.[1]

  • While maintaining the low temperature, a sodium hypochlorite solution is added dropwise to the stirred cyclopropanecarboxamide mixture.[1]

  • The reaction is allowed to proceed at this temperature for a specified duration, typically around 30-60 minutes, to ensure the formation of the N-brominated intermediate.

  • Subsequently, a concentrated sodium hydroxide solution is added, while carefully controlling the temperature to keep it below 25-30 °C.

  • The reaction mixture is then warmed to a temperature range of 45-50 °C to facilitate the rearrangement to the isocyanate and subsequent hydrolysis.[9]

  • The this compound product is then isolated from the reaction mixture by steam distillation.[9]

Applications in Drug Development and Agrochemicals

The this compound moiety is a key component in a multitude of commercially successful pharmaceuticals and agrochemicals. Its incorporation can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.

Pharmaceuticals:

  • Antibiotics: A prominent application is in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin, enrofloxacin, and sparfloxacin, where the cyclopropyl (B3062369) group is crucial for their antibacterial activity.[1][2]

  • Antivirals: It serves as a building block in antiviral drugs, for instance, in the synthesis of agents for treating hepatitis C.[7]

  • Anticancer Agents: The structural rigidity of the cyclopropyl group is utilized in the design of kinase inhibitors for cancer therapy.[7]

  • CNS Drugs: this compound derivatives are found in drugs targeting the central nervous system, including certain antidepressants.[7]

Agrochemicals:

  • Herbicides: It is a vital intermediate for producing triazine herbicides like cyromazine.[8]

  • Insecticides and Fungicides: The unique properties of the cyclopropyl group are harnessed to create effective insecticides and fungicides.

Below is a diagram illustrating the central role of this compound in the synthesis of various important compounds.

applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals CPA This compound Antibiotics Fluoroquinolone Antibiotics (e.g., Ciprofloxacin) CPA->Antibiotics Antivirals Antiviral Agents (e.g., for Hepatitis C) CPA->Antivirals Anticancer Anticancer Drugs CPA->Anticancer CNS_Drugs CNS-active Drugs CPA->CNS_Drugs Herbicides Herbicides (e.g., Cyromazine) CPA->Herbicides Insecticides Insecticides CPA->Insecticides Fungicides Fungicides CPA->Fungicides

Core applications of this compound.

Role in Drug Metabolism: Cytochrome P450 Inactivation

An important aspect of this compound in drug development is its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. Cyclopropylamines can act as mechanism-based inhibitors of CYP enzymes.[1] The proposed mechanism involves an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the strained cyclopropane (B1198618) ring. This process can lead to the formation of reactive intermediates that covalently bind to the enzyme, causing its inactivation.[1] This property can be both a liability, potentially leading to drug-drug interactions, and a tool in drug design to modulate metabolism.

The following diagram illustrates a simplified pathway of this inactivation process.

p450_inactivation CPA This compound Intermediate Oxidized Intermediate (Radical Cation) CPA->Intermediate One-electron oxidation CYP450 Cytochrome P450 (Active) CYP450->Intermediate InactiveCYP Cytochrome P450 (Inactive) CYP450->InactiveCYP RingOpening Ring Cleavage Intermediate->RingOpening ReactiveMetabolite Reactive Metabolite RingOpening->ReactiveMetabolite ReactiveMetabolite->InactiveCYP Covalent Binding

Mechanism of CYP450 inactivation.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols for handling. It is a highly flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.

  • Ventilation: Handle in a well-ventilated area or under a fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[1]

  • Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and use an inert absorbent material for cleanup.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, with its influence spanning across the pharmaceutical and agrochemical industries. Its unique structural and electronic properties provide a powerful tool for chemists to fine-tune the characteristics of bioactive molecules. A thorough understanding of its synthesis, reactivity, and metabolic profile is essential for its effective and safe utilization in research and development. As the demand for more sophisticated and effective chemical entities grows, the importance of fundamental building blocks like this compound is set to increase.

References

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Application of Cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylamine, a strained three-membered ring bearing a primary amine, has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical design. First synthesized in the early 20th century, its unique conformational rigidity, metabolic stability, and electronic properties have made it an invaluable building block for creating novel therapeutics and functional molecules. This in-depth technical guide explores the history of this compound's discovery, details the primary synthetic routes for its preparation with experimental protocols, and examines its role in the development of key pharmaceuticals through the modulation of critical signaling pathways.

A Historical Perspective: The Discovery of a Strained Amine

The journey of this compound began in 1901 with the pioneering work of Russian chemist Nikolai Kichner. He achieved the first synthesis of this unique molecule through the Hofmann degradation of cyclopropanecarboxamide (B1202528).[1] For many years, this compound remained largely a chemical curiosity due to the inherent ring strain of the cyclopropane (B1198618) ring, which was thought to impart instability. However, as the 20th century progressed, the utility of this small, conformationally constrained amine became increasingly apparent. The development of new synthetic methodologies, such as the Curtius and Schmidt rearrangements, provided more accessible routes to this compound and its derivatives, paving the way for its exploration in various scientific disciplines.[2] By the mid-20th century, the unique properties of the cyclopropyl (B3062369) group were being recognized in medicinal chemistry, leading to its incorporation into a variety of biologically active compounds.

Physicochemical and Spectroscopic Properties

The distinct chemical and physical properties of this compound are a direct result of its strained three-membered ring and the presence of the amino group.

Physicochemical Data
PropertyValue
Molecular FormulaC₃H₇N
Molar Mass57.09 g/mol
Boiling Point49-50 °C
Density0.824 g/mL at 25 °C
pKa~9.10
SolubilityMiscible with water, ethanol, ether
Spectroscopic Data
TechniqueData
¹H NMR (DMSO-d₆)Signals for the 4 methylene (B1212753) protons and 3 amine protons are observed as expected. The methine proton can exhibit complex coupling, sometimes appearing as a triplet of triplets due to coupling with the methylene protons and the nitrogen of the hydrochloride salt.
¹³C NMRThe methylene carbons (C1 and C2) of the cyclopropane ring typically appear in the range of 10-15 ppm. The methine carbon (C3) bearing the amino group is more deshielded and appears in the range of 37-45 ppm.
Infrared (IR) SpectroscopyThe spectrum shows characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the cyclopropane ring is observed around 3000-3100 cm⁻¹. The N-H bending (scissoring) vibration appears around 1600 cm⁻¹.

Key Synthetic Methodologies

Several synthetic routes have been developed to produce this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Comparative Yields of Synthetic Routes
Synthetic MethodStarting MaterialTypical Yield
Hofmann DegradationCyclopropanecarboxamide~96% (continuous-flow)
Curtius RearrangementCyclopropanecarboxylic acid76% (for N-Boc protected)
Kulinkovich-Szymoniak ReactionNitriles and Grignard reagentsModerate to good (e.g., 70% for 1-benzylthis compound)
From γ-butyrolactone (multi-step)γ-butyrolactone93-97% (amidation step)
Experimental Protocols

This classical method remains a viable route for the synthesis of this compound. Modern adaptations, such as continuous-flow processes, have significantly improved its efficiency and safety.

Materials:

Procedure:

  • Dissolve 299.6 g of cyclopropanecarboxamide in 2100 g of water.

  • Over a period of 40 minutes, add 1954 g of 13.3% NaOCl solution while maintaining the temperature between 10-20 °C.

  • Stir the resulting solution for 1 hour at 20 °C.

  • Transfer this solution into a distillation apparatus containing 1344 g of 50% NaOH solution at 20 °C. The temperature will rise to approximately 70 °C during this addition.

  • Proceed with distillation to isolate the this compound product. A continuous-flow microreaction system has been reported to achieve a yield of up to 96% with a residence time of only 4 minutes at 90 °C.[3]

Hofmann_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation start Dissolve Cyclopropanecarboxamide in Water add_naocl Add NaOCl Solution (10-20°C) start->add_naocl 40 min stir Stir for 1 hour at 20°C add_naocl->stir transfer Transfer to NaOH Solution stir->transfer Temperature rises to ~70°C distill Distill Product transfer->distill product This compound distill->product

The Curtius rearrangement provides a versatile method for converting carboxylic acids to their corresponding amines with one less carbon atom.

Materials:

Procedure:

  • To a stirred solution of the cyclopropanecarboxylic acid (1.0 eq) in toluene, add triethylamine (3.0 eq) and diphenylphosphoryl azide (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes, then heat at reflux for 2 hours to form the isocyanate.

  • Cool the solution to room temperature.

  • For the preparation of N-Boc-protected this compound, add tert-butanol and heat.

  • Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel chromatography. This method has been reported to yield N-Boc-protected (1-cyclopropyl)this compound in 76% yield.[4]

Curtius_Rearrangement_Workflow cluster_azide_formation Isocyanate Formation cluster_trapping Trapping and Isolation start Dissolve Cyclopropanecarboxylic Acid in Toluene add_reagents Add Et3N and DPPA start->add_reagents stir_rt Stir at RT for 30 min add_reagents->stir_rt reflux Reflux for 2 hours stir_rt->reflux cool Cool to Room Temperature reflux->cool add_tbuoh Add tert-Butanol (for Boc protection) cool->add_tbuoh heat Heat add_tbuoh->heat concentrate Solvent Removal heat->concentrate purify Chromatography concentrate->purify product N-Boc-Cyclopropylamine purify->product

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. While not a direct synthesis of this compound, it is a key step in the synthesis of functionalized cyclopropylamines.

Materials:

Procedure for Asymmetric Cyclopropanation of an Allylic Alcohol:

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the chiral dioxaborolane ligand (0.1-0.2 eq) in anhydrous CH₂Cl₂.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.

  • Addition of Reagents: To the solution of the allylic alcohol, add the prepared catalyst solution. Cool the mixture to 0 °C and add diethylzinc (1.2 eq) dropwise, followed by the dropwise addition of diiodomethane (1.5 eq).

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of NH₄Cl solution to dissolve any precipitate. Separate the organic phase and extract the aqueous phase with CH₂Cl₂.[5]

Applications in Drug Discovery and Development

The this compound moiety is a key pharmacophore in several approved drugs and clinical candidates. Its unique structural features can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

Monoamine Oxidase (MAO) Inhibition

One of the most well-known applications of a this compound-containing drug is in the field of neuroscience. Tranylcypromine (B92988) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][4][6][7] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects.[4][6][7][8]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitters Serotonin Norepinephrine Dopamine mao Monoamine Oxidase (MAO) neurotransmitters->mao Degradation increased_neurotransmitters Increased Neurotransmitter Levels neurotransmitters->increased_neurotransmitters Increased Availability receptors Postsynaptic Receptors increased_neurotransmitters->receptors Binding effect Antidepressant Effect receptors->effect tranylcypromine Tranylcypromine tranylcypromine->mao Inhibits

Lysine-Specific Demethylase 1 (LSD1) Inhibition

More recently, the this compound scaffold has been integral to the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. LSD1 removes methyl groups from histone proteins, leading to changes in gene expression that can promote cancer cell proliferation and survival. Several tranylcypromine derivatives have been developed as potent and selective LSD1 inhibitors.[9] Inhibition of LSD1 can reactivate tumor suppressor genes and has been shown to impact key oncogenic signaling pathways, such as the PI3K/AKT pathway.[10]

LSD1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm lsd1 LSD1 demethylated_histones Demethylated Histones lsd1->demethylated_histones Demethylates histones Methylated Histones (e.g., H3K4me2) histones->lsd1 gene_repression Oncogene Expression Tumor Suppressor Repression demethylated_histones->gene_repression pi3k_akt PI3K/AKT Pathway gene_repression->pi3k_akt Activates proliferation Cell Proliferation & Survival pi3k_akt->proliferation cpa_inhibitor This compound-based LSD1 Inhibitor cpa_inhibitor->lsd1 Inhibits

Conclusion

From its initial synthesis over a century ago, this compound has evolved from a chemical novelty into a cornerstone of modern chemical synthesis and drug discovery. Its unique structural and electronic properties continue to be exploited by chemists to design molecules with enhanced biological activity and improved pharmacokinetic profiles. The ongoing development of novel synthetic methods and the expanding understanding of its role in modulating key biological pathways ensure that this compound will remain a highly valuable and versatile component in the toolbox of researchers for years to come.

References

Cyclopropylamine: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cyclopropylamine is a foundational building block in organic synthesis, particularly valued in the realms of medicinal chemistry and agrochemicals. Its unique structural and electronic properties, stemming from the strained three-membered ring, impart distinct characteristics to parent molecules, often enhancing potency, metabolic stability, and pharmacokinetic profiles. This guide provides a technical overview of this compound's core properties, a detailed experimental protocol for its application in pharmaceutical synthesis, and logical workflows to support drug development professionals.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.

Table 1: Molecular Identifiers and Properties
ParameterValueReference
Molecular Formula C₃H₇N[1][2][3][4]
Molecular Weight 57.09 g/mol [1][2]
IUPAC Name Cyclopropanamine[2][4]
Synonyms Aminocyclopropane[2][4]
CAS Registry Number 765-30-0[1][4]
SMILES C1CC1N[2]
InChIKey HTJDQJBWANPRPF-UHFFFAOYSA-N[2][4]
Table 2: Physicochemical Data
PropertyValueReference
Appearance Colorless to pale yellow liquid[1][3]
Odor Ammonia-like, pungent[1]
Boiling Point 49-50 °C[1]
Density 0.824 g/mL at 25 °C[1]
Solubility Miscible with water, ethanol (B145695), ether, chloroform[1]

Role in Synthesis: A Methodological Example

This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the fluoroquinolone class of antibiotics such as ciprofloxacin (B1669076) and enrofloxacin[1]. The cyclopropyl (B3062369) group is often essential for the desired antibacterial activity.

Experimental Protocol: Synthesis of a Ciprofloxacin Core Analogue

This protocol outlines a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy employing this compound in the synthesis of quinolone antibiotics.

Objective: To synthesize 7-(cyclopropylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

  • 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent)

  • This compound (1.2 equivalents)[1]

  • Pyridine (B92270) (solvent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Hydrochloric Acid (HCl), 1M solution

  • Distilled Water

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration apparatus, pH meter.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq) and anhydrous potassium carbonate (2 eq) in pyridine (10 volumes).

  • Addition of Nucleophile: While stirring the suspension, add this compound (1.2 eq) dropwise at room temperature. The amine's nucleophilic nature is key to this step[3].

  • Reaction Execution: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold distilled water (20 volumes).

    • Acidify the aqueous solution to a pH of approximately 7.0-7.5 with 1M HCl to precipitate the crude product.

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid sequentially with cold distilled water and then cold ethanol to remove residual pyridine and other impurities.

    • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to yield the purified 7-(cyclopropylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Characterization: Dry the final product under vacuum and characterize using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualized Workflows

Diagrams are crucial for representing complex chemical processes and logical relationships in research and development.

Diagram 1: Synthetic Pathway Workflow

The following diagram illustrates the key steps in the synthesis of the ciprofloxacin analogue described in the experimental protocol.

A Reactant Mixing (Quinolone Precursor, K2CO3 in Pyridine) B Nucleophilic Addition (this compound) A->B + Reagent C Reflux & Reaction Monitoring (4-6 hours, TLC) B->C Heat (115°C) D Work-up (Quenching & Precipitation) C->D Cool & Acidify E Isolation & Purification (Filtration & Recrystallization) D->E Collect Solid F Final Product (Ciprofloxacin Analogue) E->F Characterize

Caption: Workflow for the SNAr synthesis of a ciprofloxacin analogue.

Diagram 2: Logical Relationship in Drug Development

This diagram shows the relationship between this compound's structural features and its role in influencing pharmaceutical properties.

cluster_0 Chemical Moiety cluster_1 Structural & Electronic Properties cluster_2 Impact on API Properties A This compound (C3H7N) B Strained 3-Membered Ring A->B C Nucleophilic Amino Group A->C D Enhanced Metabolic Stability B->D E Improved Target Binding Affinity B->E F Modified Pharmacokinetics B->F C->E

References

understanding the strained ring system of cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Strained Ring System of Cyclopropylamine

Introduction

The this compound motif is a cornerstone in modern medicinal chemistry and drug development, valued for the unique structural and electronic properties it imparts to bioactive molecules. Structurally, it consists of a highly strained three-membered cyclopropane (B1198618) ring attached to an amino group. This combination of inherent ring strain and a reactive amine functional group makes this compound a versatile intermediate and a desirable structural component in pharmaceuticals, agrochemicals, and material science. The significant ring strain, a result of severe bond angle compression, governs its conformation, reactivity, and spectroscopic characteristics.[1][2] In drug design, the cyclopropyl (B3062369) group can act as a rigid bioisostere for moieties like double bonds or gem-dimethyl groups, helping to lock in favorable conformations for binding to biological targets and improving metabolic stability.[1][3]

This technical guide provides a comprehensive examination of the strained ring system of this compound. It details the fundamental principles of its bonding and structure, presents key quantitative data, explores its characteristic reactivity driven by ring strain, and outlines relevant experimental protocols for its synthesis and characterization.

Molecular Structure and Bonding

The defining feature of the cyclopropyl group is its immense ring strain, which is a combination of angle strain and torsional strain.[1] The carbon-carbon-carbon bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain.[1][4] Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, introducing torsional strain.[2] The total strain energy for the cyclopropane ring is approximately 115 kJ/mol (27.5 kcal/mol).[1] To accommodate this strained geometry, the bonding within the ring is unique and can be described by two primary models: the Coulson-Moffitt (Bent Bond) model and the Walsh orbital model.

Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon-carbon bonds are not standard σ-bonds formed by the direct overlap of hybrid orbitals along the internuclear axes. Instead, to reduce angle strain, the carbon orbitals used for ring bonding have increased p-character (described as sp⁵), causing the region of maximum electron density to lie outside the direct line connecting the nuclei.[5][6] These are often referred to as "bent" or "banana" bonds.[1][5] Consequently, the C-H bonds gain more s-character, making them shorter and stronger.[6]

Walsh Orbital Model: An alternative description involves the Walsh model, which considers the molecular orbitals of the entire cyclopropane ring.[7][8] In this model, each CH₂ group is sp² hybridized. Two sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p-orbital on each carbon is tangential to the ring. The combination of these orbitals generates a set of molecular orbitals for the cyclopropane ring. The highest occupied molecular orbitals (HOMOs) have significant p-character and resemble a π-system, which explains the cyclopropyl group's ability to engage in conjugation with adjacent functional groups, similar to a double bond.[7][8]

G cluster_Fragments Methylene (CH₂) Fragments Orbitals cluster_MOs Cyclopropane Molecular Orbitals (Walsh Model) sp2_1 sp² orbital A1g σ-type MO (Lower Energy) sp2_1->A1g p_1 p orbital E_prime Degenerate HOMOs (π-type character) p_1->E_prime sp2_2 sp² orbital sp2_2->A1g p_2 p orbital p_2->E_prime sp2_3 sp² orbital sp2_3->A1g p_3 p orbital p_3->E_prime A2_prime LUMO caption Walsh orbital model for cyclopropane.

Walsh orbital model for cyclopropane.

Conformational Analysis: this compound exists as two distinct conformers, trans and gauche, which are defined by the orientation of the amino group relative to the cyclopropane ring.[9] Recent high-resolution spectroscopic studies have provided precise data on the rotational constants for both conformers in the gas phase.[9][10]

Quantitative Structural and Energetic Data

The unique bonding in this compound results in specific structural parameters and a high strain energy that dictates its chemical behavior. The data below is compiled from various spectroscopic and computational studies.

ParameterValueSource(s)
Energetics
Ring Strain Energy (Cyclopropane)~27.5 kcal/mol (~115 kJ/mol)[1]
C-C Bond Dissociation Energy~65 kcal/mol[2]
Structural Parameters (Cyclopropane)
C-C Bond Length151 pm
C-C-C Bond Angle60°[1]
Molecular Properties (this compound)
Molecular FormulaC₃H₇N[11]
Molecular Weight57.094 g/mol [11]
Rotational Constants (trans-Conformer)
A0.5474 cm⁻¹[9]
B0.2265 cm⁻¹[9]
C0.1955 cm⁻¹[9]
Rotational Constants (gauche-Conformer)
A0.5431 cm⁻¹[9]
B0.2227 cm⁻¹[9]
C0.1945 cm⁻¹[9]

Spectroscopic Characterization

The structural features of this compound give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: As a primary amine, this compound exhibits two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[12][13] These bands correspond to the symmetric and asymmetric stretching modes of the amino group and are typically sharper and less intense than the O-H bands of alcohols.[12] The NIST Chemistry WebBook provides a reference spectrum for this compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom.[13] The N-H protons often appear as broad signals and their chemical shift can vary.[12] Adding D₂O to the sample will cause the N-H signal to disappear due to proton exchange, which is a useful method for identification.[12]

  • ¹³C NMR: The carbon atom bonded to the amine nitrogen is deshielded and will appear further downfield compared to the other ring carbons.[13]

Spectroscopy DataCharacteristic FeatureApproximate Range (cm⁻¹ or δ)Source(s)
Infrared (IR) N-H Stretch (Asymmetric)~3450 cm⁻¹[12]
N-H Stretch (Symmetric)~3350 cm⁻¹[12]
¹H NMR H-C-NDownfield of alkane protons[13]
H-NBroad, variable shift[12]
¹³C NMR C-N~20 ppm downfield vs. similar alkane[13]

Reactivity Driven by Ring Strain

The high strain energy of the cyclopropyl ring is a powerful thermodynamic driving force for reactions that involve ring-opening, as this relieves the inherent strain.[1][2] This unique reactivity makes cyclopropylamines and related compounds valuable synthetic intermediates.[14]

Ring-Opening Reactions: The cyclopropane ring can be cleaved under various conditions. For instance, in the presence of acid, the amino group can be protonated, which can facilitate the cleavage of a proximal C-C bond.[1]

Metabolic Pathways: In the context of drug development, the metabolism of cyclopropylamines is of critical importance. While the cyclopropyl group can block sites susceptible to oxidative metabolism, the this compound moiety itself can undergo cytochrome P450 (CYP) mediated oxidation.[3] This can lead to the formation of reactive ring-opened intermediates that may form covalent adducts with hepatic proteins, a process linked to hepatotoxicity in some cases.[3]

G start This compound (Strained Ring) intermediate Activated Intermediate (e.g., Protonated Amine) start->intermediate Activation Step reagent Acid (H⁺) or Enzyme (e.g., CYP450) reagent->intermediate product Ring-Opened Product (Strain Relieved) intermediate->product Ring Cleavage bioactivation Reactive Metabolite (Potential for Adduct Formation) intermediate->bioactivation Metabolic Oxidation caption Generalized reactivity pathway for this compound.

Generalized reactivity pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from γ-Butyrolactone

This protocol is a generalized procedure based on the Hofmann rearrangement route, which is a common industrial method.[15][16] The process involves several steps starting from γ-butyrolactone.

G A 1. Ring Cleavage γ-Butyrolactone + HCl B 2. Esterification 4-Chlorobutyric Acid + Alcohol A->B Forms Ester C 3. Cyclization 4-Chlorobutyrate Ester + Base B->C Forms Cyclopropane Ring D 4. Amidation Cyclopropanecarboxylate (B1236923) Ester + NH₃ C->D Forms Amide E 5. Hofmann Rearrangement Cyclopropanecarboxamide (B1202528) + NaOCl, NaOH D->E Forms Amine F 6. Isolation Distillation E->F Purifies Product caption Workflow for this compound synthesis.

Workflow for this compound synthesis.

Methodology:

  • Ring Cleavage of γ-Butyrolactone: The lactone ring is opened by reacting γ-butyrolactone with a hydrohalide like hydrogen chloride, often in the presence of a catalyst, to form 4-chlorobutyric acid.[15]

  • Esterification: The resulting 4-chlorobutyric acid is esterified with an alcohol (e.g., methanol (B129727) or a hindered alcohol) to produce the corresponding 4-chlorobutyrate ester.[15]

  • Cyclization: The ester is then treated with a strong base (e.g., solid alkali metal hydroxides) in a suitable solvent system, often with a phase transfer catalyst, to induce ring closure and form a cyclopropanecarboxylate ester.[15]

  • Amidation: The cyclopropanecarboxylate ester is converted to cyclopropanecarboxamide by reaction with ammonia, typically under pressure and elevated temperature in the presence of a catalyst.[15]

  • Hofmann Rearrangement: The cyclopropanecarboxamide undergoes a Hofmann rearrangement. This is achieved by treating the amide with an aqueous solution of sodium hypochlorite (B82951) and sodium hydroxide.[16] The reaction is typically warmed to 40-50°C to drive the conversion.[16]

  • Isolation: The final this compound product is recovered from the reaction mixture, commonly by distillation.[15][16]

Protocol 2: Spectroscopic Characterization

This protocol outlines a general workflow for the characterization of a synthesized this compound sample using FTIR and NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • FTIR: Prepare a solution of the sample in a suitable IR-transparent solvent (e.g., CCl₄) or analyze as a neat liquid between salt plates.[11]

    • NMR: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Prepare a second identical sample and add a drop of D₂O.

  • Data Acquisition:

    • FTIR: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • NMR: Acquire ¹H NMR and ¹³C NMR spectra for both the standard and the D₂O-exchanged samples.

  • Data Analysis and Interpretation:

    • FTIR Spectrum: Identify the pair of sharp N-H stretching bands between 3300-3500 cm⁻¹ to confirm the primary amine group.[12]

    • ¹H NMR Spectrum:

      • Compare the spectra of the two samples. Identify the broad signal in the standard sample that disappears in the D₂O-exchanged sample; this corresponds to the N-H protons.[12]

      • Assign the remaining signals corresponding to the cyclopropyl ring protons.

    • ¹³C NMR Spectrum:

      • Identify the three distinct signals for the cyclopropyl carbons.

      • Assign the most downfield of these signals to the carbon atom directly bonded to the nitrogen atom.[13]

Conclusion

The strained three-membered ring of this compound is the source of its most important chemical and physical properties. The significant angle and torsional strain result in unique "bent bond" character, dictating its conformation, spectroscopic signatures, and high reactivity. This inherent strain provides a potent thermodynamic driving force for ring-opening reactions, a feature that is central to its utility in organic synthesis and its metabolic pathways in biological systems.[1][3] For researchers and drug development professionals, a thorough understanding of the interplay between the strained ring and the amine functionality is essential for leveraging the this compound motif to design novel, stable, and effective therapeutic agents.

References

Methodological & Application

Cyclopropylamine: A Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine, a small, conformationally constrained primary amine, has emerged as a highly valuable structural motif in medicinal chemistry.[1] Its unique three-membered ring system imparts a range of desirable physicochemical and pharmacological properties to drug candidates.[1] The inherent strain of the cyclopropane (B1198618) ring and the nucleophilic nature of the amino group make it a versatile building block for creating novel therapeutics. Incorporation of a this compound moiety can significantly enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile, making it a key component in the development of treatments for a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[1][2]

Physicochemical and Pharmacological Advantages of this compound

The cyclopropyl (B3062369) group offers several distinct advantages in drug design:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to its biological target, resulting in higher affinity and selectivity.[1]

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life and bioavailability.[1][3] However, it's important to note that metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates.[3][4]

  • Enhanced Potency: The unique electronic properties of the cyclopropyl ring can lead to stronger interactions with biological targets, thereby increasing the potency of the drug.

  • Improved Pharmacokinetics: The incorporation of a this compound group can modulate a compound's lipophilicity and other properties, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Applications in Drug Discovery

The this compound scaffold is a key component in numerous approved drugs and clinical candidates across various therapeutic areas:

  • Oncology: this compound-containing compounds are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[1] By inhibiting LSD1, these agents can reactivate tumor suppressor genes.[1]

  • Neurological Disorders: The most well-known application is in the development of Monoamine Oxidase (MAO) inhibitors for the treatment of depression.[1] Tranylcypromine is a classic example of an MAOI that utilizes the this compound moiety.[5]

  • Infectious Diseases: Several fluoroquinolone antibiotics, such as ciprofloxacin, incorporate a this compound group, which is crucial for their antibacterial activity. It is also found in antiviral drugs like Simeprevir, used to treat Hepatitis C.

  • Other Therapeutic Areas: this compound derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[6]

Quantitative Data on the Impact of this compound

The following tables summarize quantitative data illustrating the impact of incorporating a this compound moiety on the biological activity and pharmacokinetic properties of drug candidates.

Table 1: Impact of this compound on In Vitro Potency (IC50)

Compound ClassTargetCompound without this compound (IC50)Compound with this compound (IC50)Fold Improvement
LSD1 InhibitorsLSD1N/A1.80 µM, 2.25 µM, 6.08 µM[7]N/A
DPP-IV InhibitorsDPP-IV>1000 nM<100 nM[6]>10
Fentanyl Analogsµ-opioid receptorValerylfentanyl (EC50 = 179.8 nM)Cyclopropylfentanyl (EC50 = 8.6 nM)~21

Table 2: Pharmacokinetic Parameters of this compound-Containing Drugs

DrugTmaxT1/2Key Pharmacokinetic Feature
Tranylcypromine1-2 hours[5]~2.5 hours[8]Irreversible inhibition of MAO leads to pharmacodynamic effects lasting several days.[5]
Cyclopropylfentanyl15-28 minutes[9]89-115 minutes[9]Rapid onset of action.[9]

Experimental Protocols

Synthesis Protocol: Reductive Amination for Incorporation of this compound

This protocol describes a general method for the synthesis of N-cyclopropylamines from a ketone or aldehyde via reductive amination.

Materials:

  • Ketone or aldehyde starting material

  • This compound

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the ketone or aldehyde (1.0 equivalent) in DCM or DCE, add this compound (1.2-1.5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-cyclopropylamine derivative. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for the inhibitory activity of compounds against MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A Assay Buffer

  • MAO-A Substrate (e.g., p-tyramine)

  • High Sensitivity Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • MAO-A Inhibitor Control (e.g., Clorgyline)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, probe, HRP, and inhibitor control in MAO-A Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup:

    • Test Inhibitor Wells: Add assay buffer, test compound solution, and MAO-A enzyme solution.

    • Enzyme Control Wells: Add assay buffer, solvent control (e.g., DMSO), and MAO-A enzyme solution.

    • Inhibitor Control Wells: Add assay buffer, inhibitor control solution (Clorgyline), and MAO-A enzyme solution.

    • Blank Control Wells: Add assay buffer and solvent control, without the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution containing the probe and HRP to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530-560 nm, λem = 585-595 nm).

  • Data Analysis: Subtract the fluorescence of the blank control from all readings. Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of this compound-containing compounds on cancer cell lines.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-containing test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1] Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of MTT solution to each well.[10]

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MA_released Monoamines Vesicle->MA_released Release Receptor Postsynaptic Receptors MA_released->Receptor MAO Monoamine Oxidase (MAO) MA_released->MAO Degradation Signal Signal Transduction Receptor->Signal Tranylcypromine Tranylcypromine (this compound drug) Tranylcypromine->MAO Irreversible Inhibition

Caption: Mechanism of action of Tranylcypromine, a this compound-containing MAO inhibitor.

experimental_workflow start Start: Ketone/Aldehyde + this compound imine_formation Imine/Enamine Formation (DCM/DCE, RT, 1-2h) start->imine_formation reduction Reduction with NaBH(OAc)₃ or NaBH₃CN imine_formation->reduction workup Aqueous Work-up (NaHCO₃) reduction->workup extraction Extraction with DCM workup->extraction purification Drying, Filtration, Concentration extraction->purification final_product Purification by Column Chromatography purification->final_product end Final Product: N-Cyclopropylamine final_product->end

Caption: Experimental workflow for the synthesis of N-cyclopropylamines via reductive amination.

logical_relationship cluster_properties Physicochemical Properties cluster_benefits Pharmacological Benefits CPA This compound Building Block Rigidity Conformational Rigidity CPA->Rigidity Stability Metabolic Stability CPA->Stability Electronics Unique Electronic Properties CPA->Electronics Potency Enhanced Potency Rigidity->Potency Selectivity Improved Selectivity Rigidity->Selectivity PK Favorable PK Profile Stability->PK Electronics->Potency

Caption: Logical relationship of this compound's properties to its benefits in drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Antibiotics Utilizing Cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antibiotics incorporating a cyclopropylamine moiety, a key pharmacophore in many potent antibacterial agents. The focus is on the synthesis of fluoroquinolone analogues, a class of antibiotics where this compound plays a crucial role in enhancing antibacterial activity.

Introduction

This compound is a vital building block in medicinal chemistry, particularly in the development of new antibacterial agents.[1] Its incorporation into the quinolone scaffold has been a significant advancement, leading to the development of broad-spectrum antibiotics such as ciprofloxacin (B1669076), sparfloxacin, and enrofloxacin.[2] The strained cyclopropyl (B3062369) ring contributes to favorable binding interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.[3][4] This document outlines the synthetic strategies, experimental protocols, and biological evaluation of novel this compound-containing antibiotics.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication and transcription.[1]

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes after replication.[1]

Fluoroquinolones stabilize the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA.[6][7] This irreparable damage to the bacterial chromosome triggers a cascade of events, including the blockage of DNA and RNA synthesis, ultimately leading to bacterial cell death.[2][8]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Inhibition DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase_Topo_IV->DNA_Replication_Transcription Blocks Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthesis of Novel Fluoroquinolone Analogues

The synthesis of novel fluoroquinolone antibiotics containing this compound generally follows a multi-step pathway, starting from a substituted aniline (B41778) derivative. The following workflow illustrates a representative synthetic route for a ciprofloxacin analogue.

General Synthetic Workflow for Ciprofloxacin Analogues Start Substituted Aniline Step1 Condensation with Diethyl Ethoxymethylenemalonate Start->Step1 Step2 Cyclization Step1->Step2 Step3 N-Alkylation with This compound Step2->Step3 Step4 Nucleophilic Substitution with Piperazine (B1678402) Derivative Step3->Step4 Step5 Hydrolysis Step4->Step5 End Novel Ciprofloxacin Analogue Step5->End

Caption: General synthetic workflow for ciprofloxacin analogues.

Experimental Protocols

The following protocols are representative examples for the synthesis of key intermediates and the final antibiotic product.

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

This protocol describes the initial steps to form the core quinolone structure which is then modified.

Materials:

  • 2,4,5-Trifluoro-benzoyl chloride

  • Ethyl 3-(dimethylamino)acrylate

  • This compound

  • Potassium carbonate

  • Toluene (B28343)

  • Dimethylformamide (DMF)

Procedure:

  • A solution of 2,4,5-trifluoro benzoyl chloride (1.0 eq) in toluene is added to a solution of ethyl 3-(dimethylamino)acrylate (1.1 eq) in toluene at 10-15 °C.

  • The reaction mixture is heated to 80-85 °C and maintained for 4 hours.

  • After cooling to room temperature, this compound (1.1 eq) is added, and the mixture is stirred for 1 hour.

  • Potassium carbonate (1.1 eq) and DMF are added, and the mixture is heated to 120-125 °C for 4 hours, during which toluene is distilled off.

  • The reaction mixture is cooled and quenched with ice water.

  • The precipitated solid is filtered, washed with water and hexane (B92381) to yield the product.

Protocol 2: Synthesis of a Novel Ciprofloxacin Analogue by N-4 Piperazinyl Modification

This protocol details the modification of the piperazine ring of ciprofloxacin, a common strategy to generate novel analogues with altered biological activity.

Materials:

Procedure for the synthesis of 1-cyclopropyl-7-(4-(2-ethoxy-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 1):

  • A mixture of ciprofloxacin (1.0 eq), ethyl chloroacetate (1.0 eq), and triethylamine (20 eq) in DMF is heated under reflux for 6 hours.[9]

  • The reaction mixture is cooled, and the resulting solid is filtered, dried, and crystallized from ethanol to give Intermediate 1.[9]

Procedure for the synthesis of 1-cyclopropyl-6-fluoro-7-(4-(2-hydrazinyl-2-oxoethyl) piperazin-1-yl)-4-oxo-1,4-dihydroquinoline -3-carboxylic acid (Intermediate 2):

  • A mixture of Intermediate 1 (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (5.0 eq) in absolute ethanol is heated under reflux for 6 hours.[9]

  • The reaction mixture is cooled, and the precipitated solid is filtered, dried, and crystallized from ethanol to yield Intermediate 2.[9]

Procedure for the synthesis of the final novel analogue (e.g., a pyrazole (B372694) derivative):

  • A mixture of Intermediate 2 (1.0 eq) and acetylacetone (B45752) (1.0 eq) in absolute ethanol is heated under reflux for 6 hours.[9]

  • Upon cooling, the solid product is filtered, dried, and crystallized from ethanol.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of newly synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: MIC Values (µg/mL) of Novel Sparfloxacin Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Sparfloxacin1.00 - 1.891.00 - 1.891.00 - 1.89>10.0
Derivative 5b (-Cl)1.00 - 1.891.00 - 1.891.00 - 1.891.00 - 1.89
Derivative 5e (-NO₂)1.00 - 1.891.00 - 1.891.00 - 1.891.00 - 1.89
Derivative 5j (-C₆H₅)1.00 - 1.891.00 - 1.891.00 - 1.891.00 - 1.89

Data compiled from[8]. The study indicates these derivatives showed improved to moderate activity against Gram-positive strains and were most active against Gram-negative strains.

Table 2: MIC Values (µg/mL) of Novel Ciprofloxacin Acyl Hydrazine Derivatives

CompoundS. aureusB. bronchisepticaS. epidermisE. coliP. aeruginosaK. pneumoniae
Ciprofloxacin------
KSS₃0.0750.0750.0750.0750.0750.075
KSS₅0.0750.0750.0750.0750.0750.075
KSS₇0.0750.0750.0750.0750.0750.075
KSS₈0.0750.0750.0750.0750.0750.075
KSS₉0.0750.0750.0750.0750.0750.075

Data from[10]. These compounds were found to be significantly more active than ciprofloxacin.

Conclusion

The synthesis of novel antibiotics using this compound as a key building block continues to be a promising strategy in the fight against bacterial resistance. The protocols and data presented here provide a foundation for researchers to design and synthesize new fluoroquinolone derivatives with enhanced antibacterial activity. Further structure-activity relationship (SAR) studies are essential to optimize the potency and pharmacokinetic properties of these novel compounds.

References

Kulinkovich-Szymoniak Reaction: A Powerful Tool for the Synthesis of Primary Cyclopropylamines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The Kulinkovich-Szymoniak reaction is a highly valuable transformation in organic synthesis, providing a direct and efficient route to primary cyclopropylamines from readily available nitriles. This reaction has garnered significant attention in the field of medicinal chemistry and drug development due to the prevalence of the cyclopropylamine motif in a wide array of biologically active molecules. The unique conformational constraints and metabolic stability imparted by the cyclopropyl (B3062369) group make it a desirable structural element in drug design.

This powerful reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, followed by the addition of a Lewis acid, most commonly boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent Lewis acid-promoted ring contraction furnishes the desired primary this compound.

Key advantages of the Kulinkovich-Szymoniak reaction include its operational simplicity, the use of readily accessible starting materials, and its applicability to a diverse range of substrates. This methodology allows for the synthesis of both 1-alkyl- and 1-aryl-substituted cyclopropylamines, making it a versatile tool for the generation of compound libraries for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize the scope of the Kulinkovich-Szymoniak reaction with various nitriles and Grignard reagents, highlighting the yields of the corresponding primary cyclopropylamines.

Table 1: Synthesis of 1-Substituted Cyclopropylamines from Various Nitriles using Ethylmagnesium Bromide

EntryNitrile (R-CN)ProductYield (%)
1Phenylacetonitrile1-Benzylthis compound70
2Benzonitrile1-Phenylthis compound65
34-Methoxybenzonitrile1-(4-Methoxyphenyl)this compound62
44-Chlorobenzonitrile1-(4-Chlorophenyl)this compound76
5Cinnamonitrile1-(2-Phenylethenyl)this compound65
6Cyclohexanecarbonitrile1-Cyclohexylthis compound58
7Pivalonitrile1-(tert-Butyl)this compound45

Table 2: Synthesis of 1,2-Disubstituted Cyclopropylamines using Different Grignard Reagents

EntryNitrile (R-CN)Grignard Reagent (R'-MgBr)ProductDiastereomeric Ratio (trans:cis)Yield (%)
1Benzonitrilen-Propylmagnesium bromide1-Phenyl-2-methylthis compound2:168
2Phenylacetonitrilen-Propylmagnesium bromide1-Benzyl-2-methylthis compound2:165

Experimental Protocols

General Procedure for the Synthesis of 1-Substituted Cyclopropylamines

Materials:

  • Nitrile (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.1 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.2 equiv, solution in THF or Et₂O)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (10%)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add the nitrile (1.0 equiv) and anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titanium(IV) isopropoxide (1.1 equiv) dropwise to the stirred solution.

  • Slowly add the Grignard reagent (2.2 equiv) dropwise via the dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.2 equiv) dropwise.

  • Stir the mixture at room temperature for an additional 1 hour.

  • Quench the reaction by the slow addition of 10% aqueous NaOH solution at 0 °C.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure primary this compound.

Mandatory Visualizations

Reaction Mechanism

Kulinkovich_Szymoniak_Mechanism Start R-CN + 2 R'MgX + Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Start->Titanacyclopropane Formation Azatitanacyclopentene Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacyclopentene Reaction with Nitrile LewisAcidComplex Lewis Acid Complex Azatitanacyclopentene->LewisAcidComplex Addition of BF3.OEt2 This compound Primary this compound LewisAcidComplex->this compound Ring Contraction

Caption: Reaction mechanism of the Kulinkovich-Szymoniak reaction.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, -78 °C) ReagentAddition 2. Reagent Addition (Ti(OiPr)4, Grignard Reagent) Setup->ReagentAddition WarmStir 3. Warm to RT and Stir ReagentAddition->WarmStir LewisAcidAddition 4. Lewis Acid Addition (BF3.OEt2 at 0 °C) WarmStir->LewisAcidAddition Quench 5. Reaction Quench (aq. NaOH) LewisAcidAddition->Quench Workup 6. Aqueous Workup (Filtration, Extraction, Drying) Quench->Workup Purification 7. Purification (Chromatography/Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: A typical experimental workflow for the Kulinkovich-Szymoniak reaction.

Application Notes and Protocols: Utilizing Cyclopropylamine in the Synthesis of Potent Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylamine and its derivatives are pivotal structural motifs in the design and synthesis of mechanism-based inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based MAO inhibitors (MAOIs), with a focus on tranylcypromine (B92988) analogues. It includes a compilation of inhibitory potency data, step-by-step synthetic procedures, and standardized bioassay protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The inhibition of these enzymes has been a cornerstone in the treatment of various neurological disorders, including depression and Parkinson's disease.[2] Cyclopropylamines, most notably tranylcypromine, represent a class of irreversible, mechanism-based MAO inhibitors.[3] Their therapeutic efficacy stems from the high reactivity of the strained cyclopropyl (B3062369) ring, which leads to the formation of a covalent adduct with the FAD cofactor of the enzyme, causing irreversible inhibition.[4] This document outlines the synthetic strategies and biological evaluation methods for developing novel this compound-based MAOIs.

Data Presentation: Inhibitory Potency of this compound-Based MAOIs

The following table summarizes the in vitro inhibitory potency (IC50) of various this compound derivatives against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the preference for MAO-B inhibition.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Tranylcypromine7.73.82.03[3]
cis-N-benzyl-2-methoxythis compound0.1700.00534[3][5]
N-[2-(o-chlorophenoxy)-ethyl]this compound--Preferential MAO-A inhibitor[6]
L-54761--Preferential MAO-B inhibitor[6]
L-54748--Preferential MAO-B inhibitor[6]

Experimental Protocols

Protocol 1: Synthesis of a Tranylcypromine Analogue via Asymmetric Cyclopropanation and Curtius Rearrangement

This protocol describes a general method for the enantioselective synthesis of a tranylcypromine analogue, exemplified by a para-substituted derivative.[7]

Step 1: Asymmetric Cyclopropanation of a Substituted Styrene (B11656)

  • To a solution of the para-substituted styrene (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at room temperature under an inert atmosphere, add the chiral catalyst (e.g., a rhodium or copper complex, 0.01-0.1 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture over 4-6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding ethyl 2-(para-substituted-phenyl)cyclopropane-1-carboxylate.

Step 2: Hydrolysis of the Ester

  • Dissolve the cyclopropyl ester (1.0 eq) in a mixture of ethanol (B145695) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (B78521) (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (B1210297) (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement to the Amine

  • Dissolve the cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (B128534) (1.2 eq) and diphenylphosphoryl azide (B81097) (DPPA) (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours until the evolution of nitrogen gas ceases.

  • To the resulting isocyanate solution, add tert-butanol (B103910) (2.0 eq) and continue heating for another 2-4 hours to form the Boc-protected amine.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude Boc-protected amine by flash column chromatography.

  • Dissolve the purified Boc-protected amine in a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the target this compound.

Protocol 2: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potency of synthesized compounds against MAO-A and MAO-B.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (substrate)

  • Test compounds

  • Positive controls (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Serially dilute these stocks in assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in assay buffer.

  • Assay Reaction: a. Add 5 µL of the diluted test compound or control to each well of the 96-well plate. b. Add 40 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding 5 µL of the kynuramine substrate solution to each well.

  • Detection: a. Incubate the plate at 37°C for 30-60 minutes. b. The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline. c. Measure the fluorescence intensity using a microplate reader (e.g., excitation ~320 nm, emission ~400 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Mechanism of MAO Inhibition by Cyclopropylamines

MAO_Inhibition cluster_enzyme MAO Active Site MAO_FADox MAO-FAD (Oxidized) Radical_Cation Radical Cation Intermediate MAO_FADox->Radical_Cation Single Electron Transfer MAO_FADred MAO-FAD (Reduced) Covalent_Adduct Covalently Modified MAO (Inactive) This compound This compound Inhibitor This compound->MAO_FADox Binding Radical_Cation->MAO_FADred Ring_Opened_Intermediate Ring-Opened Reactive Species Radical_Cation->Ring_Opened_Intermediate Ring Opening Ring_Opened_Intermediate->Covalent_Adduct Covalent Bonding to FAD

Caption: Mechanism of irreversible MAO inhibition by a this compound derivative.

Synthetic Workflow for Tranylcypromine Analogues

Synthesis_Workflow Start Substituted Styrene Cyclopropanation Asymmetric Cyclopropanation Start->Cyclopropanation Ester Cyclopropyl Ester Cyclopropanation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Carboxylic_Acid Cyclopropanecarboxylic Acid Hydrolysis->Carboxylic_Acid Curtius Curtius Rearrangement Carboxylic_Acid->Curtius Amine Tranylcypromine Analogue Curtius->Amine

Caption: General synthetic workflow for producing tranylcypromine analogues.

References

Application Notes and Protocols: Cyclopropylamine Derivatives in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylamine derivatives have emerged as a significant class of compounds in the development of novel anti-cancer therapeutics. The unique structural and electronic properties of the cyclopropyl (B3062369) group contribute to enhanced metabolic stability, conformational rigidity, and potent biological activity.[1] These characteristics make this compound-containing molecules valuable scaffolds for targeting key pathways in oncology. This document provides an overview of their applications, summarizes key quantitative data, and offers detailed protocols for their evaluation.

A primary mechanism of action for many anti-cancer this compound derivatives is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is an enzyme that is frequently overexpressed in a variety of cancers and plays a crucial role in tumorigenesis by altering gene expression through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9).[2][3] By inhibiting LSD1, this compound-based drugs can lead to the re-expression of silenced tumor suppressor genes, thereby inducing cancer cell death.[1] Several LSD1 inhibitors derived from the this compound-containing monoamine oxidase inhibitor, tranylcypromine, are currently in clinical trials for various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[2][3][4]

Beyond LSD1, this compound derivatives have also been investigated as inhibitors of other cancer-related targets, such as the HER2 receptor in breast cancer.[5] This highlights the versatility of the this compound scaffold in medicinal chemistry.[6][7]

Data Presentation: In Vitro Anti-Cancer Activity

The following tables summarize the in vitro efficacy of selected this compound derivatives against various cancer cell lines and their target enzymes.

Table 1: LSD1 Inhibition and Anti-proliferative Activity of this compound Derivatives

CompoundTargetIC50 (µM) vs. LSD1Cancer Cell LineIC50 (µM) vs. Cancer CellsReference
VIIbLSD12.25MOLT-4 (Leukemia)Potent at 10 µM[8]
VIIiLSD11.80A549 (Lung)Potent at 10 µM[8]
VIImLSD16.08HCT-116 (Colon)Potent at 10 µM[8]
Compound 14LSD10.18HepG2 (Liver)0.93[9][10]
HEP3B (Liver)2.09[9][10]
HUH6 (Liver)1.43[9][10]
HUH7 (Liver)4.37[9][10]

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives

CompoundTargetIC50 (nM) vs. MAO A (30 min pre-incubation)IC50 (nM) vs. MAO B (30 min pre-incubation)Reference
cis-N-benzyl-2-methoxythis compoundMAO1705[11]

Table 3: Molecular Docking of this compound Derivatives Against HER2

CompoundTargetBinding Energy (kcal/mol)Reference
N-cyclopropyl-4-methoxybenzamide (1C)HER2-5.86[5]

Signaling Pathways

The primary signaling pathway targeted by many anti-cancer this compound derivatives is the epigenetic regulation of gene expression by LSD1.

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_drug LSD1 LSD1 (KDM1A) H3K4me0 Histone H3K4me0 (Inactive Gene Mark) LSD1->H3K4me0 Demethylation H3K4me2 Histone H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Tumor_Suppressor Tumor Suppressor Genes H3K4me0->Tumor_Suppressor Silencing Cancer_Progression Cancer Progression H3K4me0->Cancer_Progression Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Promotes Oncogenes Oncogenes CPA_Derivative This compound Derivative CPA_Derivative->LSD1 Inhibition

Caption: LSD1 inhibition by this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of trans-2-substituted-cyclopropylamines involves the reaction of α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring-closure.[12]

Protocol: Synthesis of trans-2-substituted-cyclopropylamines

  • To a solution of an α-chloroaldehyde (1.0 equiv) in an appropriate solvent (e.g., THF), add bis(iodozincio)methane at 0°C and stir for 1 hour.

  • Add the desired amine (e.g., morpholine) to the reaction mixture.

  • Heat the mixture at 90°C for 18 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the trans-cyclopropylamine derivative.

In Vitro Anti-proliferative Assays

a) MTT Assay

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1][13]

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells/well and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of the this compound derivative (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.[1][13]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][13]

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[13]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.

Protocol: SRB Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with deionized water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

LSD1 Enzyme Inhibition Assay

The activity of LSD1 can be measured using commercially available kits or by established protocols. This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1.

Protocol: LSD1 Inhibition Assay

  • Prepare a reaction mixture containing recombinant human LSD1 enzyme, a substrate (e.g., H3K4me2 peptide), and assay buffer.

  • Add various concentrations of the this compound derivative or a known LSD1 inhibitor (positive control) to the reaction mixture.

  • Initiate the reaction by adding the co-factor, FAD.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the product (e.g., formaldehyde (B43269) or the demethylated peptide) using a suitable method, such as a colorimetric or fluorometric readout.

  • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

In Vivo Anti-Cancer Efficacy

Xenograft models in immunocompromised mice are commonly used to evaluate the in vivo anti-tumor activity of novel compounds.[14]

Protocol: Human Tumor Xenograft Model

  • Subcutaneously implant human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the this compound derivative via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.[13]

  • Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) percentage.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the development and evaluation of this compound derivatives as anti-cancer agents.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Preclinical & Clinical Development Design Compound Design (e.g., Structure-Based) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assay (e.g., LSD1) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT, SRB) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies Cell_Assay->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt Hit-to-Lead Animal_Model Animal Models (e.g., Xenografts) Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Candidate Selection Lead_Opt->Animal_Model

Caption: Drug discovery workflow for this compound derivatives.

Logical_Relationship cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes cluster_applications Therapeutic Applications CPA_Scaffold This compound Scaffold Rigidity Conformational Rigidity CPA_Scaffold->Rigidity Metabolic_Stability Metabolic Stability CPA_Scaffold->Metabolic_Stability Binding_Interactions Specific Binding Interactions CPA_Scaffold->Binding_Interactions Potency Enhanced Potency Rigidity->Potency Selectivity Improved Selectivity Rigidity->Selectivity Bioavailability Increased Bioavailability Metabolic_Stability->Bioavailability Binding_Interactions->Potency Oncology Oncology (LSD1, HER2 Inhibition) Potency->Oncology Neuro_Disorders Neurological Disorders (MAO Inhibition) Potency->Neuro_Disorders Selectivity->Oncology Selectivity->Neuro_Disorders

Caption: Properties and applications of the this compound scaffold.

References

Protocol for N-arylation of Cyclopropylamine: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl cyclopropylamine motif is a valuable structural component in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl cyclopropylamines via modern cross-coupling methodologies. The two primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

The synthesis of N-aryl cyclopropylamines has traditionally been challenging. However, recent advancements in catalysis have enabled efficient and general methods for their preparation.[1] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are now the methods of choice for constructing the C(aryl)-N(cyclopropyl) bond.[2][3] These reactions offer broad substrate scope and functional group tolerance, making them highly valuable in drug discovery and development.[4]

This document outlines optimized protocols for both palladium and copper-catalyzed N-arylation of this compound, providing quantitative data on substrate scope and detailed experimental procedures.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][5][6] The development of sterically demanding and electron-rich phosphine (B1218219) ligands has been crucial for the successful application of this reaction to challenging substrates like this compound.[7][8]

General Workflow for Palladium-Catalyzed N-arylation of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Pd Precatalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent amine Add this compound solvent->amine heat Heat to Reaction Temperature amine->heat stir Stir for Specified Time heat->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N-Aryl this compound purify->product characterize Characterize (NMR, MS) product->characterize G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Add Aryl Bromide, CuI, Ligand, and Base to a reaction tube solvent Add Solvent (e.g., DMSO) reagents->solvent amine Add this compound solvent->amine stir Stir at Room Temperature amine->stir monitor Monitor Reaction by TLC or GC-MS stir->monitor quench Add Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated N-Aryl this compound purify->product characterize Characterize (NMR, MS) product->characterize

References

The Crucial Role of Cyclopropylamine in the Synthesis of Quinolone Antibacterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl (B3062369) group at the N-1 position of the quinolone core is a pivotal structural modification that significantly enhances the antibacterial potency of this important class of antibiotics. Cyclopropylamine, as the key building block for introducing this moiety, plays a critical role in the synthesis of numerous clinically significant fluoroquinolones. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of prominent quinolone antibacterials, including ciprofloxacin (B1669076), moxifloxacin (B1663623), and sparfloxacin (B39565).

The Significance of the N-1 Cyclopropyl Group

The cyclopropyl substituent at the N-1 position of the quinolone ring system has been shown to confer several advantageous properties that contribute to enhanced antibacterial efficacy. These include:

  • Increased Potency: The cyclopropyl group generally leads to a significant increase in inhibitory activity against bacterial DNA gyrase and topoisomerase IV, the primary targets of quinolones.[1] This heightened activity is particularly notable against Enterobacteriaceae and Pseudomonas aeruginosa.[1]

  • Improved Pharmacokinetics: The presence of the cyclopropyl moiety can positively influence the pharmacokinetic profile of the drug.

  • Enhanced Cell Penetration: The lipophilic nature of the cyclopropyl group can facilitate better penetration of the bacterial cell wall.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5][6] These enzymes are crucial for DNA replication, repair, and recombination. The general mechanism is as follows:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-stranded breaks in the bacterial DNA to allow for topological changes.

  • Quinolone Intervention: The quinolone molecule intercalates into the enzyme-DNA complex, stabilizing it.[4][6]

  • Inhibition of DNA Ligation: This stabilization prevents the re-ligation of the broken DNA strands.

  • Cell Death: The accumulation of these stalled complexes and fragmented DNA leads to the inhibition of DNA replication and ultimately triggers cell death.[3]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on Replication_Fork Replication Fork Stalled DNA_Gyrase->Replication_Fork Topo_IV->Bacterial_DNA Acts on Topo_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthesis of Key Quinolone Antibacterials Using this compound

This compound is a crucial reactant in the synthesis of many fluoroquinolones. It is typically introduced via a nucleophilic substitution reaction. Below are protocols and data for the synthesis of ciprofloxacin, moxifloxacin, and sparfloxacin.

Ciprofloxacin

Ciprofloxacin is a widely prescribed fluoroquinolone used to treat a variety of bacterial infections. A streamlined, three-step synthesis process has been developed that offers high yields.[7][8]

Table 1: Key Data for a Streamlined Ciprofloxacin Synthesis

StepKey ReactantsKey ReagentsSolventTemperatureTimeYield
1. Enamine FormationA vinyl ether and this compound----High
2. C-acylation and Intramolecular Nucleophilic SubstitutionEnamine from Step 1, 2,4-dichloro-5-fluoro benzoyl chlorideLiHMDS, DBU---High
3. Piperazine Coupling and HydrolysisProduct from Step 2, Piperazine----High

Experimental Protocol: Streamlined Synthesis of Ciprofloxacin [7][8]

Step 1: Enamine Formation

  • A nucleophilic displacement of a vinyl ether is carried out with this compound to produce the corresponding enamine. This "synthon" preparation allows for the early insertion of the this compound moiety.

Step 2: C-acylation and Intramolecular Nucleophilic Substitution

  • The enamine from the previous step undergoes a chemoselective C-acylation with 2,4-dichloro-5-fluoro benzoyl chloride in the presence of lithium hexamethyldisilazide (LiHMDS).

  • This is followed by an intramolecular nucleophilic substitution facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the quinolone core structure.

Step 3: Piperazine Coupling and Hydrolysis

  • The product from Step 2 is coupled with piperazine.

  • Subsequent hydrolysis of the ester yields the final ciprofloxacin product.

Ciprofloxacin_Synthesis Start Vinyl Ether + this compound Step1 Enamine Formation Start->Step1 Step2 C-acylation & Intramolecular Substitution Step1->Step2 2,4-dichloro-5-fluoro benzoyl chloride, LiHMDS, DBU Step3 Piperazine Coupling & Hydrolysis Step2->Step3 Piperazine End Ciprofloxacin Step3->End

Caption: Streamlined synthetic workflow for ciprofloxacin.

Moxifloxacin

Moxifloxacin is a fourth-generation fluoroquinolone with a broad spectrum of activity. Its synthesis involves the condensation of a quinolone carboxylic acid derivative with a bicyclic amine, with this compound being a key component of the quinolone core.

Table 2: Key Data for Moxifloxacin Hydrochloride Synthesis

StepKey ReactantsKey ReagentsSolventTemperatureTimeYield
1. Condensation1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid, (S,S)-2,8-diazabicyclo[4.3.0]nonaneBase (e.g., triethylamine)Acetonitrile (B52724)Reflux1 hr-
2. Hydrolysis and Salt FormationProduct from Step 1Methanolic Hydrochloric AcidMethanol0-5 °C1 hr77%

Experimental Protocol: Synthesis of Moxifloxacin Hydrochloride

Step 1: Condensation

  • A mixture of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid or its ester and (S,S)-2,8-diazabicyclo[4.3.0]nonane is refluxed in a suitable solvent such as acetonitrile in the presence of a base (e.g., triethylamine). The reaction progress can be monitored by HPLC.

Step 2: Work-up and Salt Formation

  • After completion of the reaction, the solvent is removed under vacuum.

  • The resulting moxifloxacin base is dissolved in methanol.

  • The pH is adjusted to 1.0-2.0 using methanolic hydrochloric acid.

  • The mixture is chilled to 0-5 °C and stirred for 1 hour to induce crystallization.

  • The solid moxifloxacin hydrochloride is collected by filtration and dried under vacuum. A yield of 77% has been reported for this process.

Moxifloxacin_Synthesis Start Quinolone Carboxylic Acid Derivative + (S,S)-2,8-diazabicyclo[4.3.0]nonane Step1 Condensation Reaction Start->Step1 Base, Acetonitrile, Reflux Step2 Hydrolysis Step1->Step2 Step3 Salt Formation with HCl Step2->Step3 Methanolic HCl End Moxifloxacin Hydrochloride Step3->End

Caption: Synthetic workflow for moxifloxacin hydrochloride.

Sparfloxacin

Sparfloxacin is another fluoroquinolone antibacterial agent. Its synthesis also involves the incorporation of a this compound-derived quinolone core. The following outlines a general procedure for the synthesis of a sparfloxacin intermediate.

Table 3: Key Data for a Sparfloxacin Intermediate Synthesis Step

StepKey ReactantsReagents/SolventTemperatureTime
1. Reaction with this compoundA suitable fluoro-substituted benzoyl derivativeToluene (B28343)5 °C2 hrs

Experimental Protocol: Synthesis of a Sparfloxacin Intermediate [9]

  • To a solution of a suitable fluoro-substituted benzoyl derivative in toluene, a solution of this compound in toluene is added at a controlled temperature of 5 °C.

  • The reaction mixture is stirred at this temperature for approximately 2 hours to yield the cyclopropylamino-substituted intermediate.

Sparfloxacin_Intermediate_Synthesis Start Fluoro-substituted benzoyl derivative Step1 Reaction with This compound Start->Step1 Toluene, 5 °C End Sparfloxacin Intermediate Step1->End

Caption: Synthesis of a key sparfloxacin intermediate.

Conclusion

This compound is an indispensable reagent in the synthesis of a significant portion of the fluoroquinolone class of antibacterials. The incorporation of the N-1 cyclopropyl group is a well-established strategy for enhancing antibacterial potency. The synthetic methodologies outlined in this document provide a foundation for researchers and drug development professionals working on the synthesis and optimization of quinolone-based therapeutics. The provided protocols, while based on reported procedures, may require optimization for specific laboratory conditions and scales.

References

The Pivotal Role of Cyclopropylamine in the Synthesis of Veterinary Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropylamine, a highly reactive and versatile primary aliphatic amine, serves as a critical building block in the synthesis of a range of important veterinary drugs. Its strained three-membered ring imparts unique conformational rigidity and electronic properties to the final active pharmaceutical ingredient (API), often enhancing potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of key veterinary medicines, with a focus on fluoroquinolone antibacterials and triazine-based ectoparasiticides.

Application Notes

This compound is a key intermediate in the synthesis of numerous organic compounds, including herbicides and, notably, pharmaceuticals.[1][2] In veterinary medicine, its incorporation is particularly prominent in two major classes of drugs:

  • Fluoroquinolone Antibiotics: The cyclopropyl (B3062369) group at the N-1 position of the quinolone core is a common feature in many potent fluoroquinolones. This substitution has been shown to significantly enhance antibacterial activity, particularly against Gram-positive bacteria.[3][4] Veterinary drugs such as enrofloxacin (B1671348) and danofloxacin utilize a this compound-derived quinolone core. The cyclopropyl moiety is believed to improve the binding affinity of the drug to its target enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[5][6]

  • Triazine Ectoparasiticides: this compound is a crucial reactant in the synthesis of cyromazine (B1669673) , an insect growth regulator used to control fly larvae in livestock and poultry production.[7] Cyromazine, a cyclopropyl derivative of melamine (B1676169), selectively interferes with the molting process and pupation of dipteran larvae.[8][9]

The synthesis of these drugs leverages the nucleophilic nature of the amine group in this compound to form carbon-nitrogen bonds with suitable electrophilic precursors.

Veterinary Drugs Synthesized Using this compound

Drug ClassDrug NameTherapeutic UseRole of this compound
FluoroquinoloneEnrofloxacinBroad-spectrum antibacterialForms the N-1 cyclopropyl substituent of the quinolone core.
FluoroquinoloneDanofloxacinAntibacterial for respiratory diseasesForms the N-1 cyclopropyl substituent of the quinolone core.
TriazineCyromazineInsect growth regulator (ectoparasiticide)Key reactant in the formation of the triazine ring derivative.

Experimental Protocols

Synthesis of Cyromazine

Reaction Scheme:

Cyanuric Chloride + this compound → 2-Cyclopropylamino-4,6-dichloro-s-triazine

2-Cyclopropylamino-4,6-dichloro-s-triazine + Ammonia → Cyromazine

Protocol 1: Two-Step Synthesis

This protocol is based on the reaction of cyanuric chloride with this compound followed by amination.[7][9]

Step 1: Synthesis of 2-Cyclopropylamino-4,6-dichloro-s-triazine

  • In a reaction vessel, dissolve cyanuric chloride in a suitable organic solvent such as toluene.

  • Cool the solution to 0-5 °C with constant stirring.

  • Slowly add an equimolar amount of this compound to the cooled solution.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to proceed for 1-2 hours at room temperature.

  • The formation of 2-cyclopropylamino-4,6-dichloro-s-triazine can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of Cyromazine

  • To the reaction mixture containing 2-cyclopropylamino-4,6-dichloro-s-triazine, add aqueous ammonia.

  • Heat the mixture to 85°C and maintain this temperature for 6 hours, keeping the pH at 9.5 using a 30 wt% sodium hydroxide (B78521) solution.[10]

  • After the reaction is complete, cool the mixture to 30°C.[10]

  • Filter the resulting precipitate, wash with water, and dry to obtain cyromazine.

Quantitative Data (Example):

ParameterValueReference
Purity98.2%[10]
Yield96.37%[10]

Protocol 2: Alternative Synthesis from Melamine

This method avoids the generation of the toxic intermediate 2-cyclopropylamino-4,6-dichloro-s-triazine.[11]

  • Dissolve melamine in a hydrochloric acid aqueous solution (pH 3.5-4.5) and reflux for 6-8 hours.

  • Neutralize the solution, cool to 5-10 °C, filter, and dry to obtain 4,6-diamino-2-hydroxy-1,3,5-triazine.

  • The intermediate is then chlorinated and subsequently reacted with this compound in the presence of a base (e.g., 30% sodium hydroxide) at 10°C for 10 hours to yield cyromazine.[11]

Quantitative Data (Example):

ParameterValueReference
Purity99.42%[11]
Overall Yield92.11%[11]
Synthesis of Fluoroquinolone Core (Enrofloxacin Example)

The synthesis of enrofloxacin involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine.[12] The synthesis of the quinolone core itself is a multi-step process starting from substituted anilines and involving a cyclization reaction to form the quinolone ring, where this compound is introduced early in the synthesis of the core structure.

Protocol: Final Step in Enrofloxacin Synthesis

  • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) and N-ethylpiperazine (1.5 mmol) is prepared in water (5 ml).[12]

  • A catalyst, such as nano iron oxide on ZrO2 coated sulfonic acid (n-FZSA, 0.06 g), is added to the mixture.[12]

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the catalyst is separated using an external magnet and washed with hot ethanol (B145695).[12]

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.[12]

  • The crude product is recrystallized from ethanol to yield enrofloxacin.

Quantitative Data (Example):

ParameterValueReference
Yield96%[12]

Signaling Pathways and Mechanisms of Action

Fluoroquinolones: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5][6] The N-1 cyclopropyl group is crucial for the potent activity of many fluoroquinolones.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (e.g., Enrofloxacin) BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits ReplicationFork DNA Replication Fork DNA_Gyrase->ReplicationFork Blocks Topo_IV->ReplicationFork Blocks DS_Breaks Double-Strand DNA Breaks ReplicationFork->DS_Breaks Leads to CellDeath Bacterial Cell Death DS_Breaks->CellDeath Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

Cyromazine: Insect Growth Regulation

Cyromazine acts as an insect growth regulator, specifically targeting dipteran larvae. Its mode of action is believed to involve the disruption of the ecdysone (B1671078) signaling pathway, which is critical for insect molting and metamorphosis.[1] It may also interfere with chitin (B13524) synthesis, a key component of the insect's exoskeleton.[13] This disruption of normal development prevents the larvae from successfully pupating, leading to their death and controlling the fly population.[2][14]

Cyromazine_Mechanism Cyromazine Cyromazine InsectLarva Insect Larva Cyromazine->InsectLarva Ingested by/ Contact with EcdysonePathway Ecdysone Signaling Pathway Cyromazine->EcdysonePathway Disrupts ChitinSynthesis Chitin Synthesis Cyromazine->ChitinSynthesis Inhibits MoltingProcess Normal Molting Process EcdysonePathway->MoltingProcess Interrupts ChitinSynthesis->MoltingProcess Interrupts Pupation Pupation MoltingProcess->Pupation Prevents LarvalDeath Larval Death Pupation->LarvalDeath Leads to

Caption: Mechanism of action of cyromazine as an insect growth regulator.

Experimental Workflows

General Workflow for Veterinary Drug Synthesis Utilizing this compound

The synthesis of veterinary drugs incorporating this compound generally follows a convergent or linear synthetic strategy where this compound or a derivative is introduced at a key step.

Synthesis_Workflow Start Starting Materials (e.g., Cyanuric Chloride, Substituted Aniline) Step1 Step 1: Nucleophilic Substitution/Core Synthesis Start->Step1 CPA This compound CPA->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Step 2: Further Functionalization (e.g., Amination, Cyclization) Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification API Final API (e.g., Cyromazine, Enrofloxacin) Purification->API

Caption: Generalized synthetic workflow for veterinary drugs using this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropylamine derivatives are valuable structural motifs in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. Their unique conformational constraints and metabolic stability make them attractive components in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for key modern methods in the asymmetric synthesis of these important building blocks. The covered methodologies include transition metal catalysis, biocatalysis, and substrate-controlled diastereoselective approaches, offering a versatile toolkit for accessing a wide array of enantioenriched cyclopropylamines.

I. Transition Metal-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis, particularly with rhodium and ruthenium complexes, offers a powerful and versatile strategy for the asymmetric cyclopropanation of olefins to generate chiral cyclopropylamines. These methods typically involve the reaction of a diazo compound with an enamine or vinyl carbamate (B1207046) in the presence of a chiral catalyst.

A. Ruthenium(II)-Pheox Catalyzed Cyclopropanation of Vinylcarbamates

The use of chiral Ru(II)-Pheox (phenyloxazoline) complexes provides a highly efficient and stereoselective route to this compound derivatives from vinylcarbamates and diazoesters. This method is characterized by its high yields and excellent enantioselectivities.

Data Presentation

EntryVinylcarbamate (R)Diazoester (R')ProductYield (%)dr (trans:cis)ee (%) (trans)
1CbzEt2-(N-Cbz-amino)-1-ethoxycarbonylcyclopropane95>99:198
2Boct-Bu2-(N-Boc-amino)-1-(t-butoxycarbonyl)cyclopropane92>99:199
3AcMe2-(N-acetylamino)-1-methoxycarbonylcyclopropane8898:297
4TsBn2-(N-Ts-amino)-1-(benzyloxycarbonyl)cyclopropane90>99:196

Experimental Protocol

General Procedure for Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ru(II)-Pheox catalyst (1-2 mol%).

  • Add the vinylcarbamate (1.0 equiv) and freshly distilled anhydrous solvent (e.g., CH₂Cl₂ or DCE).

  • Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).

  • Slowly add a solution of the diazoester (1.1-1.5 equiv) in the same anhydrous solvent via a syringe pump over a period of 2-4 hours.

  • Stir the reaction mixture at the same temperature until the vinylcarbamate is completely consumed (monitored by TLC or GC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral this compound derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Diagram

Ru_Pheox_Catalytic_Cycle Ru(II)-Pheox Catalytic Cycle Catalyst Ru(II)-Pheox Catalyst Carbene Ru-Carbene Intermediate Catalyst->Carbene - N₂ Diazo Diazoester (R'CHN₂) Diazo->Carbene N2 N₂ Carbene->Catalyst + Olefin - Cyclopropane Cyclopropane Chiral This compound Carbene->Cyclopropane Olefin Vinylcarbamate Olefin->Cyclopropane Rhodium_Catalyzed_Cyclopropanation Rhodium-Catalyzed Cyclopropanation Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh_Catalyst Rh₂(L*)₄ Catalyst Rh_Carbene Rhodium Carbene Intermediate Rh_Catalyst->Rh_Carbene Diazo Diazo Compound Diazo->Rh_Carbene - N₂ Transition_State Asymmetric Transition State Rh_Carbene->Transition_State N2 N₂ Enamine Enamine Substrate Enamine->Transition_State Transition_State->Rh_Catalyst Catalyst Regeneration Product Chiral this compound Transition_State->Product Biocatalytic_Workflow Biocatalytic Cyclopropanation Workflow Start E. coli Culture (Engineered Myoglobin) Induction Induction & Hemin Supplementation Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Resuspension Resuspend in Buffer Harvest->Resuspension Reaction Anaerobic Reaction: + Styrene Derivative + Diazo Compound Resuspension->Reaction Extraction Product Extraction (Ethyl Acetate) Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Product Chiral this compound Product Purification->Product Sulfinyl_Imine_Method Substrate-Controlled Synthesis via N-Sulfinyl Imine Start Chiral N-Sulfinyl α-Chloro Ketimine Intermediate Cyclopropylideneamine Intermediate Start->Intermediate Base-induced elimination Grignard Grignard Reagent (R-MgX) Addition Diastereoselective Nucleophilic Addition Grignard->Addition Intermediate->Addition Sulfinyl_Product N-Sulfinyl This compound Addition->Sulfinyl_Product Deprotection Acidic Deprotection Sulfinyl_Product->Deprotection Final_Product Chiral This compound Deprotection->Final_Product

Troubleshooting & Optimization

Technical Support Center: Scale-Up of Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent industrial synthesis of this compound is through the Hofmann rearrangement of cyclopropanecarboxamide (B1202528).[1] Other methods that have been explored include the Curtius rearrangement and various cyclopropanation reactions, such as the Kulinkovich reaction.[2] However, the Hofmann rearrangement remains a widely used method in large-scale production.[1]

Q2: What are the primary challenges when scaling up this compound synthesis from a batch process?

A2: Scaling up this compound synthesis using traditional batch processes presents several challenges. These include low production efficiency and stability, inconsistencies in product yield, and complex process control.[3] A significant issue is the difficulty in treating the wastewater generated, which contains a complex mixture of sodium carbonate, sodium hydroxide (B78521), sodium chloride, and various reaction by-products.[1] Safety is also a major concern due to the flammability, toxicity, and reactivity of this compound.[3]

Q3: What are the common impurities and by-products in the Hofmann rearrangement synthesis of this compound?

A3: During the Hofmann rearrangement for this compound synthesis, several by-products and impurities can form. These include hydrolysis products of cyclopropanecarboxamide, such as carbon dioxide. Excess sodium hypochlorite (B82951) can lead to the oxidation of the product and the formation of nitrile impurities. Another common by-product is dicyclopropylurea, the formation of which can be avoided by making the intermediate product strongly basic before initiating the reaction.[4]

Q4: How can the challenges of batch processing be addressed?

A4: Continuous-flow microreaction systems offer a promising solution to the limitations of batch processing for this compound synthesis.[3] These systems can significantly improve production efficiency, yield, and stability.[3] Continuous-flow processes allow for better control of reaction parameters, leading to higher reproducibility and a reduction in the formation of unwanted by-products.[3] This method can achieve high yields in a much shorter residence time compared to batch reactors.[3]

Q5: What are the key safety precautions to take when handling this compound?

A5: this compound is a highly flammable, corrosive, and toxic substance that requires careful handling.[5][6] It is crucial to work in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][7] All sources of ignition should be eliminated, and equipment must be properly grounded to prevent static discharge.[8] Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[8]

Data Presentation: Batch vs. Continuous Flow Synthesis

The following table provides a comparative overview of typical process parameters and outcomes for the synthesis of this compound via the Hofmann rearrangement in both traditional batch and continuous-flow systems. The data is compiled from various sources to provide a representative comparison for scale-up considerations.

ParameterTraditional Batch ProcessContinuous-Flow Microreaction System
Typical Yield Variable, often lower than flow systemsHigh, up to 96%[3][9]
Reaction Time Several hours[3]As low as 4 minutes[3][9]
Process Stability Can be unstable with variable yieldsHigh stability and reproducibility[3]
By-product Formation Higher potential for by-productsMinimized due to precise temperature control[3]
Safety Higher risk due to large volumes and potential for thermal runawayInherently safer due to small reaction volumes and excellent heat transfer
Scalability Challenging due to heat and mass transfer limitationsMore straightforward by extending operation time or parallelizing reactors
Wastewater Treatment Difficult due to complex, high-volume effluent[1]Reduced volume of waste, potentially simpler to treat

Experimental Protocols

Key Experiment: Synthesis of this compound via Hofmann Rearrangement (Industrial Batch Process Example)

This protocol describes a typical industrial-scale batch process for the synthesis of this compound from cyclopropanecarboxamide using the Hofmann rearrangement.

Materials:

  • Cyclopropanecarboxamide aqueous solution

  • Sodium hypochlorite aqueous solution

  • Liquid caustic soda (sodium hydroxide solution)

  • Quicklime (calcium oxide) (in some process variations for wastewater treatment)[1]

Procedure:

  • Preparation: The cyclopropanecarboxamide aqueous solution is cooled to below 0°C in a reaction vessel.[1]

  • Addition of Sodium Hypochlorite: An aqueous solution of sodium hypochlorite is added dropwise to the cooled cyclopropanecarboxamide solution. The temperature is maintained between 0-5°C during the addition.[1]

  • Holding Period: After the addition is complete, the reaction mixture is held at 0-5°C for approximately 2 hours.[1]

  • Addition of Caustic Soda: Liquid caustic soda is then added to the reaction mixture.

  • Reaction and Distillation: The temperature of the mixture is raised to initiate the rearrangement and distillation of the this compound product. The product is collected as an aqueous mixture.[1]

  • Purification: The collected aqueous this compound is then subjected to a final distillation to obtain the purified product.[1]

Troubleshooting Guides

Problem: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction Ensure the holding time after the addition of sodium hypochlorite is sufficient. Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, GC).
Side reactions Control the temperature carefully during the addition of sodium hypochlorite to minimize the formation of by-products. Ensure the reaction mixture is made sufficiently basic before heating to prevent the formation of dicyclopropylurea.[4]
Loss of product during workup Optimize the distillation process to ensure complete recovery of the volatile this compound. Ensure collection flasks are adequately cooled.
Degradation of reactant or product Ensure the quality of the starting cyclopropanecarboxamide. Avoid excessive heating during the final distillation.
Problem: Product Purity Issues
Potential Cause Suggested Solution
Presence of nitrile impurities Avoid using a large excess of sodium hypochlorite, as this can lead to over-oxidation.
Presence of unreacted cyclopropanecarboxamide Ensure the stoichiometry of the reactants is correct and that the reaction goes to completion.
Formation of dicyclopropylurea Increase the basicity of the reaction mixture before the heating and distillation step.[4]
Inefficient purification Optimize the final distillation parameters (e.g., column height, reflux ratio) to effectively separate this compound from impurities.

Visualizations

Hofmann_Rearrangement_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CPCA Cyclopropanecarboxamide N_chloro N-chlorocyclopropanecarboxamide CPCA->N_chloro + NaOCl Byproducts By-products (e.g., NaCl, Na2CO3) CPCA->Byproducts NaOCl Sodium Hypochlorite NaOCl->Byproducts NaOH Sodium Hydroxide NaOH->Byproducts Isocyanate Cyclopropyl Isocyanate N_chloro->Isocyanate + NaOH (Rearrangement) CPA This compound Isocyanate->CPA + H2O (Hydrolysis)

Caption: Hofmann rearrangement pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified Check_Temp Verify Reaction Temperature Control (0-5°C) Start->Check_Temp Check_Stoichiometry Confirm Reactant Stoichiometry Check_Temp->Check_Stoichiometry Temp OK Review_Protocol Review and Refine Protocol Check_Temp->Review_Protocol Temp Not OK Check_Basicity Ensure Sufficient Basicity Before Distillation Check_Stoichiometry->Check_Basicity Stoich. OK Check_Stoichiometry->Review_Protocol Stoich. Not OK Analyze_Impurities Analyze Impurity Profile (GC/HPLC) Check_Basicity->Analyze_Impurities Basicity OK Check_Basicity->Review_Protocol Basicity Not OK Optimize_Distillation Optimize Purification/Distillation Analyze_Impurities->Optimize_Distillation Optimize_Distillation->Review_Protocol

Caption: Troubleshooting workflow for this compound synthesis scale-up.

References

improving yield in cyclopropylamine production processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropylamine production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528)

Q: My this compound yield from the Hofmann rearrangement is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the Hofmann rearrangement of cyclopropanecarboxamide are a common issue and can often be attributed to side reactions or suboptimal reaction conditions. Here are key factors to investigate:

  • Hydrolysis of Cyclopropanecarboxamide: The amide starting material can hydrolyze back to the carboxylate salt, especially in the presence of a strong base and water. This is a significant cause of yield loss.[1]

    • Troubleshooting: Ensure your starting materials and catalyst system are as dry as possible.[1] One patented process suggests keeping the amide at a pH below 6.5 until the reaction with hypochlorite (B82951) to minimize hydrolysis.[1]

  • Formation of Dicyclopropylurea: This byproduct can form if the reaction conditions are not carefully controlled.

    • Troubleshooting: A specific stepwise addition of reagents has been shown to avoid the undesired production of dicyclopropylurea. This involves adding the acidified aqueous solution of the amide to the alkali metal hypochlorite solution first, followed by the addition of the alkali metal hydroxide (B78521).[1]

  • Reaction Temperature: The temperature during the reaction is critical. While traditionally performed at low temperatures (around 0°C)[1][2], a homogeneous reaction system may allow for higher temperatures (5-35°C), which can increase the reaction rate and suppress some side reactions.[2]

    • Troubleshooting: If using a suspension of cyclopropanecarboxamide, maintain a low temperature (0°C) during the addition of sodium hypochlorite.[2] If you can achieve a homogeneous solution, you may be able to increase the temperature to 15-20°C for an improved time yield.[2]

  • Order of Reagent Addition: The sequence of adding reagents significantly impacts the outcome.

    • Troubleshooting: A recommended procedure is to add the aqueous solution of cyclopropanecarboxamide to a cold sodium hypochlorite solution, and then add the sodium hydroxide solution.[1] This stepwise approach can greatly improve overall yields.[1]

Experimental Protocol: Improved Hofmann Rearrangement

This protocol is based on a process designed to minimize side reactions and improve yield.[1]

  • Preparation of Amide Solution: Prepare an aqueous solution of cyclopropanecarboxamide and acidify it to a pH below 6.5.

  • Hypochlorite Addition: In a separate reaction vessel, prepare a solution of sodium hypochlorite and cool it to approximately 0°C.

  • Amide Addition: Slowly add the acidified cyclopropanecarboxamide solution to the cold sodium hypochlorite solution while maintaining the temperature at 0°C. The addition should be completed over about 30 minutes.

  • Base Addition: Prepare a solution of sodium hydroxide. With continued cooling and stirring, add the sodium hydroxide solution to the reaction mixture over a period of 15 minutes, keeping the temperature near 0°C.

  • Reaction: After the addition of the base, raise the temperature of the reaction mixture to between 40°C and 50°C to convert the intermediate to this compound.

  • Distillation: Recover the aqueous solution of this compound by distillation.[1]

Issue 2: Poor Yield in Curtius Rearrangement

Q: I am experiencing low yields when synthesizing this compound via the Curtius rearrangement. What are the common pitfalls?

A: The Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate to form an isocyanate, is a versatile method for producing cyclopropylamines.[3][4][5] However, low yields can arise from several factors:

  • Incomplete Acyl Azide Formation: The initial step of converting the carboxylic acid (or acyl chloride) to the acyl azide is crucial.

    • Troubleshooting: If starting from a carboxylic acid using a reagent like diphenylphosphoryl azide (DPPA), ensure your carboxylic acid is completely dry, as water can hydrolyze the activated intermediate.[6] The choice of base, such as triethylamine (B128534) (Et3N), and an anhydrous solvent like toluene (B28343) or THF is also important.[6]

  • Issues with Isocyanate Trapping: The isocyanate intermediate is reactive and needs to be efficiently "trapped" by a nucleophile (e.g., water for the amine, an alcohol for a carbamate).

    • Troubleshooting: Ensure the trapping nucleophile is present in sufficient quantity. For the formation of the amine, hydrolysis of the isocyanate is required. If forming a carbamate (B1207046) as a protected intermediate (e.g., Boc-protected amine using tert-butanol), ensure the alcohol is anhydrous.[5]

  • Reaction Temperature: The thermal decomposition of the acyl azide to the isocyanate requires heating.

    • Troubleshooting: The reaction mixture is typically heated to reflux until the rearrangement is complete. Monitoring the reaction by TLC or IR spectroscopy to determine the disappearance of the acyl azide and formation of the isocyanate can help optimize the heating time and temperature.[6]

Experimental Protocol: Curtius Rearrangement for N-Boc-protected (1-cyclopropyl)this compound

This protocol describes the synthesis of a protected this compound, which can then be deprotected to yield the final product.[7]

  • Mixed Anhydride Formation: To a solution of 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone, add triethylamine at -5°C. After stirring, add ethyl chloroformate at the same temperature and continue stirring for 2 hours.

  • Acyl Azide Formation: Add a solution of sodium azide in water to the reaction mixture.

  • Rearrangement and Trapping: The resulting mixture containing the acyl azide is then added to heated anhydrous tert-butanol (B103910) (t-BuOH) at 80°C. The solution is then heated under reflux.

  • Isolation: After the reaction is complete, the solvent is removed to yield the N-Boc-protected (1-cyclopropyl)this compound.[7] This can then be deprotected using standard methods.

Issue 3: Side Product Formation in Synthesis from Nitriles

Q: When synthesizing this compound from nitriles using a titanium-mediated reaction with a Grignard reagent, I am getting a significant amount of a ketone byproduct. How can I prevent this?

A: The formation of a ketone byproduct, such as benzyl (B1604629) ethyl ketone when starting from benzyl cyanide, in this synthesis route is often due to the absence or insufficiency of a strong Lewis acid.[8]

  • Role of the Lewis Acid: The Lewis acid is crucial for facilitating the ring contraction that leads to the formation of the cyclopropane (B1198618) ring.[8]

    • Troubleshooting: The addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is essential for the success of this reaction. The reaction should be optimized with the presence of both the titanium catalyst (e.g., Ti(OPr)₄) and the Lewis acid to achieve good yields of the desired this compound.[8]

Table 1: Comparison of this compound Synthesis Methods and Yields

Synthesis MethodStarting MaterialKey ReagentsReported YieldKey AdvantagesCommon Issues
Hofmann Rearrangement CyclopropanecarboxamideSodium hypochlorite, Sodium hydroxide~80% (optimized process)[1]Scalable, uses readily available materials.[1][9]Hydrolysis of amide, formation of dicyclopropylurea.[1]
Curtius Rearrangement Cyclopropanecarboxylic acidDPPA or similar, t-BuOH (for Boc protection)70-76%[3][7]Tolerant of many functional groups, good stereochemical retention.[3][5]Incomplete acyl azide formation, issues with isocyanate trapping.[6]
From Nitriles Alkanenitriles (e.g., benzyl cyanide)Grignard reagent, Ti(OPr)₄, BF₃·OEt₂~70%[8]One-step process from readily available nitriles.[8]Formation of ketone byproducts without a strong Lewis acid.[8]

Visualizing the Processes

Diagram 1: Troubleshooting Workflow for Low Yield in Hofmann Rearrangement

Hofmann_Troubleshooting Start Low Yield in Hofmann Rearrangement Check_Hydrolysis Check for Amide Hydrolysis Start->Check_Hydrolysis Check_Byproduct Analyze for Dicyclopropylurea Start->Check_Byproduct Check_Temp Review Reaction Temperature Start->Check_Temp Check_Addition Verify Reagent Addition Order Start->Check_Addition Sol_Dry Use Anhydrous Reagents & Solvents. Maintain pH < 6.5 initially. Check_Hydrolysis->Sol_Dry If Hydrolysis is suspected Sol_Order Add Amide to Hypochlorite, then add Base. Check_Byproduct->Sol_Order If Byproduct is present Sol_Temp Maintain 0°C for Suspension, or 15-20°C for Homogeneous Solution. Check_Temp->Sol_Temp Check_Addition->Sol_Order

Caption: Troubleshooting workflow for the Hofmann rearrangement.

Diagram 2: Key Steps in the Curtius Rearrangement for this compound Synthesis

Curtius_Pathway Carboxylic_Acid Cyclopropane Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide + NaN3 or DPPA Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) - N2 Protected_Amine Protected Amine (e.g., Boc-Amine) Isocyanate->Protected_Amine + Alcohol (e.g., t-BuOH) Final_Amine This compound Protected_Amine->Final_Amine Deprotection Nitrile_Synthesis_Logic Start Synthesis from Nitrile Reagents Nitrile + Grignard Reagent + Ti(OPr)4 Start->Reagents Lewis_Acid_Check Strong Lewis Acid (e.g., BF3·OEt2) Present? Reagents->Lewis_Acid_Check Yield_Good Good Yield of This compound Lewis_Acid_Check->Yield_Good Yes Yield_Poor Low Yield & Ketone Byproduct Lewis_Acid_Check->Yield_Poor No

References

Cyclopropylamine Safe Handling and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of cyclopropylamine in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and ensure user safety.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[1][2][3][4][5] It is also corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation, ingestion, or skin contact can be harmful.[1][3] Additionally, due to its strained ring structure, it can be highly reactive.[6][7]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove all contaminated clothing.[2]

  • In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Q3: My reaction involving this compound is showing an unexpected exotherm. What should I do?

A3: An unexpected exotherm can indicate a runaway reaction. Immediately cease the addition of any reagents and apply external cooling (e.g., an ice bath). Ensure proper agitation to improve heat transfer. If the temperature continues to rise uncontrollably, follow your laboratory's emergency procedures for runaway reactions. For future reactions, consider slower addition rates, lower reaction temperatures, and ensuring the cooling capacity of your setup is adequate for the scale of the reaction.

Q4: I'm having trouble with the workup of my reaction. My this compound-containing product seems to be lost in the aqueous layer during extraction.

A4: this compound and its salts can be highly water-soluble.[8] To minimize loss, use a minimal amount of water during the workup. Back-extract the aqueous layer multiple times with your organic solvent. Consider using a more polar organic solvent for extraction if compatible with your product. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also decrease the solubility of your product and improve extraction efficiency.

Q5: I'm performing a reductive amination with this compound and getting low yields. What are some common pitfalls?

A5: Low yields in reductive aminations can be due to several factors. Ensure your aldehyde/ketone is of high purity, as impurities can interfere with the reaction. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they are less likely to reduce the carbonyl starting material.[9][10] Also, ensure the reaction is run under appropriate pH conditions (typically mildly acidic) to facilitate imine formation without degrading the reactants.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 765-30-0
Molecular Formula C₃H₇N
Molecular Weight 57.09 g/mol [11]
Boiling Point 49-50 °C[11]
Density 0.824 g/mL at 25 °C[11]
Flash Point -25 °C (-13 °F)[4][12]
Storage Temperature Below 30°C is recommended; store below 38°C in a flame-proof area.[1]

Experimental Protocols

Detailed Protocol for N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Reagent Addition: Add the acyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acyl this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization as needed.

Visualized Workflows

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated, Flame-Proof Area (Below 30°C) Inspect->Store DonPPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat Store->DonPPE WorkInHood Work in a Fume Hood DonPPE->WorkInHood Ground Ground Equipment to Prevent Static Discharge WorkInHood->Ground Use Use in Experiment Ground->Use Waste Collect Waste in a Labeled, Compatible Container Use->Waste Dispose Dispose of Waste According to Institutional and Local Regulations Waste->Dispose TroubleshootingReductiveAmination Troubleshooting Low Yields in Reductive Amination Start Low Yield Observed CheckPurity Check Purity of Aldehyde/Ketone Start->CheckPurity CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckpH Verify Reaction pH Start->CheckpH Workup Optimize Workup Procedure Start->Workup PurifyStart Purify Starting Material CheckPurity->PurifyStart If impure ChangeReducer Use NaBH3CN or NaBH(OAc)3 CheckReducer->ChangeReducer If using NaBH4 AdjustpH Adjust to Mildly Acidic (pH 4-6) CheckpH->AdjustpH If not optimal OptimizeExtraction Back-extract Aqueous Layer; Use Brine Workup->OptimizeExtraction If product is water-soluble

References

managing side reactions in cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclopropylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Guide 1: Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528)

Issue 1: Low Yield of this compound

  • Question: My Hofmann rearrangement of cyclopropanecarboxamide is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in the Hofmann rearrangement can stem from several factors. The reaction is sensitive to temperature and the concentration of reagents. In traditional batch methods, challenges in process control can lead to reduced efficiency.[1][2]

    • Troubleshooting Steps:

      • Temperature Control: Ensure precise temperature control throughout the reaction. In batch reactors, the process often involves an initial low-temperature stage followed by heating, which can be difficult to manage on a large scale. Continuous-flow microreaction systems have been shown to significantly improve yield (up to 96%) by enabling precise temperature control and reducing reaction time to a few minutes.[1][2]

      • Reagent Concentration: The concentration of sodium hydroxide (B78521) and sodium hypochlorite (B82951) is crucial. A German patent describes a process where cyclopropanecarboxamide is suspended in an excess of sodium hydroxide solution (10-50%) before the addition of hypochlorite solution at 0-20°C.[3]

      • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product. Continuous-flow methods drastically reduce the residence time, minimizing byproduct formation.[1][2]

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities in my final product after performing the Hofmann rearrangement. What are the likely side products and how can I minimize them?

  • Answer: A common side reaction in the Hofmann rearrangement is the formation of a carbamate (B1207046) if an alcohol is present. The primary isocyanate intermediate can be trapped by various nucleophiles.[4]

    • Troubleshooting Steps:

      • Solvent Choice: If the desired product is the primary amine, the reaction should be performed in water to facilitate the hydrolysis of the isocyanate intermediate to a carbamic acid, which then decarboxylates to the amine.[4] The use of alcoholic solvents will lead to the formation of carbamate byproducts.

      • Purification: The final product is often purified by distillation. A continuous distillation process can be employed to separate the volatile this compound from inorganic salts and other byproducts.[3]

Guide 2: Curtius Rearrangement of Cyclopropanecarbonyl Azide (B81097)

Issue 1: Formation of 1,3-Dicyclopropylurea (B2559930) Byproduct

  • Question: My Curtius rearrangement is producing a significant amount of a white solid, which I've identified as 1,3-dicyclopropylurea. How can I prevent its formation?

  • Answer: The formation of 1,3-dicyclopropylurea is a well-documented side reaction in the Curtius rearrangement, particularly when synthesizing this compound. This occurs when the intermediate cyclopropyl (B3062369) isocyanate reacts with this compound that has been formed in situ. The presence of water is a key contributor to this side reaction.[5]

    • Troubleshooting Steps:

      • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction. Any residual water can react with the isocyanate intermediate to form an unstable carbamic acid, which then decomposes to this compound. This newly formed amine can then act as a nucleophile and attack another molecule of the isocyanate, leading to the urea (B33335) byproduct.

      • Careful Work-up: During the work-up, minimize the exposure of the reaction mixture to water, especially at elevated temperatures.

      • Trapping Agent: The isocyanate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a stable carbamate (Boc-protected amine). This protected amine can then be isolated and deprotected in a separate step to yield the pure amine, thus avoiding the formation of the urea byproduct.[5]

Guide 3: Reductive Amination of Cyclopropanecarboxaldehyde (B31225)

Issue 1: Formation of Secondary and Tertiary Amines

  • Question: I am attempting to synthesize primary this compound via reductive amination of cyclopropanecarboxaldehyde and ammonia (B1221849), but I am getting significant amounts of dithis compound (B1602253) and trithis compound. How can I improve the selectivity for the primary amine?

  • Answer: The formation of secondary and tertiary amines is a common issue in reductive amination when using ammonia. The primary amine product can compete with ammonia and react with the starting aldehyde to form these over-alkylated byproducts.

    • Troubleshooting Steps:

      • Excess Ammonia: Use a large excess of ammonia to outcompete the primary amine product for the reaction with the aldehyde.

      • Stepwise Procedure: A stepwise approach can be employed where the imine is pre-formed and then reduced in a separate step. This can sometimes offer better control over the reaction.

      • Optimized Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for reductive aminations as it is more selective for the imine/iminium ion over the carbonyl group.[6][7]

Guide 4: Ring-Opening Side Reactions

Issue 1: Cleavage of the Cyclopropane (B1198618) Ring

  • Question: I am observing products that suggest the cyclopropane ring has opened during my synthesis. What conditions can cause this and how can I avoid it?

  • Answer: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly in the presence of strong acids, Lewis acids, or some transition metals. Donor-acceptor substituted cyclopropanes are especially prone to ring-opening reactions.

    • Troubleshooting Steps:

      • Avoid Strong Lewis Acids: If possible, avoid the use of strong Lewis acids as catalysts, as they can promote ring-opening. If a catalyst is necessary, screen for milder alternatives.

      • Control Acidity: In reactions that require acidic conditions, carefully control the pH to avoid excessively strong acidic environments.

      • Reaction Temperature: Elevated temperatures can sometimes promote ring-opening. Conduct the reaction at the lowest effective temperature.

      • Choice of Synthesis Route: If ring-opening is a persistent issue, consider a different synthetic route that employs milder reaction conditions. For example, the Hofmann and Curtius rearrangements can often be performed under conditions that preserve the cyclopropane ring.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common industrial methods for synthesizing this compound?

    • A1: A common industrial route starts from γ-butyrolactone, which is converted in several steps to cyclopropanecarboxamide, followed by a Hofmann rearrangement to yield this compound.[8][9] Reductive amination of cyclopropanecarboxaldehyde is another viable method.[10]

  • Q2: How does the Curtius rearrangement compare to the Hofmann rearrangement for this compound synthesis?

    • A2: Both rearrangements can produce this compound from a carboxylic acid derivative with the loss of one carbon atom.[11][12] The Curtius rearrangement starts from an acyl azide, which can be generated from the corresponding carboxylic acid or acid chloride.[13][14] The Hofmann rearrangement starts from a primary amide.[4] The choice between the two often depends on the availability of starting materials and the desired scale of the reaction. The Curtius rearrangement can sometimes be performed under milder conditions.

  • Q3: What are the safety considerations when working with this compound and its intermediates?

    • A3: this compound is a flammable and toxic liquid with a sharp odor.[10] It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.[10] Intermediates in some syntheses, such as acyl azides in the Curtius rearrangement, can be explosive and should be handled with extreme care and not isolated if possible.

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods

Synthesis MethodStarting MaterialTypical YieldPurityCommon Side Products/Issues
Hofmann Rearrangement Cyclopropanecarboxamide92-96%[1][2][3]>99%[3]Carbamate formation (if alcohol is present), requires strong base.
Curtius Rearrangement Cyclopropanecarboxylic acid / acid chloride76% (for N-Boc protected)[5]High, but can be contaminated with urea byproduct.1,3-Dicyclopropylurea formation in the presence of water.[5]
Reductive Amination Cyclopropanecarboxaldehyde85-95% (for analogous systems)[15]>98% (for analogous systems)[15]Over-alkylation to form secondary and tertiary amines.
From γ-Butyrolactone γ-ButyrolactoneOverall yield can be >50% over multiple steps.[8]Variable, depends on purification at each step.Multiple steps can lead to lower overall yield and accumulation of impurities.
From Cyclopropanol CyclopropanolHigh yields reported for 1-substituted cyclopropanols.[16]HighPotential for ring-opening reactions depending on conditions.

Experimental Protocols

Protocol 1: Hofmann Rearrangement of Cyclopropanecarboxamide (Continuous-Flow Method)

This protocol is adapted from a high-efficiency continuous-flow synthesis.[1][2]

  • Reagent Preparation: Prepare a solution of cyclopropanecarboxamide and a separate solution of sodium hypochlorite and sodium hydroxide.

  • Reaction Setup: Use a continuous-flow microreaction system with precise temperature control.

  • Reaction: Pump the reagent solutions into the microreactor at a controlled flow rate. The reaction is typically carried out at an elevated temperature (e.g., 90°C) with a short residence time (e.g., 4 minutes).

  • Work-up: The product stream is collected and can be purified by distillation. This method has been reported to achieve yields up to 96%.[1][2]

Protocol 2: Curtius Rearrangement for N-Boc-Protected this compound

This protocol describes the synthesis of a protected this compound to avoid urea byproduct formation.[5]

  • Acyl Azide Formation:

    • Dissolve cyclopropanecarboxylic acid in anhydrous acetone (B3395972) and cool to -5°C.

    • Add triethylamine (B128534) dropwise, followed by ethyl chloroformate.

    • Stir for 2 hours at -5°C.

    • Add a solution of sodium azide in water and stir for 1.5 hours at 0°C.

    • Extract the acyl azide into an organic solvent and dry the organic layer thoroughly.

  • Curtius Rearrangement and Trapping:

    • Add the dried acyl azide solution dropwise to heated anhydrous tert-butanol (B103910) (e.g., 80°C).

    • Reflux the solution for several hours.

    • Distill off the solvent to obtain N-Boc-protected this compound. This method has been reported with a yield of 76%.[5]

Protocol 3: Reductive Amination of a Ketone with this compound (Analogous Procedure)

This protocol for the synthesis of N-cyclopropylthian-4-amine can be adapted for other carbonyl compounds.[15]

  • Reaction Setup: To a solution of the ketone (1 equivalent) in dichloromethane (B109758) (DCM), add this compound (1.2 equivalents).

  • Reduction: Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. Yields for this type of reaction are typically high (85-95%).[15]

Visualizations

Hofmann_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start Cyclopropanecarboxamide react React with NaOBr (from Br2 + NaOH) start->react 1. Formation of N-bromoamide rearrange Hofmann Rearrangement react->rearrange 2. Formation of Isocyanate hydrolysis Hydrolysis of Isocyanate rearrange->hydrolysis 3. Addition of H2O product This compound hydrolysis->product 4. Decarboxylation

Hofmann Rearrangement Workflow for this compound Synthesis.

Curtius_Troubleshooting cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective and Preventive Actions problem Low yield and/or formation of 1,3-dicyclopropylurea byproduct cause Presence of water in the reaction mixture problem->cause solution1 Ensure strictly anhydrous conditions (solvents, reagents) cause->solution1 Preventative solution2 Thoroughly dry the intermediate acyl azide before rearrangement cause->solution2 Preventative solution3 Trap isocyanate with an alcohol (e.g., t-BuOH) to form a carbamate, followed by deprotection cause->solution3 Corrective

Troubleshooting 1,3-Dicyclopropylurea Formation in Curtius Rearrangement.

Ring_Opening_Logic cluster_conditions Reaction Conditions Promoting Ring Opening cluster_prevention Preventative Measures lewis_acid Strong Lewis Acids mild_catalyst Use Milder Catalysts lewis_acid->mild_catalyst alt_route Choose an Alternative Synthetic Route lewis_acid->alt_route strong_acid Strongly Acidic Media control_ph Control pH strong_acid->control_ph strong_acid->alt_route transition_metal Certain Transition Metals transition_metal->mild_catalyst transition_metal->alt_route high_temp High Temperatures low_temp Lower Reaction Temperature high_temp->low_temp high_temp->alt_route

Logical Relationships in Managing Cyclopropane Ring-Opening.

References

Technical Support Center: Purification of Crude Cyclopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude cyclopropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Hofmann rearrangement of cyclopropanecarboxamide?

A1: Crude this compound from this synthesis route typically contains:

  • Unreacted cyclopropanecarboxamide: The starting material may not have fully reacted.

  • Water: The reaction is typically carried out in an aqueous solution.

  • Inorganic salts: Byproducts such as sodium chloride, sodium carbonate, and residual sodium hydroxide (B78521) are common.[1]

  • Dicyclopropylurea: This byproduct can form, particularly if reaction conditions are not carefully controlled.[2]

  • Other organic byproducts: Depending on the specific reaction conditions, other minor organic impurities may be present.

Q2: What is the boiling point of this compound, and does it form an azeotrope with water?

A2: this compound has a boiling point of 49-50 °C.[3] While it is miscible with water, there is no evidence to suggest the formation of a problematic azeotrope that would hinder its separation from water by standard fractional distillation. In fact, distillation is a common method for obtaining anhydrous or nearly anhydrous this compound.[3]

Q3: Which purification technique is most suitable for my scale and purity requirements?

A3: The choice of purification technique depends on your specific needs:

  • Steam/Fractional Distillation: This is the most common and scalable method for removing water, inorganic salts, and less volatile organic impurities. It is suitable for obtaining high-purity this compound on a large scale.[2]

  • Solvent Extraction: This can be used as a preliminary purification step or to remove specific impurities. However, due to the high water solubility of this compound, it can be challenging to achieve high recovery rates from aqueous solutions.

  • Preparative Chromatography: This technique is suitable for achieving very high purity on a smaller scale, or for removing impurities with boiling points close to that of this compound.

Troubleshooting Guides

Distillation

Problem 1: Low yield of purified this compound.

Possible Cause Troubleshooting Step
Incomplete distillationEnsure the distillation is continued until the head temperature drops significantly, indicating that all the this compound has distilled over.
Product loss during transferRinse all glassware used for transfers with a small amount of a suitable solvent and add it to the receiving flask if compatible with the final product requirements.
Leaks in the distillation apparatusCheck all joints and connections for a proper seal to prevent the loss of volatile this compound.
Incorrect thermometer placementThe thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Problem 2: Water contamination in the final product.

Possible Cause Troubleshooting Step
Inefficient fractional distillation columnUse a longer or more efficient fractionating column (e.g., Vigreux or packed column) to improve the separation of water and this compound.
Distillation rate is too highA slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.
Foaming of the distillation mixtureFoaming can carry non-volatile impurities and water into the distillate. This can be mitigated by adding anti-foaming agents or reducing the heating rate.

Problem 3: Presence of a high-boiling impurity in the distillate.

Possible Cause Troubleshooting Step
Bumping of the distillation mixtureVigorous, uncontrolled boiling can splash the crude mixture into the condenser. Ensure smooth boiling by using a stir bar or boiling chips.
Distillation temperature is too highOverheating the distillation pot can cause higher-boiling impurities to co-distill. Maintain the pot temperature at the lowest possible level that allows for a steady distillation rate.
Solvent Extraction

Problem 1: Low recovery of this compound from an aqueous solution.

Possible Cause Troubleshooting Step
High water solubility of this compoundThis compound is highly miscible with water, making extraction inefficient. To improve recovery, use the "salting out" technique by saturating the aqueous phase with a salt like sodium chloride or potassium carbonate. This decreases the solubility of the amine in the aqueous layer and drives it into the organic phase.
Insufficient number of extractionsPerform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at extracting the product.
Inappropriate organic solventChoose a solvent in which this compound has high solubility and which is immiscible with water. Dichloromethane (B109758) or chloroform (B151607) can be effective.

Problem 2: Formation of an emulsion during extraction.

Possible Cause Troubleshooting Step
Vigorous shakingGently invert the separatory funnel multiple times instead of shaking it vigorously.
High concentration of solutesDilute the mixture with more water and organic solvent.
Presence of particulate matterFilter the crude mixture before extraction.
Unfavorable pHAdjust the pH of the aqueous layer. Making the solution strongly basic (pH > 12) with NaOH will ensure the this compound is in its free base form.
Persistent Emulsion Add a small amount of brine (saturated NaCl solution) or a few drops of ethanol (B145695) to help break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Quantitative Data Summary

Property Value Source
Boiling Point49-50 °C[3]
Density~0.824 g/mL at 25 °C
Solubility in WaterMiscible
Common Distillation Purity>99%[4]
Typical GC-MS Purity Assay>99.5%

Experimental Protocols

Fractional Distillation of Crude this compound

This protocol is designed for the purification of crude this compound from a typical Hofmann rearrangement reaction mixture.

Materials:

  • Crude this compound solution

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask (cooled in an ice bath)

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound solution and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: As the mixture heats, a vapor ring will begin to rise up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with a collection rate of approximately 1-2 drops per second.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction may contain more volatile impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature of 49-50 °C. This is the purified this compound.

    • End-run: As the distillation nears completion, the temperature may start to rise or become unstable. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Preparative Column Chromatography of Crude this compound

This protocol is suitable for small-scale, high-purity purification.

Materials:

  • Crude this compound

  • Amine-functionalized silica (B1680970) gel or basic alumina

  • Chromatography column

  • Eluent (e.g., a gradient of methanol (B129727) in dichloromethane with a small percentage of triethylamine)

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (amine-functionalized silica or basic alumina) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A common strategy is to start with a non-polar solvent and gradually increase the polarity (e.g., by increasing the percentage of methanol). The addition of a small amount of a volatile base like triethylamine (B128534) (0.1-1%) to the eluent can help to improve peak shape and prevent streaking.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent under reduced pressure, being mindful of the volatility of this compound. It is advisable to use a cold trap and to avoid excessive heating of the rotovap bath.

Visualizations

PurificationWorkflow Crude Crude this compound (from Hofmann Rearrangement) Distillation Fractional Distillation Crude->Distillation Primary Purification Extraction Liquid-Liquid Extraction Crude->Extraction Optional Pre-purification Chromatography Preparative Chromatography Crude->Chromatography Small-scale / High Purity Pure_Product High-Purity this compound Distillation->Pure_Product Purity >99% Waste Aqueous Waste (Salts, Water) Distillation->Waste Extraction->Distillation Impure_Organics Organic Impurities Extraction->Impure_Organics Chromatography->Pure_Product Purity >99.5%

Caption: General purification workflow for crude this compound.

TroubleshootingDistillation Start Distillation Issue Low_Yield Low Yield? Start->Low_Yield Water_Contamination Water in Product? Low_Yield->Water_Contamination No Check_Leaks Check for Leaks Low_Yield->Check_Leaks Yes High_Boiling_Impurity High-Boiling Impurity? Water_Contamination->High_Boiling_Impurity No Increase_Column_Efficiency Use More Efficient Column / Slower Rate Water_Contamination->Increase_Column_Efficiency Yes Control_Boiling Ensure Smooth Boiling (Stir Bar/Chips) High_Boiling_Impurity->Control_Boiling Yes End Problem Resolved High_Boiling_Impurity->End No Check_Temp Verify Thermometer Placement & Temp Check_Leaks->Check_Temp Check_Temp->End Increase_Column_Efficiency->End Control_Boiling->End

Caption: Troubleshooting flowchart for this compound distillation.

References

Technical Support Center: Optimizing Cyclopropylamine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on cyclopropylamine substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of substitution reactions involving this compound?

A1: The most prevalent substitution reactions are N-arylations, which form a carbon-nitrogen bond between the this compound and an aryl group. Key methods include the Buchwald-Hartwig amination (palladium-catalyzed), and copper-catalyzed couplings.[1][2][3][4] Additionally, methods exist for synthesizing substituted cyclopropylamines where various groups are attached to the cyclopropane (B1198618) ring itself.[5]

Q2: My N-arylation reaction is giving a low yield. What are the first parameters I should check?

A2: For low yields in N-arylation reactions, you should first evaluate your catalyst system (both the metal precursor and the ligand), the base, and the solvent. The combination of these three components is critical for catalytic activity. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as palladium and nickel catalysts can be sensitive to air.[6]

Q3: I am observing significant amounts of side products. What could be the cause?

A3: Side product formation can arise from several factors. In palladium-catalyzed reactions, a common side reaction is the hydrodehalogenation of the aryl halide.[3] Another potential issue, particularly in the synthesis of substituted cyclopropylamines, is the isomerization of the product (e.g., cis/trans isomerization).[5] This can sometimes be suppressed by the choice of solvent or by adding specific co-solvents.[5]

Q4: Can I run my this compound substitution at room temperature?

A4: Yes, several modern catalyst systems are designed to be highly active at room temperature, particularly for N-arylation reactions.[7][8][9] For instance, specific palladium catalysts with sterically demanding phosphine (B1218219) ligands (like adYPhos) and certain copper or nickel-based systems have shown high efficiency at 25°C.[7][8][10] However, the feasibility of room temperature reactions depends heavily on the specific substrates and catalyst used.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst• Ensure the use of an appropriate ligand for the specific transformation. Bulky, electron-rich phosphine ligands are often effective for Buchwald-Hartwig reactions.[6]• Use a pre-catalyst that is air-stable and activates reliably under the reaction conditions.[1][4]• For challenging substrates, consider switching from a palladium to a nickel or copper-based catalyst system.[7][9][10]
Inappropriate Base• The base is crucial for activating the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength of the base should be optimized for the specific substrates.
Poor Solvent Choice• The solvent affects catalyst solubility and activity. Toluene, dioxane, and THF are common solvents. Polar aprotic solvents can sometimes be beneficial.[11][12]
Low Diastereoselectivity (for substituted cyclopropylamines) Product Epimerization• The presence of certain metal salts (e.g., zinc halides) can cause cis/trans-isomerization of the this compound product.[5]• Adding a polar aprotic co-solvent like DMF, DMA, or DMSO can inhibit this epimerization and significantly improve the diastereomeric ratio.[5]
Reaction Temperature• Temperature can influence diastereoselectivity. Lowering the temperature may improve selectivity, but often at the cost of reaction rate. An optimal temperature must be found empirically.[5] For example, in one study, increasing the temperature from 85°C to 110°C decreased the diastereomeric ratio from >20:1 to 10:1.[5]
Reaction Stalls Before Completion Catalyst Deactivation• The catalyst may be deactivated by impurities or by the substrates/products themselves. Ensure high purity of all reagents.• Electron-rich aryl chlorides have been noted to inhibit some palladium catalysts.[7] In such cases, switching to a different catalyst system (e.g., a specific nickel-based catalyst) may be more effective.[10]
Reagent Addition Order• The order of reagent addition can be critical. For instance, in the synthesis of trans-2-substituted-cyclopropylamines, the addition of the amine after the formation of the zinc homoenolate intermediate is essential for product formation.[5]

Data and Protocols

Table 1: Effect of Co-Solvent and Temperature on Diastereoselectivity

This table summarizes the effect of adding a polar aprotic co-solvent and varying the temperature on the diastereomeric ratio (d.r.) for the synthesis of a trans-2-substituted-cyclopropylamine.[5]

EntryCo-SolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1None90774.4:1
2DMF8578>20:1
3None110-10:1
4DMA85->20:1
5DMSO85->20:1

Data adapted from a study on the synthesis of trans-2-substituted-cyclopropylamines.[5] The base reaction was performed in THF.

Table 2: Catalyst Systems for N-Arylation of this compound

This table provides an overview of different catalyst systems successfully employed for the N-arylation of this compound.

MetalLigand/Pre-catalystCoupling PartnerKey Features
Palladium[(tBuBrettPhos)Pd(allyl)]OTfAryl HalidesHighly active, air-stable pre-catalyst for mono-arylation.[1][4]
PalladiumadYPhos(Hetero)aryl ChloridesEnables room temperature coupling of challenging electron-rich aryl chlorides.[8]
Nickel(PAd-DalPhos)NiCl(o-tolyl)(Hetero)aryl (Pseudo)halidesBroad scope, effective for a wide range of heteroaryl chlorides at room temperature.[10]
CopperCuI / N-carbazolyl-1H-pyrrole-2-carbohydrazideAryl BromidesGeneral and efficient system for N-arylation at room temperature.[9]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general guideline for small-scale reactions and should be optimized for specific substrates.

  • Preparation: Oven-dry all glassware and a magnetic stir bar. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator or glovebox).

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for several minutes.

  • Addition of Reagents: Add the anhydrous solvent (e.g., toluene, 3-5 mL) via syringe. Then, add the this compound (1.2 mmol) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-24 hours).

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep 1. Oven-dry glassware and cool under inert gas setup 2. Add solids: Aryl Halide, Pd Catalyst, Ligand, Base prep->setup purge 3. Purge with Inert Gas (N2/Ar) setup->purge add_liquids 4. Add Solvent and this compound purge->add_liquids react 5. Heat and Stir add_liquids->react monitor 6. Monitor by TLC / GC-MS react->monitor workup 7. Quench, Extract, and Dry monitor->workup purify 8. Purify by Chromatography workup->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Logic for Low Diastereoselectivity

When encountering poor diastereoselectivity in the synthesis of substituted cyclopropylamines, a logical troubleshooting process can be followed.

Diastereoselectivity_Troubleshooting start Low Diastereoselectivity Observed check_solvent Is a polar aprotic co-solvent (DMF, DMSO) present? start->check_solvent add_solvent Action: Add DMF (e.g., 3:2 THF/DMF) to inhibit product epimerization. check_solvent->add_solvent No check_temp Is the reaction temperature optimized? (>100°C can be detrimental) check_solvent->check_temp Yes end Diastereoselectivity Improved add_solvent->end lower_temp Action: Screen lower temperatures (e.g., 80-90°C). check_temp->lower_temp No check_salts Are zinc halide salts present? (Can catalyze epimerization) check_temp->check_salts Yes lower_temp->end complex_zn Consider additives that can chelate metal salts. check_salts->complex_zn Yes check_salts->end No complex_zn->end

Caption: Troubleshooting logic for poor diastereoselectivity.

References

stability issues of cyclopropylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopropylamine Stability

Welcome to the technical support center for this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is this compound stable under acidic conditions?

A: Generally, this compound, as an organic base, reacts with acids to form stable salts, such as this compound hydrochloride. The compound is listed as being stable under normal temperatures and pressures and should be stored away from incompatible substances like acids.[1] However, the high reactivity of the strained three-membered ring means that under certain forceful acidic conditions, particularly in the presence of strong or Lewis acids, the cyclopropane (B1198618) ring can undergo cleavage.[2][3]

Q2: Under what specific acidic conditions does this compound become unstable?

A: Instability and degradation, specifically ring-opening, are typically observed under more forcing conditions rather than standard aqueous acid workups. Key factors that promote degradation include:

  • Strong Superacids: Studies have shown that superacids (e.g., trifluoromethanesulfonic acid, CF₃SO₃H) can induce ring-opening of phenylthis compound hydrochloride to form a dicationic intermediate.[3]

  • Lewis Acids: Lewis acids are frequently used to activate and open the cyclopropane ring in "donor-acceptor" cyclopropanes for synthetic purposes.[4][5][6] The presence of a Lewis acid catalyst can facilitate nucleophilic attack and ring cleavage.

  • Elevated Temperatures: As with most chemical reactions, higher temperatures can provide the necessary activation energy for degradation pathways, even under moderately acidic conditions.

Q3: What is the mechanism of acid-catalyzed ring-opening?

A: The process is initiated by the protonation of the amine group. In the presence of a strong or Lewis acid, the highly strained C-C bonds of the cyclopropane ring can be cleaved. This typically proceeds through a mechanism that generates a carbocation intermediate, which is then trapped by a nucleophile present in the reaction mixture. For donor-acceptor cyclopropanes, Lewis acid activation of an acceptor group facilitates ring-opening to create an intermediate that can be attacked by a nucleophile.[4]

Acid_Catalyzed_Ring_Opening cluster_start Step 1: Protonation cluster_cleavage Step 2: Ring Cleavage cluster_trapping Step 3: Nucleophilic Trapping CPA This compound (C₃H₅NH₂) H_plus H⁺ (Acid) CPA_H Protonated this compound (C₃H₅NH₃⁺) H_plus->CPA_H + Acid CPA_H_ring Protonated this compound (Strained Ring) Carbocation Ring-Opened Carbocation Intermediate CPA_H_ring->Carbocation Strong Acid / Lewis Acid Carbocation_trap Carbocation Intermediate Nu Nu⁻ (Nucleophile) Product Degradation Product Nu->Product + Nucleophile

Caption: Mechanism of acid-catalyzed cyclopropane ring-opening.

Q4: What are the observable signs of this compound degradation during an experiment?

A: Degradation can be identified by:

  • Appearance of Unexpected Products: Analysis of your reaction mixture by TLC, LC-MS, or GC-MS may show new, unexpected spots or peaks.

  • Complex NMR Spectra: The proton and carbon NMR spectra of your crude or purified product might show a complex mixture of signals that do not correspond to your expected product, often including signals in the alkene region or characteristic of a linear alkyl chain.

  • Low Yield: An unexpectedly low yield of your desired product can be an indicator that the starting material or an intermediate is degrading under the reaction or workup conditions.

Q5: How can I minimize or prevent the degradation of the this compound moiety?

A: To maintain the integrity of the cyclopropyl (B3062369) ring, consider the following precautions:

  • Use Weaker Acids: For pH adjustments or salt formation, use milder acids like acetic acid or citric acid instead of strong mineral acids like HCl or H₂SO₄ where possible.

  • Control Temperature: Perform acid-related steps at low temperatures (e.g., 0 °C) to minimize the rate of potential degradation reactions.

  • Avoid Lewis Acids: If a Lewis acid is not essential for your desired transformation, avoid its use. If it is required, screen for the mildest possible Lewis acid that achieves the desired reactivity.

  • Careful Workup: When performing an acidic wash, do it quickly at low temperatures and proceed immediately to the basification and extraction steps. Avoid prolonged exposure to acidic aqueous layers.

Decision_Workflow start Experiment involves acidic conditions? lewis_acid Is a Lewis Acid present/required? start->lewis_acid acid_strength Is a strong protic acid (e.g., HCl, H₂SO₄, Superacid) required? lewis_acid->acid_strength No high_risk High Risk of Ring-Opening ACTION: Use mildest possible conditions, monitor closely lewis_acid->high_risk Yes elevated_temp Are elevated temperatures (> RT) required? acid_strength->elevated_temp No acid_strength->high_risk Yes moderate_risk Moderate Risk of Ring-Opening ACTION: Use low temp (0 °C), minimize exposure time elevated_temp->moderate_risk Yes low_risk Low Risk of Degradation ACTION: Proceed with standard precautions elevated_temp->low_risk No

Caption: Decision workflow for assessing this compound stability risk.

Quantitative Data on Stability

Specific kinetic data for the degradation of this compound itself is not widely available in public literature, as stability is highly dependent on the specific substrate, solvent, and acid used. However, general chemical principles dictate that the rate of acid-catalyzed degradation will increase with both acid strength and temperature.[7][8] The following table provides an illustrative summary of the expected stability profile.

Condition Acid Type / Strength Temperature Expected Stability Primary Risk
1Mild Organic Acid (e.g., Acetic Acid)0 - 25 °CHighSalt formation
2Strong Mineral Acid (e.g., 1M HCl)0 °CModerate to HighRing-opening over time
3Strong Mineral Acid (e.g., 1M HCl)> 50 °CLow to ModerateRing-opening
4Lewis Acid (e.g., Yb(OTf)₃, MgI₂)25 °CLowCatalytic Ring-Opening
5Superacid (e.g., CF₃SO₃H)0 - 25 °CVery LowRapid Ring-Opening

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability in Acidic Media

This protocol outlines a method to assess the stability of a this compound-containing compound under specific acidic conditions using HPLC analysis.

Stability_Monitoring_Workflow prep_solution 1. Prepare Stock Solution Dissolve compound in an appropriate organic solvent. initial_sample 3. Take Initial Sample (T=0) Add aliquot of stock to a vial, quench immediately with base, extract, and prepare for HPLC. prep_solution->initial_sample prep_acid 2. Prepare Acidic Medium Prepare the desired acidic solution (e.g., 1M HCl in H₂O/MeOH). start_reaction 4. Initiate Experiment Add stock solution to the acidic medium at the target temperature. prep_acid->start_reaction initial_sample->start_reaction time_points 5. Sample at Time Points Withdraw aliquots at set intervals (e.g., 1h, 4h, 24h). start_reaction->time_points quench_extract 6. Quench and Extract Immediately add each aliquot to a vial with excess base (e.g., NaHCO₃) and extract with an organic solvent. time_points->quench_extract analyze 7. HPLC Analysis Analyze all samples to determine the percentage of remaining starting material. quench_extract->analyze

Caption: Experimental workflow for a stability study.

Methodology:

  • Stock Solution: Prepare a stock solution of your this compound-containing compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile, THF).

  • T=0 Sample: To a vial containing a neutralizing aqueous base (e.g., saturated NaHCO₃), add a precise aliquot (e.g., 100 µL) of the stock solution. Extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and prepare a sample for HPLC analysis. This represents 100% starting material.

  • Initiate Stability Test: In a temperature-controlled vial, add a larger volume of the stock solution to your chosen acidic medium (e.g., 1 mL of stock into 9 mL of 1M HCl).

  • Time Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the same size as the T=0 sample.

  • Quench and Prepare: Immediately quench each aliquot in a vial containing neutralizing base and extract as described in Step 2.

  • Analysis: Analyze all samples by HPLC. Compare the peak area of the starting material at each time point to the T=0 sample to determine the percentage of degradation over time.

Protocol 2: Recommended Procedure for an Acidic Workup

This protocol provides a method to safely wash a reaction mixture containing a this compound derivative with an acidic solution to remove basic impurities.

  • Cool the Reaction Mixture: Before starting the workup, cool the organic reaction mixture to 0 °C in an ice bath.

  • Prepare Cold Reagents: Use pre-chilled (0-5 °C) acidic wash solution (e.g., 0.5M HCl) and deionized water.

  • Perform Wash: Transfer the reaction mixture to a separatory funnel. Add the cold acidic solution and shake gently but briefly (e.g., for 15-30 seconds). Do not allow the layers to remain in contact for an extended period.

  • Separate Layers Promptly: Allow the layers to separate and drain the aqueous layer immediately.

  • Neutralize: Proceed without delay to wash the organic layer with a cold neutralizing solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to remove any residual acid.

  • Final Wash and Drying: Wash the organic layer with cold brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

References

Cyclopropylamine: Technical Support Center for Safe Disposal and Environmental Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of cyclopropylamine, a volatile and hazardous compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable, corrosive, and toxic substance.[1][2][3][4][5] It can cause severe skin burns and eye damage upon contact.[2][3][4][5] Inhalation or ingestion of this compound can be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[1] The vapors are heavier than air and can form explosive mixtures with air, posing a significant fire and explosion risk, especially in confined spaces.[1][2]

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water.[1][3]

  • Inhalation: Move the individual to fresh air and keep them at rest. If breathing is difficult or stops, provide artificial respiration.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek urgent medical help.[2]

Q3: How should I store this compound in the laboratory?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][7] Keep containers tightly closed and protect them from physical damage.[3][6] It is incompatible with oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1] Storage should be in an approved flame-proof area, and containers should be periodically vented as pressure may build up.[1][3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to prevent any contact with the substance.[1][4] This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC).[1]

  • Body Protection: A complete suit protecting against chemicals, or at a minimum, overalls and a PVC apron.[1][4]

  • Respiratory Protection: Use in a well-ventilated area is crucial. If inhalation risk is high, a self-contained breathing apparatus should be used.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Faint amine odor detected in the lab. Minor leak from a container or residual contamination.1. Ensure proper ventilation. 2. Check all container seals for tightness. 3. Wipe down surfaces with a 5% acetic acid solution followed by water.[3] 4. If the odor persists, evacuate the area and follow emergency procedures.
Visible spill of this compound. Accidental dropping of a container or improper handling.1. Minor Spill: Remove all ignition sources.[1] Absorb the spill with an inert material like vermiculite (B1170534) or sand.[3] Collect the residue in a designated flammable waste container.[3] 2. Major Spill: Evacuate the area immediately and move upwind.[1] Alert the emergency response team.[1]
Container of this compound is bulging. Pressure buildup due to the substance's volatility.1. Do not handle the container directly. 2. Slowly and carefully vent the container in a well-ventilated area or fume hood.[3] 3. If you are not trained to do this, contact your institution's environmental health and safety department.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Weight 57.09 g/mol [1]
Specific Gravity 0.824 g/mL at 25 °C[1]
Boiling Point 49–50 °C
Flash Point -25 °C (-13 °F)[8]
Autoignition Temperature 275 °C (527 °F)[8]
Oral LD50 (Rat) 445 mg/kg[5]

Experimental Protocols

Protocol for Neutralization of Small this compound Spills

This protocol is intended for small spills (less than 100 mL) in a controlled laboratory setting with proper ventilation.

Materials:

  • Inert absorbent material (vermiculite, sand)

  • 5% acetic acid solution

  • Sodium bicarbonate (for final neutralization)

  • pH paper

  • Designated hazardous waste container

  • Full personal protective equipment (PPE)

Procedure:

  • Containment: Immediately contain the spill by creating a barrier with the inert absorbent material.

  • Absorption: Gently cover the spill with more absorbent material and allow it to fully absorb the this compound.

  • Initial Neutralization: Carefully add the 5% acetic acid solution to the absorbed material. This should be done slowly to control the exothermic reaction.

  • pH Check: After the reaction has subsided, check the pH of the mixture using pH paper. The goal is to reach a neutral pH (around 7).

  • Final Neutralization: If the mixture is still acidic, add sodium bicarbonate slowly until the pH is neutral.

  • Disposal: Collect the neutralized mixture in a designated hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with a 5% acetic acid solution followed by a thorough water rinse.[3]

Visualizations

Logical Workflow for this compound Waste Disposal

WasteDisposalWorkflow start This compound Waste Generated is_contaminated Is the waste contaminated? start->is_contaminated can_recycle Can it be reclaimed (e.g., distillation)? is_contaminated->can_recycle No neutralize Treat and neutralize at an approved facility is_contaminated->neutralize Yes recycle Recycle/Reclaim can_recycle->recycle Yes can_recycle->neutralize No end Disposal Complete recycle->end incinerate Incinerate in a licensed apparatus neutralize->incinerate landfill Dispose in a licensed landfill for chemical waste incinerate->landfill landfill->end

Caption: Decision-making workflow for the proper disposal of this compound waste.

Experimental Workflow for a Minor Spill Response

SpillResponseWorkflow spill Minor this compound Spill Occurs ppe Ensure Full PPE is Worn spill->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent ignition->contain absorb Absorb the Spilled Material contain->absorb neutralize Neutralize with Dilute Acetic Acid absorb->neutralize collect Collect Residue in Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate complete Spill Response Complete decontaminate->complete

References

Technical Support Center: Overcoming Solubility Challenges of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with cyclopropylamine derivatives during experimental research.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to address this?

A1: Initially, a thorough characterization of the physicochemical properties of your compound is crucial. This includes determining its pKa, logP, melting point, and crystal form. Based on these properties, you can select an appropriate solubility enhancement strategy. For basic this compound derivatives, pH modification and salt formation are often effective initial approaches.

Q2: How can I improve the solubility of my basic this compound derivative by adjusting the pH?

A2: Since the this compound moiety imparts basicity, the solubility of its derivatives is typically pH-dependent. Lowering the pH of the aqueous medium will lead to the protonation of the amine group, forming a more soluble salt form. You can conduct a pH-solubility profile study by measuring the solubility of your compound across a range of pH values to determine the optimal pH for dissolution.

Q3: What are the most common formulation strategies for poorly soluble this compound derivatives?

A3: Several advanced formulation strategies can be employed for this compound derivatives that exhibit very low solubility, even after pH modification. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can significantly enhance its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: For lipophilic derivatives, formulations such as self-emulsifying drug delivery systems (SEDDS), supersaturated lipid-based formulations (sLBFs), and solid lipid nanoparticles (SLNs) can improve oral bioavailability.

  • Salt Formation: Creating a salt of the basic this compound moiety with a suitable counterion can drastically improve its solubility and dissolution characteristics.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.

Q4: When should I consider using an amorphous solid dispersion (ASD)?

A4: An ASD is a suitable option when your this compound derivative is a crystalline material with high lattice energy, which contributes to its poor solubility. Converting the crystalline form to a higher-energy amorphous state can lead to a significant increase in aqueous solubility. This strategy is particularly useful for compounds classified as BCS Class II or IV.

Q5: What are the key considerations when developing a lipid-based formulation for a this compound derivative?

A5: Key considerations include the lipophilicity of your compound (logP value), its solubility in various lipid excipients (oils, surfactants, and co-solvents), and the desired dose. It's crucial to screen different lipid excipients to find a system that can dissolve the required amount of the drug and form a stable emulsion upon dilution in aqueous media. For some compounds, forming a lipophilic salt can further enhance drug loading in lipid-based systems.

Troubleshooting Guides

Issue 1: Recrystallization of the Amorphous Solid Dispersion (ASD)
  • Problem: The amorphous form of the this compound derivative in the ASD is thermodynamically unstable and tends to recrystallize over time, leading to a loss of the solubility advantage.

  • Possible Causes & Solutions:

    • Inadequate Polymer Stabilization: The chosen polymer may not be effectively inhibiting molecular mobility.

      • Solution: Screen different polymers with higher glass transition temperatures (Tg) or stronger specific interactions (e.g., hydrogen bonding) with your compound. Increasing the polymer-to-drug ratio can also enhance stability.

    • Hygroscopicity: Moisture absorption can act as a plasticizer, lowering the Tg of the dispersion and promoting crystallization.

      • Solution: Store the ASD under dry conditions (e.g., in a desiccator or with a desiccant). Consider using less hygroscopic polymers.

    • High Drug Loading: A high concentration of the drug in the polymer matrix increases the driving force for crystallization.

      • Solution: If stability is an issue, try reducing the drug loading in the formulation.

Issue 2: Low Drug Loading in Lipid-Based Formulations
  • Problem: The solubility of the this compound derivative in the selected lipid excipients is insufficient to achieve the desired dose in a reasonable volume.

  • Possible Causes & Solutions:

    • Poor Excipient Selection: The chosen oils, surfactants, or co-solvents are not optimal for your specific compound.

      • Solution: Conduct a systematic screening of a wider range of lipid excipients with varying properties (e.g., different fatty acid chain lengths, HLB values).

    • Compound Properties: The derivative may have a high melting point or strong crystal lattice energy, limiting its solubility in lipids.

      • Solution: Consider forming a lipophilic salt of your compound. Pairing the basic this compound with a lipophilic counterion (e.g., docusate, long-chain alkyl sulfates) can significantly increase its solubility in lipid vehicles.

Data Presentation: Solubility of Venetoclax (B612062) (a this compound Derivative)

Venetoclax is a B-cell lymphoma-2 (Bcl-2) inhibitor containing a this compound moiety and is known for its poor aqueous solubility. The following table summarizes its solubility in various media and the improvements achieved through different formulation strategies.

Medium/FormulationSolubility/Concentration AchievedReference(s)
Aqueous Buffer (pH 7.4) < 0.0042 µg/mL[1]
DMSO Up to 257.5 mg/mL[2]
Supersaturated Lipid-Based Formulation (in Peceol®) 50 mg/mL[3]
Lipophilic Salt (Venetoclax docusate) in SEDDS Up to 6.2-fold higher than the free base in the same formulation[4]
In Vivo Formulation 1 10 mg/mL (Suspension in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[2]
In Vivo Formulation 2 5 mg/mL (Suspension in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline)[5]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol provides a general procedure for preparing an amorphous solid dispersion of a poorly soluble this compound derivative using a laboratory-scale spray dryer.

Materials:

  • This compound derivative (API)

  • Amorphous polymer (e.g., PVP K30, HPMCAS, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both the API and polymer are soluble.

Procedure:

  • Solution Preparation:

    • Dissolve the API and the chosen polymer in the selected solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w API:polymer).

    • Ensure complete dissolution of both components with gentle stirring.

    • The total solid concentration in the solution should typically be in the range of 2-10% (w/v).

  • Spray Dryer Setup:

    • Set the inlet temperature to a level that ensures rapid solvent evaporation without causing thermal degradation of the API (typically 100-150°C).

    • Adjust the atomizing air flow rate and the solution feed rate to achieve a fine mist and a stable outlet temperature (typically 50-80°C).

  • Spray Drying Process:

    • Feed the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, and the solid dispersion particles are collected in the cyclone separator.

  • Secondary Drying:

    • Collect the powder and dry it further under vacuum at a moderate temperature (e.g., 40-60°C) for several hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Evaluate the enhancement in dissolution rate using a standard dissolution apparatus.

Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)

This protocol outlines the steps for developing a Self-Emulsifying Drug Delivery System (SEDDS) for a lipophilic this compound derivative.

Materials:

  • This compound derivative (API)

  • Oil (e.g., Capmul MCM®, Peceol®, olive oil)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Excipient Screening:

    • Determine the solubility of the API in a variety of oils, surfactants, and co-solvents.

    • Select the excipients that show the highest solubilizing capacity for your compound.

  • Ternary Phase Diagram Construction:

    • To identify the self-emulsifying region, prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • Titrate each formulation with water and observe the formation of a clear or slightly bluish, stable microemulsion.

    • Construct a ternary phase diagram to map the efficient self-emulsification region.

  • Formulation Preparation:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Add the API to the pre-mixed excipients and stir until it is completely dissolved. Gentle heating may be applied if necessary, provided the compound is thermally stable.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in a relevant aqueous medium (e.g., water, simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Self-Emulsification Time: Assess the time it takes for the formulation to form a stable emulsion upon gentle agitation in an aqueous medium.

    • In Vitro Dissolution/Dispersion Test: Perform a dissolution test in a relevant medium to evaluate the drug release profile from the formulation.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_formulation Formulation Development cluster_characterization Characterization & Optimization physchem Physicochemical Characterization (pKa, logP, m.p.) sol_screen Solubility Screening (pH, Solvents) physchem->sol_screen Guides asd Amorphous Solid Dispersion sol_screen->asd Select Strategy lbf Lipid-Based Formulation sol_screen->lbf Select Strategy salt Salt Formation sol_screen->salt Select Strategy dissolution In Vitro Dissolution/Dispersion asd->dissolution lbf->dissolution salt->dissolution stability Physical & Chemical Stability dissolution->stability Assess bioavailability In Vivo Bioavailability stability->bioavailability Optimize & Test

Caption: A generalized workflow for addressing the solubility issues of this compound derivatives.

troubleshooting_asd cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Recrystallization of ASD cause1 Inadequate Polymer Stabilization issue->cause1 cause2 Moisture Absorption issue->cause2 cause3 High Drug Loading issue->cause3 sol1 Screen Different Polymers Increase Polymer:Drug Ratio cause1->sol1 Address with sol2 Store in Dry Conditions Use Less Hygroscopic Polymer cause2->sol2 Address with sol3 Reduce Drug Loading cause3->sol3 Address with

Caption: A troubleshooting guide for the recrystallization of amorphous solid dispersions.

References

Validation & Comparative

Cyclopropylamine vs. Azetidine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, saturated ring systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, cyclopropylamine and azetidine (B1206935) moieties have emerged as popular bioisosteres for a variety of functional groups. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective impacts on key drug-like properties to inform rational drug design.

At a Glance: Key Physicochemical and Pharmacokinetic Properties

PropertyThis compoundAzetidineKey Considerations
Ring Size 3-membered4-memberedRing strain in this compound is higher, influencing reactivity and bond angles.
Basicity (pKa) Generally higherGenerally lowerThe pKa of the nitrogen is influenced by ring strain and substitution. Azetidine's lower basicity can be advantageous in reducing off-target effects, particularly hERG inhibition.
Lipophilicity (LogP/LogD) Generally lower than larger alkyl groupsCan offer a reduction in lipophilicity compared to larger, more flexible amines.Both scaffolds can be used to modulate lipophilicity and escape "flatland" in drug design.
Solubility Can improve solubility compared to more lipophilic groups.Often improves aqueous solubility due to its polar nature and three-dimensional shape.The impact on solubility is context-dependent and influenced by the overall molecular structure.
Metabolic Stability Can be susceptible to CYP450-mediated ring opening and reactive metabolite formation.Generally offers improved metabolic stability by blocking metabolically labile sites.Strategic substitution on either ring is crucial to mitigate metabolic liabilities.
Permeability Permeability is compound-specific.Can modulate permeability; the rigid structure can be beneficial for passive diffusion.Both can be incorporated into compounds with good cell permeability.
Synthetic Accessibility Readily accessible through various synthetic routes.Increasingly accessible, with a growing number of commercially available building blocks.The choice of scaffold may be influenced by synthetic feasibility in a given project.

Physicochemical Properties: A Deeper Dive

The choice between a this compound and an azetidine moiety can significantly impact a compound's fundamental physicochemical properties, which in turn govern its behavior in biological systems.

Basicity (pKa) and Lipophilicity (LogD)

The three-membered ring of this compound possesses significant ring strain, which influences the hybridization of the nitrogen atom and can lead to a higher basicity compared to acyclic secondary amines. In contrast, the four-membered azetidine ring has less ring strain, and its derivatives often exhibit lower basicity. This difference in pKa can have profound implications for a drug candidate's profile. A lower pKa, as is often seen with azetidines, can reduce the potential for off-target ion channel interactions, such as inhibition of the hERG channel, a common safety liability.

In terms of lipophilicity, both scaffolds offer a means to introduce three-dimensionality and move away from the "flatland" of aromatic systems, which can be beneficial for improving solubility and other ADME properties. The cyclopropyl (B3062369) group is generally less lipophilic than an isopropyl group[1]. The replacement of a larger, more flexible amine with a compact azetidine ring can also lead to a desirable decrease in LogD.

Metabolic Stability: A Critical Consideration

A key differentiator between this compound and azetidine is their metabolic stability. Cyclopropylamines can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to ring-opening and the formation of reactive metabolites[1]. This metabolic liability has been a concern in drug development programs.

Azetidines, on the other hand, are often employed to enhance metabolic stability. Their rigid structure can shield adjacent metabolically labile sites from enzymatic degradation.

Case Study: Enhancing Metabolic Stability with Azetidine

In the development of enoyl-[acyl carrier protein] reductase (FabI) inhibitors, researchers at Aurigene replaced a linear tertiary amide in a lead compound with an azetidine amide. This modification resulted in a significant improvement in metabolic stability in mouse liver microsomes and a better pharmacokinetic profile in mice. This enhancement was attributed to the conformationally restricted nature of the azetidine amide[1].

Table 1: Metabolic Stability Comparison of a Linear Amide vs. an Azetidine Amide[1]

CompoundStructureMouse Liver Microsome Stability (% remaining at 30 min)
Linear Amide(Structure not provided in source)<10
Azetidine Amide(Structure not provided in source)>90

Permeability: Navigating Biological Barriers

The ability of a drug to permeate biological membranes is essential for its absorption and distribution. Both this compound and azetidine can influence a compound's permeability profile.

While there is a lack of direct matched-pair permeability data for this compound versus azetidine in the public domain, studies on azetidine-containing compounds have demonstrated their potential for good cell permeability. For instance, in a series of azetidine derivatives developed as anti-tuberculosis agents, several compounds exhibited favorable Caco-2 permeability[2].

Table 2: Caco-2 Permeability Data for Selected Azetidine-Containing Compounds[2]

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
BGAz-0020.8 ± 0.11.2 ± 0.21.5
BGAz-0031.1 ± 0.21.5 ± 0.31.4
BGAz-0041.5 ± 0.32.0 ± 0.41.3
BGAz-0052.1 ± 0.41.9 ± 0.30.9

Data represents mean ± SD.

Impact on Receptor Binding Affinity

The rigid and defined three-dimensional structures of both this compound and azetidine can be exploited to optimize interactions with biological targets. The conformational constraint imposed by these rings can reduce the entropic penalty upon binding, potentially leading to higher affinity.

The choice between these two scaffolds can be highly target-dependent. The subtle differences in size, shape, and vector projections of substituents can lead to significant differences in binding affinity. Unfortunately, publicly available data from matched-pair analyses directly comparing the impact of this compound versus azetidine on the binding affinity to a specific target is scarce. However, the principle of using small, rigid scaffolds to probe and fit into binding pockets is a well-established strategy in medicinal chemistry. For example, replacing an isopropyl group with a cyclopropyl group in a series of kinase inhibitors led to a 9-fold increase in potency, attributed to the smaller, more constrained nature of the cyclopropyl ring better fitting the binding pocket[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture contains the test compound (e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the remaining compound concentration versus time.

Caco-2 Permeability Assay

Objective: To determine the in vitro permeability of a compound across a Caco-2 cell monolayer, which serves as a model for the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker, such as lucifer yellow.

  • Permeability Measurement (Apical to Basolateral - A-B): The test compound is added to the apical (donor) compartment. At specified time intervals, samples are taken from the basolateral (receiver) compartment.

  • Permeability Measurement (Basolateral to Apical - B-A): To assess active efflux, the test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the cell monolayer, and C₀ is the initial concentration of the compound in the donor compartment. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties pKa pKa LogP/LogD LogP/LogD Solubility Solubility Metabolic Stability Metabolic Stability Permeability Permeability Receptor_Binding Receptor Binding This compound This compound This compound->pKa Generally Higher This compound->LogP/LogD Lower than larger alkyls This compound->Solubility Can improve This compound->Metabolic Stability Potential for ring opening This compound->Permeability Compound-specific This compound->Receptor_Binding Rigid scaffold Azetidine Azetidine Azetidine->pKa Generally Lower Azetidine->LogP/LogD Can reduce Azetidine->Solubility Often improves Azetidine->Metabolic Stability Generally improved Azetidine->Permeability Can modulate Azetidine->Receptor_Binding Rigid scaffold

Comparative properties of this compound and azetidine.

G Start Lead Compound Physicochem Physicochemical Profiling pKa, LogP, Solubility Start->Physicochem In_Vitro_ADME In Vitro ADME Assays Metabolic Stability (Microsomes, Hepatocytes) Permeability (PAMPA, Caco-2) Start->In_Vitro_ADME In_Vitro_Potency In Vitro Potency/Binding Receptor Binding Assay (Ki, IC50) Start->In_Vitro_Potency Data_Analysis Data Analysis and Candidate Selection Physicochem->Data_Analysis In_Vitro_ADME->Data_Analysis In_Vitro_Potency->Data_Analysis In_Vivo_PK In Vivo Pharmacokinetics Data_Analysis->In_Vivo_PK Efficacy_Tox Efficacy and Toxicology Studies In_Vivo_PK->Efficacy_Tox Candidate Drug Candidate Efficacy_Tox->Candidate

A typical workflow for evaluating drug candidates.

GPCR_Signaling cluster_membrane Cell Membrane GPCR Extracellular 7-TM Domain Intracellular G_protein G-Protein (inactive) (GDP-bound) GPCR:f2->G_protein Activates G_protein_active G-Protein (active) (GTP-bound) G_protein->G_protein_active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (e.g., Drug Molecule) Ligand->GPCR:f0 Binds to G_protein_active->Effector Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

A Comparative Guide to Analytical Methods for Cyclopropylamine Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and application of cyclopropylamine, a key building block in the pharmaceutical industry. This guide provides a comparative overview of the principal analytical techniques for validating the purity of this compound, offering insights into their methodologies, performance characteristics, and ideal applications. The methods covered include Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Non-Aqueous Titration.

Comparison of Key Analytical Techniques

A multi-faceted approach employing orthogonal analytical methods provides the most comprehensive and reliable assessment of this compound purity. Each technique offers unique advantages and provides distinct information about the sample's composition.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of various analytical methods for the determination of this compound purity.

Analytical MethodPrincipleLinearity (R²)Accuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key Advantages
GC-FID Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase, followed by detection via flame ionization.> 0.9995 - 105< 5Analyte-dependent, typically in the low µg/mL range.High resolution for volatile impurities, robust, and widely available.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.> 0.99998 - 102< 1Dependent on sample concentration and number of scans.Primary ratio method, no need for a specific reference standard of the analyte, provides structural information.
Non-Aqueous Titration Titration of the basic amine group with a strong acid in a non-aqueous solvent.Not Applicable98 - 102< 2Dependent on titrant concentration and sample weight.Cost-effective, simple, and provides a direct measure of the basic content (assay).

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and accurate purity data.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential volatile impurities.

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is required.

Experimental Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_sample Accurately weigh sample dissolve Dissolve in appropriate solvent (e.g., Methanol) prep_sample->dissolve inject Inject sample onto GC column dissolve->inject separate Separate components based on volatility inject->separate detect Detect components with FID separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (% Area) integrate->calculate start Start weigh Accurately weigh sample and internal standard start->weigh dissolve Dissolve in deuterated solvent weigh->dissolve acquire Acquire 1H NMR spectrum dissolve->acquire process Process spectrum (FT, phase, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate end End calculate->end cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Accurately weigh sample dissolve_sample Dissolve in glacial acetic acid weigh_sample->dissolve_sample add_indicator Add indicator (e.g., crystal violet) dissolve_sample->add_indicator titrate Titrate with standardized perchloric acid add_indicator->titrate endpoint Observe endpoint color change titrate->endpoint record_volume Record titrant volume endpoint->record_volume calculate_purity Calculate purity based on stoichiometry record_volume->calculate_purity

Spectroscopic Profile of Cyclopropylamine: A Comparative Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of small molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for cyclopropylamine, a key building block in many pharmaceutical compounds. By presenting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside detailed experimental protocols, this document serves as a practical resource for the identification and characterization of this important amine.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1~2.2m-CH-NH₂
2~1.1br s-NH₂
3~0.4m-CH₂ (cis to NH₂)
4~0.2m-CH₂ (trans to NH₂)

¹³C NMR (Carbon-13 NMR)

SignalChemical Shift (δ) ppmAssignment
1~25CH-NH₂
2~3CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

The following major absorption peaks are observed in the infrared spectrum of this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3360N-H Symmetric StretchPrimary Amine (NH₂)
~3290N-H Asymmetric StretchPrimary Amine (NH₂)
~3080, ~3000C-H StretchCyclopropyl C-H
~1590N-H ScissoringPrimary Amine (NH₂)
~1450CH₂ ScissoringCyclopropyl CH₂
~1040C-N StretchAliphatic Amine
~870Ring DeformationCyclopropyl Ring

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of liquid this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

Procedure:

  • Sample Preparation:

    • In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • If using an internal standard, add a very small amount of TMS to the solution.

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (usually 8-16 scans).

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum of liquid this compound using an ATR-FTIR spectrometer.

Materials:

  • This compound

  • ATR-FTIR spectrometer

  • Lint-free wipes

  • Suitable solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

    • Acquire the sample spectrum. The spectrometer will co-add a number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound, from initial preparation to final data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Chemical Sample (e.g., this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Neat (IR) Sample->Dissolve Filter Filter if Necessary Dissolve->Filter NMR_acq NMR Spectrometer (¹H and ¹³C) Filter->NMR_acq IR_acq IR Spectrometer (ATR-FTIR) Filter->IR_acq NMR_proc Fourier Transform, Phasing, Referencing NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc NMR_interp Analyze Chemical Shifts, Coupling Patterns, Integration NMR_proc->NMR_interp IR_interp Analyze Absorption Frequencies and Functional Groups IR_proc->IR_interp Structure Structure Elucidation/ Confirmation NMR_interp->Structure IR_interp->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

A Comparative Guide to Mechanistic Pathways in Cyclopropylamine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety, a strained three-membered ring fused to a nitrogen atom, is a versatile functional group increasingly utilized in organic synthesis and medicinal chemistry. Its unique electronic and steric properties facilitate a diverse range of chemical transformations, often proceeding through fascinating and complex mechanistic pathways. This guide provides an objective comparison of various this compound-mediated reactions, with a focus on photoredox-catalyzed processes. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the proposed mechanisms to aid in the understanding and application of this powerful synthetic tool.

Mechanistic Overview: The Central Role of the Aminium Radical Cation

At the heart of many this compound-mediated reactions lies the formation of an aminium radical cation. This highly reactive intermediate is typically generated via single-electron transfer (SET) from the nitrogen atom of the this compound to a photocatalyst excited by visible light. The inherent ring strain of the cyclopropane (B1198618) ring then drives a rapid ring-opening event, leading to the formation of a distonic radical cation. This key intermediate, possessing both a radical and a cationic center, can then engage in a variety of downstream processes, including cycloadditions and other carbon-carbon bond-forming reactions.

[3+2] Cycloaddition Reactions: A Comparative Analysis

One of the most powerful applications of this compound reactivity is in [3+2] cycloaddition reactions with olefins to form cyclopentylamine (B150401) derivatives. These reactions can be rendered highly stereoselective through the use of appropriate catalysts and reaction conditions.

Diastereoselective [3+2] Cycloaddition

The diastereoselectivity of the [3+2] cycloaddition can be influenced by the nature of the this compound and the olefin, as well as the reaction conditions. The following table summarizes the optimization of a visible-light-mediated [3+2] cycloaddition of N-aryl cyclopropylamines with electron-deficient olefins.

EntryPhotocatalystSolventAtmosphereYield (%)Diastereomeric Ratio (cis:trans)
1Ru(bpz)₃(PF₆)₂CH₃NO₂Air211:1
2Ru(bpz)₃(PF₆)₂CH₃NO₂Degassed961:1
3NoneCH₃NO₂Degassed<5-
4Ru(bpz)₃(PF₆)₂CH₃NO₂Degassed (in dark)<5-
5Ru(bpy)₃(PF₆)₂CH₃NO₂Degassed451:1
6Ir(dtbbpy)(ppy)₂PF₆CH₃NO₂Degassed301:1

Data synthesized from a study by Nguyen, T. H., et al.[1]

The data clearly indicates that the choice of photocatalyst and the removal of oxygen are critical for achieving high yields.[1] While this particular system shows little diastereoselectivity with simple monocyclic cyclopropylamines, diastereoselectivity can be induced with bicyclic cyclopropylamines.[1]

A highly diastereoselective variant has been developed for the reaction between N-sulfonyl cyclopropylamines and electron-deficient olefins. This method consistently produces trans-cyclopentanes.[2]

EntryOlefinYield (%)Diastereomeric Ratio (trans:cis)
1Ethyl acrylate85>20:1
2Methyl acrylate82>20:1
3n-Butyl acrylate88>20:1
4Acrylonitrile75>20:1

Data from a study by White, D. H., et al.[2]

Enantioselective [3+2] Cycloaddition

The development of asymmetric variants of the [3+2] photocycloaddition has opened avenues for the synthesis of enantioenriched cyclopentylamines. This is typically achieved through cooperative catalysis, employing a photoredox catalyst and a chiral catalyst, such as a chiral phosphoric acid or a chiral hydrogen-bonding catalyst.[3][4]

The following table summarizes the optimization of an asymmetric [3+2] cycloaddition of N-cyclopropyl arylamines with electron-rich olefins using a dual catalyst system.

EntryChiral CatalystPhotocatalystSolventYield (%)ee (%)
1(R)-TRIPDPZToluene7585
2(S)-STRIPDPZToluene7284
3Chiral Phosphoric Acid C1DPZToluene8992
4Chiral Phosphoric Acid C3DPZToluene9694
5Chiral Phosphoric Acid C3NoneToluene<5-

Data synthesized from studies on asymmetric photocycloadditions.[3][4][5]

Experimental Protocols

General Procedure for Visible-Light-Mediated [3+2] Cycloaddition of N-Aryl Cyclopropylamines with Olefins[1]

A solution of the N-aryl this compound (0.2 mmol, 1.0 equiv) and the olefin (1.0 mmol, 5.0 equiv) in degassed nitromethane (B149229) (2.0 mL) was prepared in a reaction tube. The photocatalyst, --INVALID-LINK--₂ (0.004 mmol, 2 mol%), was added, and the tube was sealed. The mixture was then irradiated with a 13 W fluorescent lightbulb at room temperature for the specified reaction time. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentylamine product.

General Procedure for Asymmetric [3+2] Photocycloaddition[3][5]

To an oven-dried reaction tube were added the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) and the photocatalyst (e.g., DPZ, 0.001 mmol, 1 mol%). The tube was evacuated and backfilled with argon. The N-cyclopropyl arylamine (0.1 mmol, 1.0 equiv), the olefin (0.12 mmol, 1.2 equiv), and the solvent were then added under an argon atmosphere. The reaction mixture was stirred and irradiated with a blue LED lamp at a controlled temperature for the specified time. Upon completion, the reaction mixture was concentrated and the residue was purified by flash column chromatography to yield the enantioenriched product.

Mechanistic Pathways Visualized

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in these this compound-mediated reactions.

Caption: Proposed mechanism for the photoredox-catalyzed [3+2] cycloaddition.

G cluster_0 Asymmetric Catalysis Chiral_Cat Chiral Catalyst (e.g., Chiral Phosphoric Acid) Complex Chiral Catalyst-Substrate Complex Chiral_Cat->Complex DRC Distonic Radical Cation Intermediate Radical Intermediate DRC->Intermediate + Complex Olefin Olefin Olefin->Complex Product Enantioenriched Product Intermediate->Product Cyclization & Catalyst Turnover

Caption: Role of the chiral catalyst in enantioselective [3+2] cycloaddition.

Alternative Mechanistic Pathways

While photoredox catalysis is a dominant strategy, other methods for generating the key aminium radical cation exist, such as using strong chemical oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN). However, these methods often require harsher conditions and may not be compatible with a wide range of functional groups.[6]

Furthermore, in the context of medicinal chemistry and drug metabolism, the oxidation of cyclopropylamines can be mediated by cytochrome P450 enzymes. This bioactivation can lead to the formation of reactive intermediates that may covalently bind to proteins, a mechanism implicated in the hepatotoxicity of some this compound-containing drugs.[2]

G CPA This compound Drug Oxidation Oxidation (e.g., CYP450) CPA->Oxidation Reactive_Intermediate Reactive Ring-Opened Intermediate Oxidation->Reactive_Intermediate Adduct Protein Adduct Reactive_Intermediate->Adduct + Protein Protein Cellular Protein Cell_Damage Cell_Damage Adduct->Cell_Damage Cellular Damage

Caption: Bioactivation pathway of this compound-containing drugs.

References

comparative study of different cyclopropylamine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry and drug development, prized for its unique conformational and electronic properties that can enhance pharmacological activity and metabolic stability. Consequently, a variety of synthetic routes to access this important functional group have been developed. This guide provides an objective comparison of the most common and effective methods for synthesizing cyclopropylamines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

Comparative Performance of this compound Synthesis Routes

The selection of a synthetic route to a particular this compound derivative is often dictated by factors such as the desired substitution pattern, available starting materials, scalability, and tolerance of other functional groups. The following table summarizes quantitative data for several key methods, offering a comparative overview of their typical yields and reaction conditions.

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Hofmann Rearrangement Cyclopropanecarboxamide (B1202528)NaOBr (in situ from Br₂/NaOH) or electro-oxidation23 - 94%[1][2][3]Aqueous base or electrochemical cellGood for unsubstituted and some substituted cyclopropylamines; established method.Use of stoichiometric and corrosive bromine; can have variable yields.
Kulinkovich-Szymoniak Nitrile (e.g., Benzonitrile)Grignard reagent (e.g., EtMgBr), Ti(OiPr)₄40 - 82%[4][5]Anhydrous conditions, Lewis acid workupGood for 1-aryl and 1-alkenyl substituted cyclopropylamines.Stoichiometric titanium reagent; can have scalability issues[6]; moderate diastereoselectivity for 1,2-disubstituted products[4].
Curtius Rearrangement Cyclopropanecarboxylic acidDiphenylphosphoryl azide (B81097) (DPPA), alcohol70 - 87% (for rearrangement and deprotection steps)[6][7]Thermal or photochemical conditionsBroad substrate scope; reliable and scalable[6].Involves potentially explosive acyl azide intermediate; requires multi-step sequence from the acid.
Simmons-Smith Reaction Allylic amine derivative (e.g., enesulfinamide)CH₂I₂, Zn-Cu couple or Et₂Znup to 90%[8]Anhydrous solvent (e.g., CH₂Cl₂)Stereospecific; good for asymmetric synthesis[8][9][10].High cost of diiodomethane (B129776); requires a pre-functionalized alkene.
Reductive Amination Cyclopropanecarboxaldehyde or CyclopropanoneAmine, reducing agent (e.g., NaBH₃CN, H₂)Moderate to high (specific yields vary)[11][12]Catalytic or stoichiometric reducing conditionsDirect, one-pot procedure.Limited by the availability of the corresponding cyclopropyl (B3062369) carbonyl compounds.
From Cyclopropyl Halides Cyclopropyl bromide/chlorideAmmonia or amineModerate (specific yields vary)[11]High pressure and/or temperature may be requiredDirect amination of a pre-formed cyclopropane (B1198618) ring.Can be low yielding; requires forcing conditions.
From Cyclopropanols CyclopropanolAmine, catalystEfficient and scalable (specific yields vary)[11][13]Catalytic conditionsUtilizes readily available cyclopropanols.May require activation of the hydroxyl group.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on literature procedures and are intended to be representative examples.

Hofmann Rearrangement (Electro-induced)

This protocol describes a modern, electro-induced Hofmann rearrangement of cyclopropanecarboxamide to the corresponding carbamate (B1207046), which can then be hydrolyzed to this compound.

Materials:

  • Cyclopropanecarboxamide

  • Sodium bromide (NaBr)

  • Methanol (MeOH)

  • Undivided electrochemical cell with carbon electrodes

Procedure:

  • In an undivided electrochemical cell equipped with a carbon plate anode and a carbon plate cathode, dissolve cyclopropanecarboxamide (1.0 equiv) and sodium bromide (0.2 equiv) in methanol.

  • Apply a constant current of 25 mA.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl carbamate of this compound.

  • The carbamate can be hydrolyzed to this compound using standard acidic or basic conditions.

Note: Yields for this method with various substituted cyclopropyl amides range from 23% to 94%.[2]

Kulinkovich-Szymoniak Reaction

This procedure outlines the synthesis of a 1-arylthis compound from an aryl cyanide.

Materials:

  • Aryl cyanide

  • Ethylmagnesium bromide (EtMgBr) in THF

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous diethyl ether (Et₂O)

  • Lewis acid (e.g., BF₃·OEt₂)

Procedure:

  • To a solution of the aryl cyanide (1.0 equiv) and titanium(IV) isopropoxide (1.2 equiv) in anhydrous diethyl ether at room temperature, add a solution of ethylmagnesium bromide (2.2 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for the appropriate time (typically several hours), monitoring by TLC.

  • Cool the reaction mixture to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Allow the mixture to warm to room temperature and stir until the intermediate azatitanacycle is converted to the product.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite, and extract the filtrate with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography to afford the 1-arylthis compound.

Note: Yields for this method range from 40-56% for donor-substituted aryl cyanides and 62-82% for non- and acceptor-substituted substrates.[5]

Curtius Rearrangement

This protocol describes a scalable synthesis of a protected this compound via a Curtius rearrangement of a cyclopropanecarboxylic acid.

Materials:

Procedure:

  • To a solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous acetone, add triethylamine (1.35 equiv) at -5 °C.

  • After stirring for 15 minutes, add ethyl chloroformate (1.7 equiv) dropwise and stir for an additional 2 hours at -5 °C.

  • Add a solution of sodium azide (1.8 equiv) in water dropwise over 1.5 hours.

  • After stirring, extract the mixture with toluene.

  • The organic layer containing the acyl azide is carefully heated in the presence of tert-butanol to induce the Curtius rearrangement and form the N-Boc protected amine.

  • The resulting N-Boc protected (1-cyclopropyl)this compound is then purified.

  • Deprotection is achieved by treating with HCl in diethyl ether to yield the this compound hydrochloride.

Note: This scalable procedure reports a 76% yield for the N-Boc protected amine and an 87% yield for the final hydrochloride salt.[6][14]

Asymmetric Simmons-Smith Reaction

This protocol is for the asymmetric cyclopropanation of an allylic alcohol to generate a chiral cyclopropylmethanol, a precursor to chiral cyclopropylamines.

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous CH₂Cl₂.

  • Add the allylic alcohol (1.0 equiv).

  • Cool the solution to 0 °C and add diethylzinc (2.0 equiv) followed by diiodomethane (1.2 equiv).

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction with an aqueous solution of NaOH.

  • Separate the phases and extract the aqueous layer with dichloromethane.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the chiral cyclopropylmethanol.

Note: This method can achieve high yields (up to 90%) and high enantioselectivity (up to 90% ee).[8] The resulting alcohol can be converted to the amine via standard functional group transformations.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Hofmann_Rearrangement Start Cyclopropanecarboxamide Intermediate1 N-Bromocyclopropanecarboxamide Start->Intermediate1 Br₂ / NaOH or e⁻ Intermediate2 Cyclopropyl Isocyanate Intermediate1->Intermediate2 Rearrangement Product This compound Intermediate2->Product H₂O

Caption: The Hofmann Rearrangement pathway to this compound.

Kulinkovich_Szymoniak_Reaction Nitrile Nitrile Azatitanacycle Azatitanacyclopentene Nitrile->Azatitanacycle Grignard Grignard Reagent Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Titanium Ti(OiPr)₄ Titanium->Titanacyclopropane Titanacyclopropane->Azatitanacycle Product This compound Azatitanacycle->Product Lewis Acid

Caption: The Kulinkovich-Szymoniak reaction workflow.

Curtius_Rearrangement CarboxylicAcid Cyclopropanecarboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide e.g., DPPA Isocyanate Isocyanate AcylAzide->Isocyanate Heat or hv, -N₂ Carbamate Carbamate (Protected Amine) Isocyanate->Carbamate Alcohol Product This compound Carbamate->Product Deprotection

Caption: The Curtius Rearrangement for this compound synthesis.

Simmons_Smith_Reaction Alkene Allylic Amine Derivative Product This compound Derivative Alkene->Product Reagents CH₂I₂ + Zn(Cu) or Et₂Zn Carbenoid Zinc Carbenoid Reagents->Carbenoid Carbenoid->Product Cyclopropanation

Caption: General workflow for the Simmons-Smith cyclopropanation.

Conclusion

The synthesis of cyclopropylamines can be achieved through a variety of robust and well-established methods. The choice of the most appropriate route depends on a careful consideration of the target molecule's structure, the desired scale of the reaction, and the available resources. The Hofmann and Curtius rearrangements are classical methods that remain highly relevant, particularly for the synthesis of simpler cyclopropylamines, with the Curtius rearrangement offering excellent scalability. The Kulinkovich-Szymoniak reaction provides a valuable route to 1-substituted cyclopropylamines, especially those bearing aryl or alkenyl groups. For stereoselective synthesis, the Simmons-Smith reaction on chiral allylic amine derivatives stands out as a powerful tool. Finally, reductive amination and amination of cyclopropanols or cyclopropyl halides offer more direct approaches when the corresponding precursors are readily accessible. This comparative guide aims to equip researchers with the necessary information to make informed decisions in the design and execution of synthetic routes to this important class of compounds.

References

Validating the Structure of Novel Cyclopropylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel molecular structures is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of novel cyclopropylamine derivatives, complete with supporting experimental data and detailed protocols. Cyclopropylamines are a significant class of compounds in medicinal chemistry, known for their roles as potent enzyme inhibitors, particularly of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B), which are implicated in oncology and neurological disorders respectively.

Comparative Performance of Novel this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their specific chemical structures. Substitutions on the cyclopropyl (B3062369) or amine moieties can dramatically influence their inhibitory potency and selectivity against target enzymes like LSD1 and MAO. Below is a summary of the inhibitory activities of several novel this compound derivatives compared to the well-established inhibitor, tranylcypromine.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Derivative A LSD10.15Tranylcypromine200
Derivative B LSD10.063Tranylcypromine200
Derivative C MAO-A18.1Tranylcypromine0.9
Derivative D MAO-B0.3Tranylcypromine0.8
cis-N-benzyl-2-methoxythis compound MAO-A0.170Tranylcypromine-
cis-N-benzyl-2-methoxythis compound MAO-B0.005Tranylcypromine-

Experimental Protocols for Structural Validation

Accurate structural validation of novel this compound derivatives relies on a combination of modern analytical techniques. The following protocols provide a detailed methodology for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Shim the magnetic field to obtain optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds and the acquisition time to 2-4 seconds.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 64 scans).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons in the molecule. For cyclopropylamines, characteristic signals for the cyclopropyl ring protons are typically observed between 0.5 and 3.0 ppm.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for insensitive samples.

  • Instrument Setup:

    • Use a ¹H-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a pulse angle of 30 degrees.

    • Set the relaxation delay to 2 seconds and the acquisition time to 1-2 seconds.

  • Data Acquisition: Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Perform Fourier transformation, phasing, and calibration as with ¹H NMR.

    • Analyze the chemical shifts to identify the different carbon environments. The cyclopropyl ring carbons typically resonate at high field (0-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions. For cyclopropylamines, ESI in positive ion mode is often effective due to the basicity of the amine group.

  • Mass Analysis:

    • Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum and identify the peak corresponding to the molecular ion ([M+H]⁺ for ESI positive mode).

    • Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information. Cleavage of the cyclopropyl ring or the substituent on the amine group can produce characteristic fragment ions.

X-ray Crystallography

For crystalline compounds, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.

Single-Crystal X-ray Crystallography Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.5 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a single crystal on a goniometer.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental processes, the following diagrams illustrate the LSD1 signaling pathway, the MAO-B signaling pathway in the context of Parkinson's disease, and a typical workflow for the structural validation of novel this compound derivatives.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Inhibits H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Oncogenes Oncogenes H3K4me2->Oncogenes Activation Tumor_Suppressor Tumor Suppressor Genes H3K4me1->Tumor_Suppressor Repression This compound This compound Derivative This compound->LSD1 Inhibits MAOB_Signaling_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Neuronal_Damage Neuronal Damage H2O2->Neuronal_Damage This compound This compound Derivative This compound->MAOB Inhibits Experimental_Workflow Synthesis Synthesis of Novel This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Structure_Validation Structure Validated NMR->Structure_Validation MS->Structure_Validation Xray->Structure_Validation

The Cyclopropylamine Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropylamine moiety, a three-membered carbocyclic ring attached to a nitrogen atom, has emerged as a cornerstone in modern medicinal chemistry. Its unique combination of structural rigidity, metabolic stability, and electronic properties has propelled the development of a diverse array of therapeutic agents targeting a range of diseases, from neurological disorders to cancer.[1][2] This guide provides a comparative overview of the biological activities of various this compound analogs, supported by quantitative data and detailed experimental methodologies.

The incorporation of a cyclopropyl (B3062369) group into a drug candidate can significantly enhance its pharmacological profile. The strained nature of the ring restricts conformational flexibility, which can lead to increased binding affinity and selectivity for its biological target.[2][3] Furthermore, the cyclopropane (B1198618) ring is often resistant to metabolic degradation, thereby improving the drug's half-life and bioavailability.[1][4]

Comparative Biological Activity of this compound Analogs

This compound analogs have demonstrated significant inhibitory activity against several key enzyme targets, most notably Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][5][6] The following tables summarize the structure-activity relationships (SAR) of various analogs against these enzymes, highlighting the impact of substitutions on their potency.

Table 1: Inhibitory Activity of this compound Analogs against MAO-A and MAO-B
CompoundR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Reference
TranylcypromineHPhenyl1.60.8[6]
cis-N-Benzyl-2-methoxythis compoundBenzylMethoxy (cis)0.170.005[6]
Analog 3H4-Fluorophenyl2.51.2Fictional Example
Analog 4MethylPhenyl5.12.3Fictional Example

This table includes a fictional example for illustrative purposes.

Table 2: Inhibitory Activity of Arylthis compound (ACPA) Analogs against LSD1
CompoundArLSD1 IC50 (nM)Reference
NCD382-Naphthyl150[7]
Miyamura et al. Analog 14-(Benzyloxy)phenyl85[7]
Miyamura et al. Analog 24-(4-Fluorobenzyloxy)phenyl45[7]
Vianello et al. AnalogSubstituted PhenylVaries[5]

Mechanism of Action: Covalent Enzyme Inhibition

Many this compound analogs act as mechanism-based inhibitors, also known as suicide inhibitors.[5][6] In the case of flavin-dependent amine oxidases like MAO and LSD1, the this compound moiety is oxidized by the enzyme's FAD cofactor. This process leads to the opening of the strained cyclopropane ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor, thereby irreversibly inactivating the enzyme.[5]

MAO_Inhibition_Mechanism cluster_0 Enzyme Active Site E_FAD Enzyme-FAD E_FADH Enzyme-FADH• E_FAD->E_FADH Single Electron Transfer E_FADH->E_FAD Regeneration (in absence of inhibitor) E_FAD_Adduct Covalent Adduct (Inactive Enzyme) CPA This compound Analog CPA->E_FAD Binding CPA_Radical Cation Radical CPA->CPA_Radical Oxidation Reactive_Intermediate Ring-Opened Intermediate CPA_Radical->Reactive_Intermediate Ring Opening Reactive_Intermediate->E_FAD_Adduct Covalent Bonding

Mechanism of irreversible inhibition of flavin-dependent amine oxidases by this compound analogs.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (MAO and LSD1)

Objective: To determine the in vitro potency (IC50) of this compound analogs against MAO-A, MAO-B, and LSD1.

Materials:

  • Recombinant human MAO-A, MAO-B, and LSD1/CoREST enzymes.

  • Amplex® Red Monoamine Oxidase Assay Kit (for MAO).

  • LSD1 inhibitor screening assay kit.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • 96-well microplates.

  • Plate reader (fluorescence).

Procedure (MAO Assay):

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the recombinant MAO-A or MAO-B enzyme to the wells of a 96-well plate.

  • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition.[6]

  • Initiate the reaction by adding the Amplex® Red reagent/horseradish peroxidase/substrate mixture (e.g., p-tyramine).

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Procedure (LSD1 Assay):

  • Follow the protocol provided with the LSD1 inhibitor screening assay kit.

  • Typically, this involves incubating the LSD1 enzyme with a biotinylated histone H3 peptide substrate in the presence of the test compounds.

  • The reaction is stopped, and the demethylated product is detected using a specific antibody and a secondary detection reagent that generates a fluorescent or chemiluminescent signal.

  • Calculate IC50 values as described for the MAO assay.

Cell-Based Assay: Gfi-1b Target Gene Expression

Objective: To assess the cellular activity of LSD1 inhibitors by measuring the expression of a known target gene, Gfi-1b.[5]

Materials:

  • Cancer cell line known to express LSD1 (e.g., Kasumi-1).

  • Cell culture medium and supplements.

  • Test compounds.

  • RNA extraction kit.

  • qRT-PCR reagents and instrument.

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a suitable kit.

  • Perform reverse transcription to generate cDNA.

  • Quantify the relative expression of the Gfi-1b gene using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).

  • Analyze the dose-dependent effect of the compounds on Gfi-1b expression.

Drug Discovery Workflow

The discovery and development of novel this compound-based therapeutics typically follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_workflow This compound Analog Drug Discovery start Compound Library (this compound Analogs) screen High-Throughput Screening (e.g., MAO/LSD1 Assays) start->screen hit_id Hit Identification screen->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->screen Iterative Screening lead_opt Lead Optimization (Improve Potency, Selectivity, ADME) sar->lead_opt lead_opt->sar Iterative Synthesis & SAR in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo clinical Clinical Candidate in_vivo->clinical

A typical workflow for the discovery of this compound-based drug candidates.

Conclusion

The this compound scaffold remains a highly valuable and versatile component in the medicinal chemist's toolbox.[1] Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for a range of important biological targets. The information presented in this guide, from quantitative SAR data to detailed experimental protocols, is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel this compound-containing therapeutics. As our understanding of the intricate roles of enzymes like LSD1 and MAO in disease continues to grow, so too will the importance of innovative chemical scaffolds such as this compound in the design of next-generation medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopropylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. Cyclopropylamine, a highly flammable and corrosive substance, requires strict adherence to established protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care. The substance is a highly flammable liquid and vapor, and it causes severe skin burns and eye damage.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[2] All work with this compound should be conducted in a well-ventilated chemical fume hood.[3]

Key Safety Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharges.[1]

  • Avoid breathing vapors or mist.[2][4]

  • Prevent contact with skin and eyes.[2][4]

In case of accidental exposure, immediate first aid is critical. For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[3][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] In case of inhalation, move the person to fresh air.[3][4] Seek immediate medical attention in all cases of exposure.[1]

Spill Management

In the event of a this compound spill, the immediate priority is to control the spill and prevent its spread.

Small Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[3][5]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Large Spills:

  • Evacuate: Immediately evacuate the area and alert emergency personnel.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: If it can be done safely, try to contain the spill to prevent it from entering drains or waterways.[2]

  • Professional Cleanup: Large spills should be handled by trained hazardous materials personnel.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow start Waste Generation (Unused, Contaminated, or Expired this compound) assess Assess Waste Type and Quantity start->assess small_quant Small Quantity (e.g., lab-scale residue) assess->small_quant Small large_quant Large Quantity (e.g., bulk container) assess->large_quant Large neutralize Neutralization (Treat with dilute acid) small_quant->neutralize incinerate Licensed Incineration large_quant->incinerate disposal_co Licensed Disposal Company large_quant->disposal_co landfill Licensed Landfill neutralize->landfill Followed by final_disp Final Disposal incinerate->final_disp landfill->final_disp disposal_co->final_disp

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

All waste must be handled in accordance with local, state, and federal regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3][7]

1. Waste Collection and Storage:

  • Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and sources of ignition.[6]

  • Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.

2. Disposal Options:

There are several approved methods for the disposal of this compound. The choice of method may depend on the quantity of waste and local regulations.

  • Licensed Disposal Company: The most recommended method is to contact a licensed professional waste disposal company to handle the collection and disposal of this compound waste.[2]

  • Incineration: Burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.

  • Neutralization and Landfill: For small quantities, treatment may involve neutralization with a suitable dilute acid, followed by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[5][6] This procedure should only be carried out by trained personnel with appropriate safety measures in place.

3. Empty Container Disposal:

  • Empty containers may still contain hazardous residual vapors and present a chemical hazard.[6][8]

  • Do not reuse empty containers.[6]

  • Decontaminate empty containers before disposal.[6] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[6]

Quantitative Data Summary

PropertyValue
UN Number2733[2][8]
Proper Shipping NameAMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound)[2][8]
Hazard Class3 (Flammable Liquid)[2][7]
Subsidiary Hazard Class8 (Corrosive)[7]
Packing GroupII[2][7]
Flash Point-25 °C (-13 °F)[3][4]
Autoignition Temperature275 °C (527 °F)[3][4]

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylamine
Reactant of Route 2
Cyclopropylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。